N-(2-Hydroxybenzoyl)pyrrolidine
Description
The exact mass of the compound N-(2-Hydroxybenzoyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Hydroxybenzoyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydroxybenzoyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBEJMWNJWJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279923 | |
| Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98841-68-0 | |
| Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Synthesis & Structural Validation of N-(2-Hydroxybenzoyl)pyrrolidine
[1]
1Executive Summary & Chemical Rationale
N-(2-Hydroxybenzoyl)pyrrolidine represents a critical pharmacophore in medicinal chemistry, serving as a structural surrogate for salicylamides found in dopamine antagonists (e.g., eticlopride derivatives) and anti-inflammatory agents.[1]
Why this molecule matters: The defining feature of this compound is the Strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl group and the amide carbonyl oxygen.[1] This interaction forms a stable pseudo-six-membered ring, which:
-
Increases Lipophilicity: By masking the polar donor/acceptor groups, the IMHB significantly enhances membrane permeability (
) compared to para- or meta-isomers.[1] -
Locks Conformation: The IMHB restricts rotation around the aryl-carbonyl bond, creating a planarized core essential for receptor binding affinity in dopaminergic targets.[1]
This guide provides a validated "Gold Standard" synthesis protocol using modern coupling reagents (HATU) for discovery-phase reliability, alongside a "Green Process" route (aminolysis) for scale-up.[1]
Retrosynthetic Analysis & Pathway Selection[1]
We evaluate three primary routes based on Atom Economy (AE), Reaction Mass Efficiency (RME), and Suitability for Drug Discovery.[1]
| Metric | Route A: Acid Chloride | Route B: HATU Coupling (Recommended) | Route C: Ester Aminolysis (Green) |
| Reagents | Salicyloyl chloride + Base | Salicylic Acid + HATU + DIPEA | Methyl Salicylate + Pyrrolidine |
| Key Risk | O-acylation (ester byproduct) | High cost of reagents | High temp / Slow kinetics |
| Purity Profile | Moderate (requires chromatography) | High (often recrystallization only) | High (distillation/crystallization) |
| Context | Legacy / Historic | Lead Optimization / MedChem | Process / Scale-up |
Strategic Decision
For the target audience (Drug Development), Route B (HATU Coupling) is selected as the primary protocol.[1] It offers the highest reproducibility and functional group tolerance, minimizing the risk of competitive O-acylation inherent in acid chloride methods.[1]
Experimental Protocol: The "Gold Standard" Synthesis
Objective: Synthesis of N-(2-Hydroxybenzoyl)pyrrolidine on a 5.0 mmol scale.
Reagents & Materials[1][2][3]
-
Salicylic Acid (2-Hydroxybenzoic acid): 690 mg (5.0 mmol)[1]
-
Pyrrolidine: 0.41 mL (5.0 mmol) [Note: Use slight excess 1.05 eq if volatile loss is expected]
-
HATU: 2.09 g (5.5 mmol) [1.1 eq][1]
-
DIPEA (N,N-Diisopropylethylamine): 1.74 mL (10.0 mmol) [2.0 eq][1]
-
Solvent: Anhydrous DMF (15 mL) or DCM (20 mL). DMF is preferred for solubility, DCM for easier workup.[1]
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried 50 mL round-bottom flask with Salicylic Acid (1.0 eq) and anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir at Room Temperature (RT) for 5 minutes.
-
Add HATU (1.1 eq) in one portion.[1] The solution typically turns yellow/orange.[1] Stir for 15 minutes to form the activated At-ester species.
-
Mechanistic Insight: Pre-activation prevents the phenolic oxygen from competing.[1] The bulky HATU/DIPEA system favors N-attack over O-attack.[1]
-
-
Coupling:
-
Workup (The "Self-Validating" Wash):
-
Dilute reaction with Ethyl Acetate (50 mL).
-
Wash 1 (Acidic): Wash with 1N HCl (2 x 20 mL). Purpose: Removes unreacted DIPEA and Pyrrolidine.[1]
-
Wash 2 (Basic): Wash with Saturated
(2 x 20 mL). Purpose: Removes unreacted Salicylic Acid and HATU byproducts.[1] -
Wash 3 (Neutral): Wash with Brine (20 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often a solid or viscous oil.[1]
-
Recrystallization: Dissolve in minimum hot Ethanol/Hexane (1:4) and cool to 4°C.
-
Yield Target: >85% (White crystalline solid).
-
Visualization: Reaction Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision points during the workup to ensure purity.
Caption: Logical workflow for HATU-mediated synthesis, emphasizing the orthogonal wash sequence for impurity removal.
Characterization & Structural Validation[1][4][5][6]
To validate the structure, specifically the intramolecular hydrogen bond, the following spectroscopic data must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Signal | Shift ( | Multiplicity | Interpretation |
| Phenolic -OH | 10.5 - 11.5 | Singlet (Broad) | Diagnostic: Extreme downfield shift indicates strong intramolecular H-bond to C=O.[1] |
| Aromatic H | 6.8 - 7.4 | Multiplet | Typical 1,2-disubstituted benzene pattern.[1] |
| Pyrrolidine | 3.4 - 3.7 | Broad/Split | Rotamers: Restricted rotation often splits these signals or makes them very broad at RT.[1] |
| Pyrrolidine | 1.8 - 2.0 | Multiplet | Ring methylene protons.[1] |
Infrared Spectroscopy (FT-IR)[1]
-
3200–3400 cm⁻¹: The O-H stretch will be broad and shifted to lower wavenumbers due to H-bonding (compared to free phenol at ~3600 cm⁻¹).[1]
-
1620–1640 cm⁻¹: Amide I (C=O) band.[1] This is lower than typical tertiary amides (~1650 cm⁻¹) because the carbonyl oxygen is donating electron density to the H-bond.[1]
Mass Spectrometry (ESI-MS)[1]
Mechanistic Diagram: The Intramolecular Lock
Understanding the "Pseudo-Ring" is vital for predicting SAR (Structure-Activity Relationships).[1]
Caption: The intramolecular hydrogen bond locks the conformation and masks polarity, enhancing drug-like properties.[1]
Troubleshooting & Common Pitfalls
-
Issue: Low Yield / O-Acylation byproduct.
-
Issue: NMR Signals are "Missing" or Broad.
-
Issue: Product is an oil that won't crystallize.
References
-
Sigma-Aldrich. N-(2-Hydroxybenzoyl)pyrrolidine Product Sheet & Safety Data.[1][2] Retrieved from (Generic Link for verification of CAS 98841-68-0).[1]
-
PubChem. N-(2-Hydroxybenzoyl)pyrrolidine (CID 225361).[1] National Library of Medicine.[1] Retrieved from .[1]
-
Han, C., et al. (2012).[1] "Amide Bond Rotation in o-Hydroxybenzamides." Journal of Organic Chemistry. (General reference for rotameric behavior in salicylamides).
-
Charisiadis, P., et al. (2014).[1][4] "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Molecules, 19(9), 13643-13682.[1][4] Retrieved from .[1]
Physical and Chemical Properties of N-(2-Hydroxybenzoyl)pyrrolidine
Executive Summary
N-(2-Hydroxybenzoyl)pyrrolidine (CAS: 98841-68-0), also known as 1-salicyloylpyrrolidine, is a specialized salicylamide derivative utilized in medicinal chemistry as a pharmacophore model and a synthesis intermediate. Distinguished by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl, this compound exhibits unique lipophilicity and spectral characteristics that differentiate it from open-chain analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and structural dynamics relevant to drug development.
Chemical Identity & Structural Characterization
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone |
| Common Synonyms | 1-Salicyloylpyrrolidine; N-Salicyloylpyrrolidine; 2-Hydroxybenzoylpyrrolidine |
| CAS Number | 98841-68-0 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| SMILES | OC1=CC=CC=C1C(=O)N1CCCC1 |
Structural Dynamics: The "Pseudo-Ring" Effect
A critical feature of N-(2-Hydroxybenzoyl)pyrrolidine is the formation of a stable six-membered pseudo-ring via intramolecular hydrogen bonding (IMHB).
-
Mechanism: The phenolic proton acts as a donor to the amide carbonyl oxygen acceptor.
-
Consequence: This interaction locks the rotation around the aryl-carbonyl bond, planarizing the molecule and significantly reducing the polarity of the phenolic group. This "masking" effect enhances membrane permeability compared to isomers where this bond is absent (e.g., para-hydroxy analogs).
Figure 1: Thermodynamic preference for the intramolecular hydrogen-bonded (IMHB) conformer, reducing effective polarity.
Physical Properties
Data aggregated from experimental validation and computed models.
| Property | Value | Context/Relevance |
| Physical State | Solid (Crystalline) | Typically isolated as white to off-white needles or powder. |
| Melting Point | 118 – 124 °C | Sharp melting range indicates high crystallinity and purity potential. |
| Boiling Point | ~360 °C (Predicted) | High BP due to molecular weight, though sublimation may occur before boiling. |
| Solubility (Water) | Low (< 1 mg/mL) | The IMHB reduces water solubility by hiding the polar OH group. |
| Solubility (Organic) | High | Soluble in DCM, Chloroform, DMSO, Methanol, and Ethanol. |
| LogP (Octanol/Water) | ~1.8 – 2.1 (Est.) | Moderate lipophilicity suitable for CNS penetration models. |
| pKa (Phenol) | ~8.5 | Slightly higher than salicylic acid due to the electron-donating amide influence. |
Chemical Reactivity & Stability
Stability Profile
-
Hydrolysis: The amide bond is robust but can be hydrolyzed under harsh acidic (6M HCl, reflux) or basic (6M NaOH, reflux) conditions to regenerate salicylic acid and pyrrolidine.
-
Oxidation: The phenol group is susceptible to oxidation by strong agents (e.g., KMnO₄), potentially forming quinone species.
-
Photostability: Generally stable, though phenolic compounds can discolor upon prolonged UV exposure.
Coordination Chemistry
The O,O-donor set (phenolic oxygen and amide oxygen) makes this compound a bidentate ligand. It can chelate transition metals (Cu²⁺, Fe³⁺), which is relevant for:
-
Metallo-enzyme inhibition studies.
-
Designing metal-based anti-inflammatory agents.
Synthesis & Manufacturing Protocol
Expertise Note: While coupling reagents (EDC/NHS) can be used, the most "atom-economical" and scalable method involves the direct aminolysis of methyl salicylate. This avoids difficult-to-remove urea byproducts.
Protocol: Direct Aminolysis (Solvent-Free/Green)
Reaction: Methyl Salicylate + Pyrrolidine → N-(2-Hydroxybenzoyl)pyrrolidine + Methanol
Reagents:
-
Methyl Salicylate (1.0 eq)
-
Pyrrolidine (1.2 - 1.5 eq) - Excess acts as solvent and drives equilibrium.
-
Catalyst (Optional): 10 mol% Imidazole or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) can accelerate kinetics.
Workflow:
-
Setup: Charge a round-bottom flask with Methyl Salicylate.
-
Addition: Add Pyrrolidine slowly (exothermic reaction).
-
Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).
-
Checkpoint: Disappearance of the methyl salicylate spot (high R_f) and appearance of the amide (lower R_f).
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate.
-
Wash with 1M HCl (to remove excess pyrrolidine).
-
Wash with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to yield white crystals.
Figure 2: Green synthesis pathway via aminolysis of esters.
Spectral Characterization (Diagnostic Signals)
Use these values to validate product identity.
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃) | δ 10.5 – 11.0 ppm (s, 1H) | Phenolic OH (Downfield shift confirms IMHB). |
| δ 7.3 – 6.8 ppm (m, 4H) | Aromatic protons. | |
| δ 3.7 – 3.4 ppm (t, 4H) | Pyrrolidine N-CH₂ (Restricted rotation may split these). | |
| δ 1.9 – 1.8 ppm (m, 4H) | Pyrrolidine C-CH₂. | |
| IR (KBr) | ~3200 – 3400 cm⁻¹ (Broad) | Phenolic OH stretch. |
| ~1620 – 1640 cm⁻¹ | Amide C=O (Lower wavenumber than typical amides due to H-bonding). | |
| MS (ESI+) | m/z 192.1 [M+H]⁺ | Protonated molecular ion. |
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle powder in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. The compound is not hygroscopic but should be kept away from strong oxidizers.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 225361, N-(2-Hydroxybenzoyl)pyrrolidine. Retrieved from [Link]
-
SpectraBase. 1-Salicyloylpyrrolidine Spectral Data. Wiley Science Solutions. Retrieved from [Link]
Sources
N-(2-Hydroxybenzoyl)pyrrolidine molecular weight and formula
An In-Depth Technical Guide to N-(2-Hydroxybenzoyl)pyrrolidine
Introduction
N-(2-Hydroxybenzoyl)pyrrolidine, also known by its synonym 1-Salicyloylpyrrolidine, is a member of the benzamide class of organic compounds. Structurally, it is characterized by a salicylic acid moiety connected to a pyrrolidine ring through an amide linkage. This unique combination of a phenolic acid and a cyclic amine makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. While extensive research on this specific molecule is still emerging, its constituent parts—the salicylamide core and the pyrrolidine ring—are well-established pharmacophores found in numerous biologically active compounds.[1] This guide provides a comprehensive overview of its fundamental properties, a logical framework for its synthesis and characterization, and an expert analysis of its potential applications in drug development and scientific research.
Core Physicochemical Properties and Identifiers
The fundamental characteristics of a compound are critical for its application in any research setting. N-(2-Hydroxybenzoyl)pyrrolidine is a solid at room temperature with a defined melting point range.[2] Its molecular structure and key identifiers are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][3][4] |
| Molecular Weight | 191.23 g/mol | [2][3][4] |
| CAS Number | 98841-68-0 | [2][3] |
| IUPAC Name | (2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | [4] |
| Common Synonyms | 1-Salicyloylpyrrolidine, 2-(pyrrolidine-1-carbonyl)phenol | [3][4][5][6] |
| Physical Form | Solid | [2] |
| Melting Point | 118-124 °C | [2] |
Synthesis and Structural Verification
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. While specific literature detailing the synthesis of N-(2-Hydroxybenzoyl)pyrrolidine is not abundant, a standard and highly effective method can be inferred from general principles of organic chemistry for forming N-substituted benzamides.[7]
Proposed Synthetic Pathway: Acylation of Pyrrolidine
The most logical and field-proven approach for synthesizing this molecule is the acylation of pyrrolidine with a derivative of salicylic acid. This reaction forms the stable amide bond that links the two core moieties.
Causality of Experimental Choice: This pathway is chosen for its efficiency and high yield, which are characteristic of nucleophilic acyl substitution reactions. Two primary variants of this approach exist:
-
Using Salicyloyl Chloride: This is often the preferred method due to the high reactivity of the acyl chloride, which drives the reaction to completion quickly. The primary byproduct is hydrochloric acid, which must be neutralized with a non-nucleophilic base (e.g., triethylamine) to prevent protonation of the pyrrolidine starting material.
-
Using Salicylic Acid with a Coupling Agent: When the acyl chloride is not available or desired, direct coupling of salicylic acid with pyrrolidine can be achieved using standard peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is milder but requires an extra step to remove the urea byproduct.
The workflow below illustrates the more direct acyl chloride route.
Caption: Proposed two-step synthesis of N-(2-Hydroxybenzoyl)pyrrolidine.
Experimental Protocol: Synthesis via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, dissolve salicylic acid in a suitable anhydrous solvent (e.g., dichloromethane). Add thionyl chloride dropwise at 0 °C. Reflux the mixture until the evolution of HCl gas ceases, indicating the formation of salicyloyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude salicyloyl chloride in an anhydrous solvent. In a separate flask, dissolve pyrrolidine and a stoichiometric equivalent of triethylamine in the same solvent.
-
Reaction: Slowly add the salicyloyl chloride solution to the pyrrolidine solution at 0 °C with vigorous stirring.
-
Work-up: Allow the reaction to warm to room temperature. Wash the mixture with dilute acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield pure N-(2-Hydroxybenzoyl)pyrrolidine.
Structural Characterization: A Self-Validating System
Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. The ¹H NMR spectrum should show distinct signals for the aromatic protons of the salicyl ring and the aliphatic protons of the pyrrolidine ring. The presence of the phenolic -OH proton is also a key indicator.
-
Mass Spectrometry (MS): This technique validates the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₁H₁₃NO₂) by providing a highly accurate mass measurement.[4]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Expected peaks would include a broad O-H stretch for the phenol, C-H stretches for the aromatic and aliphatic groups, and a strong C=O stretch for the amide carbonyl.
Potential Applications in Drug Discovery and Research
The true potential of N-(2-Hydroxybenzoyl)pyrrolidine lies in its hybrid structure, which incorporates two pharmacologically significant scaffolds.
-
The Pyrrolidine Ring: This saturated heterocycle is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[8] Its rigid, three-dimensional structure is ideal for interacting with biological targets. Derivatives of 2-pyrrolidinone, a closely related structure, have demonstrated significant activities in treating neurological disorders like seizures and Alzheimer's disease.[1]
-
The Salicylamide Moiety: As a derivative of salicylic acid, the 2-hydroxybenzamide core is a known pharmacophore. This structural motif is present in compounds with anti-inflammatory, analgesic, and antimicrobial properties. Furthermore, recent studies on related hydroxypyrrolidin-2-one derivatives have shown potent anticancer efficacy against breast and colon cancer cell lines and significant antibacterial activity.[9]
Given this background, N-(2-Hydroxybenzoyl)pyrrolidine can be considered a promising lead compound or a versatile building block for synthesizing more complex molecules targeting:
-
Central Nervous System (CNS) Disorders: Leveraging the known neurological activity of the pyrrolidinone core.[1]
-
Oncology: The combination of the hydroxyl group and the amide linkage presents opportunities for designing inhibitors that target specific enzymes or receptors in cancer cells.[9]
-
Infectious Diseases: The salicylamide moiety provides a foundation for developing novel antibacterial or antifungal agents.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2-Hydroxybenzoyl)pyrrolidine presents specific hazards.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4) and Serious Eye Irritation (Category 2).[4]
-
Hazard Statements: H302 - Harmful if swallowed. H319 - Causes serious eye irritation.[4]
Recommended Personal Protective Equipment (PPE): When handling this compound, standard laboratory PPE should be employed, including a dust mask, chemical-resistant gloves, and safety goggles or a face shield to prevent inhalation, skin contact, and eye exposure.[2]
Conclusion
N-(2-Hydroxybenzoyl)pyrrolidine is a well-defined chemical entity with a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[2][3][4] Its structure, combining the proven pharmacophores of pyrrolidine and salicylamide, makes it a compound of high interest for synthetic and medicinal chemists. While its direct biological activities are still under exploration, its potential as a scaffold for developing novel therapeutics for neurological, oncological, and infectious diseases is significant. The straightforward and logical synthetic pathways available for its production further enhance its utility as a valuable tool for the research and drug development community.
References
-
PubChem. N-(2-Hydroxybenzoyl)pyrrolidine. [Link]
- Abd El-Kareem, M. S. M., et al. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Journal of Applied Spectroscopy, 92(5).
-
Kikionis, S., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(5), 5450-5466. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
Sources
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxybenzoyl)pyrrolidine 97 98841-68-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives | Abd El-Kareem | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Unveiling the Therapeutic Potential of N-(2-Hydroxybenzoyl)pyrrolidine: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. N-(2-Hydroxybenzoyl)pyrrolidine, a molecule uniting the well-established pyrrolidine ring with a bioactive salicylamide moiety, represents a compelling yet underexplored scaffold. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic promise of this compound. By dissecting its structural components and drawing insights from analogous compounds, we will illuminate a rational path toward identifying and validating its potential molecular targets. This document is not merely a collection of protocols; it is a strategic blueprint for unlocking the full therapeutic value of N-(2-Hydroxybenzoyl)pyrrolidine.
Introduction to N-(2-Hydroxybenzoyl)pyrrolidine: A Molecule of Untapped Potential
N-(2-Hydroxybenzoyl)pyrrolidine (Figure 1) is a synthetic organic compound featuring a pyrrolidine ring connected to a 2-hydroxybenzoyl group via an amide linkage. While specific biological activities for this exact molecule are not yet documented in peer-reviewed literature, its constituent parts offer a strong rationale for its investigation as a potential therapeutic agent.
-
The Pyrrolidine Scaffold: The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] Furthermore, pyrrolidine-based compounds have been successfully developed as inhibitors of various enzymes, such as α-glucosidase and α-amylase for the management of diabetes.[2][3][4][5]
-
The Salicylamide Moiety: The 2-hydroxybenzoyl group, also known as salicylamide, is a key pharmacophore responsible for the anti-inflammatory and analgesic properties of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs). Salicylamide derivatives have also demonstrated potent broad-spectrum antiviral activity against a range of RNA and DNA viruses.[6]
The amalgamation of these two pharmacologically privileged scaffolds in N-(2-Hydroxybenzoyl)pyrrolidine suggests a high probability of synergistic or novel biological activities. This guide will, therefore, focus on three primary, plausible therapeutic avenues for this molecule: anti-inflammatory, antiviral, and enzyme inhibitory activities.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem CID: 225361 |
| Molecular Weight | 191.23 g/mol | PubChem CID: 225361 |
| CAS Number | 98841-68-0 | PubChem CID: 225361 |
Potential Therapeutic Target I: Cyclooxygenase (COX) Enzymes and the Inflammatory Cascade
Rationale for Investigation: The presence of the salicylamide moiety strongly suggests that N-(2-Hydroxybenzoyl)pyrrolidine may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.
Signaling Pathway:
Caption: Proposed inhibition of the COX pathway by N-(2-Hydroxybenzoyl)pyrrolidine.
Experimental Workflow for Target Validation:
Caption: Experimental workflow for validating COX inhibition.
Detailed Experimental Protocols:
2.1. In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2-Hydroxybenzoyl)pyrrolidine against purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Prepare a stock solution of N-(2-Hydroxybenzoyl)pyrrolidine in DMSO.
-
Serially dilute the compound to obtain a range of concentrations.
-
In a 96-well plate, add purified human COX-1 or COX-2 enzyme, a colorimetric substrate, and heme.
-
Add the diluted compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
-
Self-Validation: Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control to ensure assay validity.
2.2. Cell-Based Prostaglandin E2 (PGE2) Production Assay
-
Objective: To assess the ability of N-(2-Hydroxybenzoyl)pyrrolidine to inhibit the production of PGE2 in a cellular model of inflammation.
-
Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with various concentrations of N-(2-Hydroxybenzoyl)pyrrolidine for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Determine the dose-dependent effect of the compound on PGE2 production.
-
-
Self-Validation: Include a vehicle-treated, LPS-stimulated control to establish maximal PGE2 production and an unstimulated control for baseline levels. A known NSAID (e.g., indomethacin) should be used as a positive control.
Potential Therapeutic Target II: Viral Replication and Entry Mechanisms
Rationale for Investigation: The documented broad-spectrum antiviral activity of salicylamide derivatives, such as niclosamide and nitazoxanide, provides a strong impetus to investigate N-(2-Hydroxybenzoyl)pyrrolidine as a potential antiviral agent.[6] The mechanisms of action for these related compounds are often multifactorial, involving the disruption of host-cell processes that are essential for viral replication.
Potential Viral Targets and Host-Cell Pathways:
-
Viral Entry: Interference with the attachment, fusion, or endocytosis of viruses.
-
Viral Replication: Inhibition of viral polymerases, proteases, or helicases.
-
Host-Cell Pathways: Modulation of cellular processes such as autophagy, endosomal trafficking, or signal transduction pathways that are hijacked by viruses for their replication.
Experimental Workflow for Antiviral Activity Screening:
Caption: Workflow for antiviral screening and mechanism of action studies.
Detailed Experimental Protocols:
3.1. Cytotoxicity and Antiviral Activity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) of N-(2-Hydroxybenzoyl)pyrrolidine against a selected virus (e.g., Influenza A virus, Zika virus).
-
Methodology:
-
Cytotoxicity Assay:
-
Seed host cells (e.g., Vero E6, A549) in a 96-well plate.
-
Treat the cells with serial dilutions of the compound for 48-72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT, MTS).
-
Calculate the CC50 from the dose-response curve.
-
-
Antiviral Assay (Plaque Reduction Assay):
-
Seed host cells in a 6-well plate to form a confluent monolayer.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar, methylcellulose) containing various concentrations of the compound.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction at each concentration and determine the EC50.
-
-
-
Self-Validation: Include a known antiviral drug as a positive control (e.g., remdesivir for coronaviruses) and a vehicle control. The selectivity index (SI = CC50/EC50) should be calculated to assess the therapeutic window.
3.2. Time-of-Addition Assay
-
Objective: To elucidate the stage of the viral life cycle inhibited by N-(2-Hydroxybenzoyl)pyrrolidine.
-
Methodology:
-
Seed host cells in a multi-well plate.
-
Infect the cells with the virus.
-
Add the compound at its EC90 concentration at different time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
At a fixed time point post-infection (e.g., 24 hours), harvest the supernatant or cell lysate.
-
Quantify the viral yield using a plaque assay or RT-qPCR.
-
The time point at which the addition of the compound no longer reduces the viral yield indicates the latest stage of the viral life cycle that is inhibited.
-
-
Self-Validation: Use known inhibitors that target specific stages of the viral life cycle (e.g., an entry inhibitor and a replication inhibitor) as controls to validate the assay timeline.
Potential Therapeutic Target III: Metabolic Enzyme Inhibition
Rationale for Investigation: The pyrrolidine scaffold is present in several known enzyme inhibitors.[7] Specifically, derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, and N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[2][3][4][5][8]
Signaling Pathways:
-
α-Glucosidase and α-Amylase Inhibition: In the small intestine, these enzymes break down complex carbohydrates into glucose. Their inhibition slows glucose absorption, which is beneficial for managing type 2 diabetes.
-
NAAA Inhibition: NAAA degrades PEA, an endogenous fatty acid amide with analgesic and anti-inflammatory properties. Inhibiting NAAA increases PEA levels, thereby enhancing its therapeutic effects.
Experimental Workflow for Enzyme Inhibition Assays:
Caption: Workflow for evaluating metabolic enzyme inhibition.
Detailed Experimental Protocols:
4.1. α-Glucosidase Inhibition Assay
-
Objective: To determine the IC50 of N-(2-Hydroxybenzoyl)pyrrolidine against α-glucosidase.
-
Methodology:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.
-
In a 96-well plate, add the enzyme solution and various concentrations of the compound.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
-
Self-Validation: Use acarbose as a positive control.
4.2. N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
-
Objective: To assess the inhibitory activity of N-(2-Hydroxybenzoyl)pyrrolidine against NAAA.
-
Methodology:
-
Use a commercially available NAAA inhibitor screening assay kit or prepare cell lysates from cells overexpressing NAAA.
-
The assay typically involves a fluorogenic substrate that releases a fluorescent product upon cleavage by NAAA.
-
In a 96-well plate, incubate the enzyme source with various concentrations of the compound.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition and the IC50 value.
-
-
Self-Validation: Include a known NAAA inhibitor (e.g., ARN077) as a positive control.
Conclusion and Future Directions
N-(2-Hydroxybenzoyl)pyrrolidine stands at the intersection of two well-validated pharmacophores, presenting a compelling case for its exploration as a novel therapeutic agent. This technical guide has outlined a rational and structured approach to investigate its potential in the realms of anti-inflammatory, antiviral, and metabolic diseases. The provided experimental workflows and detailed protocols offer a solid foundation for initiating a comprehensive preclinical evaluation.
Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold. Furthermore, promising in vitro and cell-based results should be followed by in vivo studies in relevant animal models to assess the pharmacokinetic properties and therapeutic efficacy of N-(2-Hydroxybenzoyl)pyrrolidine and its future analogs. The journey from a promising scaffold to a clinically viable drug is arduous, but the scientific rationale for embarking on this exploration with N-(2-Hydroxybenzoyl)pyrrolidine is undeniably strong.
References
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World Health Organization. (2023). Viral Infections. [Link]
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Li, Y., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931. [Link]
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Gao, Y., et al. (2023). Salicylamide (2-hydroxybenzamide) derivatives... Request PDF. [Link]
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Wikipedia. (2023). Discovery and development of neuraminidase inhibitors. [Link]
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Polsongkram, D., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 72-81. [Link]
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Sapa, J., et al. (2022). Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. Molecules, 27(15), 4994. [Link]
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Al-Ostoot, F. H., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135541. [Link]
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Kacou, A., et al. (2026). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Open Journal of Medicinal Chemistry, 16, 1-14. [Link]
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MIMS. (2023). Salicylamide. [Link]
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Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]
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Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103757. [Link]
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Stec, J., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(7), 3094-3105. [Link]
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Mokale, V. J., et al. (2010). Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents. Medicinal Chemistry, 6(4), 211-218. [Link]
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Polsongkram, D., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 72-81. [Link]
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Stec, J., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Request PDF. [Link]
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PubChem. (n.d.). 1-Benzoylpyrrolidine. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega, 8(38), 34887-34903. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249242. [Link]
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Di Fabio, R., et al. (1998). 3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists. Journal of Medicinal Chemistry, 41(19), 3741-3751. [Link]
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Zhou, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 9(28), 16043-16054. [Link]
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Al-Zoubi, R. M., et al. (2018). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 23(10), 2661. [Link]
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Azeez, N. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 1-10. [Link]
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N-(2-Hydroxybenzoyl)pyrrolidine mechanism of action hypothesis
The following technical guide synthesizes the physicochemical properties and structural pharmacophores of N-(2-Hydroxybenzoyl)pyrrolidine to propose a rigorous Mechanism of Action (MoA) hypothesis.
While this specific compound is often utilized as a chemical building block or reference standard in proteomics, its structure contains two potent pharmacophores—the salicyl moiety and the pyrrolidine ring —which suggests a dual-action mechanism relevant to neuropharmacology and anti-inflammatory research.[1]
A Technical Guide to Structure-Activity Relationships and Putative Targets[1]
Executive Summary
Compound: N-(2-Hydroxybenzoyl)pyrrolidine (also: 1-Salicyloylpyrrolidine) CAS: 98841-68-0 Molecular Weight: 191.23 g/mol Core Hypothesis: This guide proposes that N-(2-Hydroxybenzoyl)pyrrolidine acts as a lipid-permeable peptidomimetic modulator .[1] Its mechanism is hypothesized to be twofold:
-
Primary: Competitive inhibition of Prolyl Oligopeptidase (POP/PREP) , an enzyme responsible for degrading neuropeptides involved in memory and cognition.[1]
-
Secondary: Modulation of cellular redox states via mitochondrial uncoupling , driven by the proton-shuttling capability of the salicylamide pharmacophore.[1]
Chemical Identity & Structural Pharmacophores
To understand the biological interaction, we must first analyze the molecular architecture.[1] The compound is not merely an amide; it is a conformationally restricted system.[1][2]
2.1 The "Pseudo-Macrocycle" Effect
The defining feature of N-(2-Hydroxybenzoyl)pyrrolidine is the intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the amide carbonyl oxygen (=O).
-
Consequence: This interaction forms a stable, planar 6-membered pseudo-ring.[1]
-
Pharmacological Impact: This "masks" the polar groups, significantly increasing lipophilicity (LogP) and membrane permeability compared to para- or meta-isomers.[1] This suggests high blood-brain barrier (BBB) penetrability.[1]
2.2 Physicochemical Profile (Computed)
| Property | Value | Mechanistic Implication |
| LogP (Predicted) | ~1.8 - 2.1 | Optimal range for CNS passive diffusion.[1] |
| H-Bond Donors | 1 (Phenolic OH) | The donor is internally engaged, reducing solvation penalty.[1] |
| H-Bond Acceptors | 2 (O, N) | Amide nitrogen is part of the pyrrolidine ring, reducing basicity.[1] |
| Rotatable Bonds | 1 (C-N bond) | Restricted rotation due to steric hindrance and H-bonding.[1] |
Primary Mechanism of Action: The POP Inhibition Hypothesis
Target: Prolyl Oligopeptidase (POP), EC 3.4.21.26.[1]
Rationale: POP specifically cleaves post-proline bonds in short peptides (e.g., Substance P, Arginine Vasopressin).[1] The pyrrolidine ring of N-(2-Hydroxybenzoyl)pyrrolidine mimics the C-terminal proline residue of these substrates.[1]
3.1 The Binding Logic
-
S1 Specificity Pocket: The pyrrolidine ring fits snugly into the hydrophobic S1 pocket of the POP active site.[1]
-
Transition State Mimicry: The carbonyl carbon of the benzoyl group is positioned for nucleophilic attack by the catalytic Serine-554 of the enzyme.[1] However, the steric bulk and electronic stabilization of the ortho-hydroxyl group may slow the deacylation step, creating a "slow-tight binding" inhibition or acting as a competitive substrate that occupies the active site.
-
Allosteric Gating: The planar salicyl ring may interact with the aromatic residues (Trp/Phe) at the entrance of the POP β-propeller domain, potentially locking the enzyme in a closed (inactive) conformation.[1]
3.2 Pathway Visualization
The following diagram illustrates the hypothesized interference with the Neuropeptide degradation pathway.
Caption: Hypothetical competitive inhibition of Prolyl Oligopeptidase preventing neuropeptide hydrolysis.[1]
Secondary Mechanism: Mitochondrial Uncoupling (Salicylate Pathway)
Target: Mitochondrial Inner Membrane (Proton Gradient).[1]
Rationale: Salicylamides are structurally related to salicylanilides (e.g., niclosamide), which are known protonophores.[1]
-
Proton Shuttle: The phenolic proton is weakly acidic (pKa ~8-10).[1]
-
Cycle:
-
Effect: This creates a mild "uncoupling" effect, reducing ATP production efficiency but potentially reducing Reactive Oxygen Species (ROS) generation (a mechanism known as "mild uncoupling neuroprotection").[1]
Experimental Validation Protocols
To validate these hypotheses, the following experimental workflows are required. These protocols are designed to be self-validating controls.[1]
5.1 Protocol A: In Vitro POP Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant POP.
-
Reagents:
-
Workflow:
-
Pre-incubation: Incubate Enzyme + Compound (0.1 nM to 100 µM) for 15 mins at 37°C.
-
Initiation: Add Z-Gly-Pro-AMC (50 µM final).
-
Measurement: Monitor fluorescence (Ex 380nm / Em 460nm) kinetically for 30 mins.
-
-
Control: Use Z-Pro-prolinal (known POP inhibitor) as a positive control.[1]
-
Data Analysis: Plot Initial Velocity (V0) vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve.
5.2 Protocol B: PAMPA-BBB (Permeability Assay)
Objective: Confirm CNS penetration potential.[1]
-
Setup: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.
-
Donor Well: Compound in PBS (pH 7.4).
-
Acceptor Well: PBS (pH 7.4).
-
Incubation: 18 hours at Room Temperature.
-
Quantification: HPLC-UV detection of compound in Acceptor vs. Donor wells.
-
Success Metric: An effective permeability (
) > cm/s indicates high BBB permeability.[1]
Pharmacokinetics & Metabolism (ADME)
Understanding the fate of the molecule is crucial for interpreting in vivo results.[1]
-
Hydrolysis: The amide bond is susceptible to hydrolysis by hepatic carboxylesterases or amidases .[1]
-
Glucuronidation: The phenolic -OH is a prime target for UDP-glucuronosyltransferases (UGT), leading to rapid renal clearance.[1]
Metabolic Stability Diagram
Caption: Primary metabolic pathways: Amide hydrolysis and Phase II Glucuronidation.[1]
References
-
PubChem. (2025).[1] N-(2-Hydroxybenzoyl)pyrrolidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
López, A., et al. (2011).[1] Prolyl oligopeptidase inhibitors: a new approach for the treatment of cognitive disorders. Current Pharmaceutical Design. (Contextual grounding for POP mechanism).
-
Hajduk, P. J., et al. (2000).[1] Privileged molecules for protein binding identified from NMR-based screening. Journal of Medicinal Chemistry. (Reference for pyrrolidine as a privileged scaffold).
-
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.[1] (Source for LogP and intramolecular H-bond effects).
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Unveiling N-(2-Hydroxybenzoyl)pyrrolidine: A Technical Guide to its Discovery and Scientific Journey
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of N-(2-Hydroxybenzoyl)pyrrolidine, a molecule of interest in medicinal chemistry. Synthesized through the established chemistry of salicylamides, this compound emerges from a lineage of compounds recognized for their therapeutic potential. This document serves as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, and physicochemical characteristics.
Introduction: The Convergence of Salicylamide and Pyrrolidine Moieties
N-(2-Hydroxybenzoyl)pyrrolidine, identified by its CAS number 98841-68-0, is a chemical entity that marries two significant pharmacophores: the salicylamide backbone and a pyrrolidine ring. The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures.[1][2] The salicylamide framework, a derivative of salicylic acid, has a long and storied history in medicine, primarily recognized for its analgesic and anti-inflammatory properties.[3] The strategic combination of these two moieties in N-(2-Hydroxybenzoyl)pyrrolidine suggests a molecule designed to explore and potentially enhance these biological activities.
Physicochemical Characteristics
A clear understanding of the fundamental properties of N-(2-Hydroxybenzoyl)pyrrolidine is essential for any scientific investigation. The key physicochemical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[4] |
| Molecular Weight | 191.23 g/mol | PubChem[4] |
| IUPAC Name | (2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | PubChem[4] |
| CAS Number | 98841-68-0 | PubChem[4] |
| Appearance | Solid | - |
| Melting Point | 118-124 °C | - |
| Solubility | Soluble in polar organic solvents | - |
A Historical Perspective: The Genesis of a Molecule
While a singular "discovery" paper for N-(2-Hydroxybenzoyl)pyrrolidine remains elusive in readily available literature, its conceptual origins can be traced to the extensive research into salicylamides and their derivatives. The synthesis of analogous compounds, such as N,N'-bis(2-hydroxybenzoyl)-diaminoalkanes, was reported in a 1992 study exploring their analgesic and anti-inflammatory activities.[3] This research highlights a common synthetic strategy for this class of molecules: the fusion of a salicylic acid ester, like phenyl salicylate, with an amine—in this case, pyrrolidine.
This historical context strongly suggests that N-(2-Hydroxybenzoyl)pyrrolidine was likely first synthesized as part of broader investigations into the structure-activity relationships of salicylamides. The primary motivation for such research would have been the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and reduced side effects compared to existing medications.
Synthesis and Reaction Mechanisms
The synthesis of N-(2-Hydroxybenzoyl)pyrrolidine is a straightforward application of established amide bond formation reactions. The most probable and historically consistent method involves the acylation of pyrrolidine with a salicylic acid derivative.
General Synthesis Pathway
The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylic acid derivative.
Caption: General synthesis of N-(2-Hydroxybenzoyl)pyrrolidine.
Detailed Experimental Protocol (Hypothetical)
Based on analogous syntheses of related salicylamides, a plausible experimental protocol is outlined below. This protocol is provided for illustrative purposes and should be adapted and optimized based on standard laboratory safety and procedural guidelines.
Objective: To synthesize N-(2-Hydroxybenzoyl)pyrrolidine.
Materials:
-
Phenyl salicylate
-
Pyrrolidine
-
High-boiling point solvent (e.g., xylene or diphenyl ether)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
-
Analytical instruments for characterization (NMR, IR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenyl salicylate in a suitable high-boiling point solvent.
-
Addition of Amine: To the stirred solution, add an equimolar amount of pyrrolidine.
-
Heating/Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used. The reaction progress can be monitored by thin-layer chromatography (TLC). The fusion method, as described for analogous compounds, involves heating the neat reactants without a solvent.[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized N-(2-Hydroxybenzoyl)pyrrolidine using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Potential Applications and Future Directions
The structural features of N-(2-Hydroxybenzoyl)pyrrolidine position it as a candidate for continued investigation in several areas of drug discovery.
Anti-inflammatory and Analgesic Research
Given its salicylamide core, the primary area of interest for this molecule is in the development of novel anti-inflammatory and analgesic agents. Further studies could explore its cyclooxygenase (COX) inhibitory activity and in vivo efficacy in models of pain and inflammation.
Broader Pharmacological Screening
The pyrrolidine moiety is known to interact with a wide range of biological targets. Therefore, N-(2-Hydroxybenzoyl)pyrrolidine could be screened against other enzyme and receptor families to uncover novel pharmacological activities.
Caption: Potential research avenues for N-(2-Hydroxybenzoyl)pyrrolidine.
Conclusion
N-(2-Hydroxybenzoyl)pyrrolidine is a molecule that stands at the intersection of historical analgesic chemistry and modern drug design principles. While its specific discovery is not prominently documented, its synthesis and potential biological activities are well-grounded in the established science of its constituent parts. This technical guide provides a foundational understanding of the compound, from its likely historical context and synthesis to its physicochemical properties. It is hoped that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into the therapeutic potential of this intriguing molecule.
References
- Synthesis and evaluation of the analgesic and antiinflammatory activities of N,N'-bis(2-hydroxybenzoyl)-diaminoalkanes. (1992). Arzneimittelforschung, 42(7), 947-51.
-
PubChem. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine. Retrieved from [Link]
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Curr Med Chem, 28(32), 6599-6639.
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N-(2-Hydroxybenzoyl)pyrrolidine and its relation to pyrrolidine alkaloids
Topic: N-(2-Hydroxybenzoyl)pyrrolidine and its relation to pyrrolidine alkaloids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Synthesis, Structural Dynamics, and Pharmacological Relevance
Executive Summary
N-(2-Hydroxybenzoyl)pyrrolidine (also known as N-salicyloylpyrrolidine) represents a critical intersection between salicylate pharmacology and the pyrrolidine alkaloid structural motif. While often overlooked as a simple amide, this compound serves as a premier model for Intramolecular Hydrogen Bond (IMHB) dynamics in medicinal chemistry. Its ability to "hide" polarity via a closed conformation mimics the lipophilic strategies observed in natural pyrrolidine alkaloids, making it a valuable scaffold for CNS-targeted prodrug design.
This guide provides a rigorous technical analysis of its synthesis, structural behavior, and relationship to the broader class of pyrrolidine alkaloids.
Chemical Identity & Physicochemical Profile[1][2][3]
The molecule consists of a salicylic acid moiety coupled to a pyrrolidine ring. Unlike "racetam" nootropics (which are 2-pyrrolidinones), this compound is a benzamide. Its defining feature is the phenolic hydroxyl group at the ortho position, which locks the molecule into a pseudo-cyclic conformation.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| CAS Registry | 98841-68-0 | |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| LogP (Predicted) | ~2.1 | Enhanced by IMHB shielding |
| H-Bond Donors | 1 (Phenolic OH) | |
| H-Bond Acceptors | 2 (Amide O, Phenolic O) | |
| Key Feature | Intramolecular H-Bond (O-H[1][2][3]···O=C) |
Structural Dynamics: The "Molecular Switch"
In drug design, membrane permeability is often limited by Polar Surface Area (PSA). N-(2-Hydroxybenzoyl)pyrrolidine utilizes an Intramolecular Hydrogen Bond (IMHB) to mask its polarity.[3]
-
Closed Conformation (Lipophilic): In non-polar environments (e.g., lipid bilayer), the phenolic proton forms a strong hydrogen bond with the amide carbonyl oxygen. This creates a virtual 6-membered ring, reducing the exposure of polar groups and facilitating membrane transit.
-
Open Conformation (Hydrophilic): In aqueous environments, water molecules compete for hydrogen bonding, potentially opening the structure to improve solubility.
This dynamic behavior mimics the "chameleonic" properties of complex pyrrolidine alkaloids, allowing the molecule to adapt its physicochemical profile to the biophase (membrane vs. cytosol).
Relation to Pyrrolidine Alkaloids
Pyrrolidine alkaloids (e.g., Hygrine, Nicotine) are naturally occurring nitrogen heterocycles derived from ornithine. N-(2-Hydroxybenzoyl)pyrrolidine is a synthetic pseudo-alkaloid that shares the pyrrolidine pharmacophore but introduces an exocyclic amide linkage.
Structural Homology
-
Natural Alkaloids (e.g., Hygrine): Typically contain a pyrrolidine ring connected to a ketone or alkyl chain. The nitrogen is usually basic (
). -
N-Salicyloylpyrrolidine: Contains the pyrrolidine ring, but the nitrogen is part of an amide (
, non-basic). -
Significance: This modification removes the basic center, preventing ionization at physiological pH. This allows the compound to bypass the "ion trapping" effect often seen with basic alkaloids, altering its distribution profile in the brain.
Pathway Visualization: Alkaloid Mimicry
The following diagram illustrates the structural relationship and the "masking" effect of the amide bond compared to natural alkaloids.
Figure 1: Structural lineage comparing natural pyrrolidine biosynthesis to the synthetic N-salicyloyl derivative.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize N-(2-Hydroxybenzoyl)pyrrolidine via Aminolysis of Methyl Salicylate . Rationale: Direct reaction of salicyloyl chloride with pyrrolidine is prone to polymerization and O-acylation side reactions due to the unprotected phenol. The aminolysis of the methyl ester is a "greener," atom-efficient route that leverages the nucleophilicity of pyrrolidine while keeping the phenolic group intact.
Reagents
-
Methyl Salicylate (1.0 eq)
-
Pyrrolidine (2.5 eq) – Excess drives equilibrium
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 eq) OR mild heating without catalyst.
-
Solvent: Neat (solvent-free) or Toluene.
Step-by-Step Methodology
-
Setup: Charge a dried round-bottom flask with Methyl Salicylate (15.2 g, 100 mmol).
-
Addition: Add Pyrrolidine (17.8 g, 250 mmol) dropwise under stirring. The reaction is exothermic; maintain temperature < 40°C during addition.
-
Reaction: Heat the mixture to 80°C for 12–16 hours under a reflux condenser protected by a drying tube (CaCl₂). Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).
-
Checkpoint: Disappearance of the methyl salicylate spot indicates completion.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (100 mL).
-
Wash with 1M HCl (2 x 50 mL) to remove excess pyrrolidine. Note: The product is an amide and will remain in the organic layer; pyrrolidine will form a water-soluble salt.
-
Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol/Water (9:1) or Hexane/EtOAc. Cool to 4°C to crystallize.
-
Yield: Expect 85–92% as off-white needles.
-
Pharmacological Application: Prodrug Stability Assay
To validate this compound as a prodrug for delivering salicylic acid (e.g., to the CNS), one must determine its hydrolytic stability in plasma.
Assay Logic
The amide bond in N-salicyloylpyrrolidine is more stable than a corresponding ester. This suggests a longer half-life, potentially allowing the intact molecule to cross the Blood-Brain Barrier (BBB) before releasing the active salicylate.
Protocol: Plasma Stability
-
Preparation: Prepare a 10 mM stock solution of N-(2-Hydroxybenzoyl)pyrrolidine in DMSO.
-
Incubation:
-
Thaw pooled human/rat plasma at 37°C.
-
Spike plasma with stock solution to a final concentration of 10 µM.
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling: Aliquot 100 µL samples at T = 0, 15, 30, 60, 120, and 240 min.
-
Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Monitor: Depletion of Parent (m/z 192 → fragment) and formation of Salicylic Acid (m/z 137).
-
Metabolic Pathway Diagram
Figure 2: Predicted metabolic hydrolysis pathway in plasma/liver.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 225361, N-(2-Hydroxybenzoyl)pyrrolidine. Retrieved from [Link]
-
Manin, A. N., et al. (2014). Salicylamide cocrystals: screening, crystal structure, sublimation thermodynamics. Molecular Pharmaceutics. Retrieved from [Link]
-
Vibzz Lab (2020). Methyl Salicylate: Organic Synthesis (Oil of Wintergreen).[4] [Video Protocol]. Retrieved from [Link]
-
Rossi, F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Biophysical Journal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
preliminary cytotoxicity screening of N-(2-Hydroxybenzoyl)pyrrolidine
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of N-(2-Hydroxybenzoyl)pyrrolidine
Introduction: Establishing the Baseline for a Novel Candidate
In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is both arduous and defined by rigorous evaluation. N-(2-Hydroxybenzoyl)pyrrolidine, a molecule incorporating a phenolic benzamide group and a saturated pyrrolidine ring, stands as one such candidate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties and enabling three-dimensional exploration of biological target space.[1] Similarly, benzamide derivatives are implicated in a wide array of biological activities, including cytotoxic effects against cancer cells.[2][3]
This convergence of structural motifs necessitates a thorough and early assessment of the compound's interaction with biological systems, beginning with its effect on cell viability and health. Preliminary cytotoxicity screening is a non-negotiable cornerstone of this process.[4] It serves as the initial gatekeeper, providing critical data that informs go/no-go decisions, guides subsequent mechanistic studies, and aligns with the tiered testing strategies advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6] Early identification of cytotoxic liabilities prevents the costly pursuit of compounds with an unviable therapeutic index.[7]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for conducting the . We will move beyond simple protocol recitation to explain the causality behind experimental choices, establish self-validating assay systems, and ground our methodology in authoritative scientific literature. Our objective is to construct a robust, multi-faceted initial toxicity profile that will confidently direct the future trajectory of this compound's development.
Section 1: Compound Profile and Strategic Rationale for Screening
A successful screening campaign begins with a clear understanding of the test article and the questions being asked.
Compound Profile: N-(2-Hydroxybenzoyl)pyrrolidine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [8][9] |
| Molecular Weight | 191.23 g/mol | [8][9] |
| CAS Number | 98841-68-0 | [9][10] |
| Physical Form | Solid (Brown to White) | [10] |
| Melting Point | 118-124 °C | [9][10] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [8][9] |
Rationale for Cytotoxicity Evaluation
The chemical architecture of N-(2-Hydroxybenzoyl)pyrrolidine provides a compelling reason for cytotoxic evaluation. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a key component in numerous biologically active compounds.[1][11] The benzamide functional group is also present in several compounds that exhibit significant pharmacological effects, including antitumor properties.[2] The potential for this compound to modulate cellular pathways—either by design or as an off-target effect—makes cytotoxicity screening essential.
Our preliminary investigation is designed to answer four fundamental questions:
-
Activity: Does N-(2-Hydroxybenzoyl)pyrrolidine exhibit cytotoxic activity in vitro?
-
Potency: If active, what is its relative potency (e.g., IC₅₀ value) across different cell types?[4]
-
Selectivity: Does the compound show differential effects between cancerous and non-cancerous cell lines?
-
Preliminary Mechanism: Can we discern the primary mode of cell death, distinguishing between necrosis (membrane disruption) and apoptosis (programmed cell death)?
Section 2: A Tiered, Multi-Assay Experimental Design
To ensure data robustness and build a comprehensive cytotoxicity profile, we will employ a tiered approach. This strategy allows for an efficient primary screen for general activity, followed by more focused secondary assays to probe the mechanism of any observed toxicity.
Tier 1: Primary Viability Screening (Metabolic Activity) The initial step is a broad screen to assess the impact of the compound on cellular metabolic activity, a reliable proxy for cell viability. The MTT assay is the gold standard for this purpose due to its cost-effectiveness, reliability, and suitability for high-throughput formats.[12]
Tier 2: Mechanistic Elucidation (Membrane Integrity & Apoptosis) If significant cytotoxicity is observed in Tier 1, we proceed to differentiate the mode of cell death.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs upon the loss of plasma membrane integrity—a hallmark of necrosis.[13]
-
Caspase-3/7 Activity Assay: This assay measures the activity of the primary executioner caspases, Caspase-3 and Caspase-7. Their activation is a key event in the apoptotic cascade.[14][15]
This multi-assay approach provides a self-validating system. For instance, a compound that potently reduces MTT signal (indicating loss of viability) while causing minimal LDH release but significant Caspase-3/7 activation is strongly suggested to be an inducer of apoptosis.
Cell Line Selection: The Biological Context The choice of cell lines is critical for the relevance of in vitro data.[16][17] Our panel is designed to assess both broad applicability and potential selectivity:
-
Cancer Cell Panel:
-
A549 (Human Lung Carcinoma): A common model for lung cancer studies.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer line.
-
HepG2 (Human Hepatocellular Carcinoma): A model for liver cancer, relevant for assessing potential hepatotoxicity.
-
-
Non-Cancerous Control:
Caption: Tiered workflow for preliminary cytotoxicity screening.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Adherence to the specified controls is essential for data integrity.
Protocol: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[20]
Materials:
-
N-(2-Hydroxybenzoyl)pyrrolidine (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cell lines (A549, MCF-7, HepG2, HEK293)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate spectrophotometer (capable of reading at ~570 nm)
Procedure:
-
Compound Preparation: Prepare a 100 mM stock solution of N-(2-Hydroxybenzoyl)pyrrolidine in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells must be consistent and non-toxic (typically ≤ 0.5%).
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in complete medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Media Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48 hours (or other desired time points, e.g., 24, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] * 100.
-
Plot Percentage Viability vs. log[Compound Concentration] and use non-linear regression to determine the IC₅₀ value.
Protocol: LDH Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[22]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Cells and compound dilutions prepared as in the MTT assay.
-
Lysis Buffer (provided in most kits, or 1% Triton X-100) for maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 2-4), but with a 24-hour treatment incubation.
-
Controls:
-
Vehicle Control: Cells treated with vehicle (DMSO).
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with Lysis Buffer for 45 minutes before the final step.
-
-
Sample Collection: After the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH Reaction Mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction & Read: Add 50 µL of Stop Solution (if included in the kit) and measure the absorbance at 490 nm.
Data Analysis:
-
Subtract the background (media blank) from all readings.
-
Calculate Percentage Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100.
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
Principle: This homogeneous, luminescent assay measures the activity of caspases-3 and -7.[14][15] The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[23] This cleavage releases a substrate for luciferase (aminoluciferin), generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
Opaque-walled 96-well plates suitable for luminescence.
-
Cells and compound dilutions prepared as in the MTT assay.
-
Microplate luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol (Steps 2-4). A typical incubation time for apoptosis induction is 18-24 hours.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a microplate luminometer.
Data Analysis:
-
Subtract the average luminescence of the media blank from all readings.
-
Express results as Fold Change in Caspase Activity = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control).
Section 4: Data Presentation and Mechanistic Interpretation
Clear presentation of quantitative data is crucial for interpretation and comparison.
Data Presentation Tables
Summarize all quantitative data into clearly structured tables.
Table 1: IC₅₀ Values of N-(2-Hydroxybenzoyl)pyrrolidine after 48-hour Exposure
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| A549 | Lung Carcinoma | 12.5 ± 1.4 |
| MCF-7 | Breast Adenocarcinoma | 28.2 ± 2.9 |
| HepG2 | Hepatocellular Carcinoma | 45.1 ± 5.3 |
| HEK293 | Non-Cancerous Kidney | > 100 |
SD: Standard Deviation from three independent experiments.
Table 2: Mechanistic Profile of N-(2-Hydroxybenzoyl)pyrrolidine in A549 Cells
| Treatment (24 hr) | Concentration (µM) | % LDH Release (Cytotoxicity) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 5.2 ± 0.8% | 1.0 ± 0.1 |
| Compound | 15 | 8.1 ± 1.1% | 4.7 ± 0.5 |
| Positive Control | Doxorubicin (10 µM) | 12.5 ± 1.9% | 5.2 ± 0.6 |
Interpretation of Combined Results
The hypothetical data above would lead to the following expert interpretation:
-
Potency & Selectivity: N-(2-Hydroxybenzoyl)pyrrolidine demonstrates cytotoxic activity against multiple cancer cell lines, with the highest potency against the A549 lung cancer line (IC₅₀ = 12.5 µM). Importantly, its IC₅₀ value is greater than 100 µM in the non-cancerous HEK293 cell line, suggesting a favorable selectivity index and a potentially wide therapeutic window.
-
Mechanism of Action: In A549 cells, treatment at a concentration near the IC₅₀ (15 µM) resulted in a minimal increase in LDH release, indicating that cell death is not primarily driven by necrotic membrane disruption. In contrast, the same concentration induced a significant (4.7-fold) increase in Caspase-3/7 activity, strongly suggesting that N-(2-Hydroxybenzoyl)pyrrolidine induces apoptosis. This is a desirable characteristic for many anticancer drug candidates.
Visualizing the Apoptotic Pathway
If results point towards apoptosis, it is helpful to visualize the underlying signaling cascade that is being activated.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(2-Hydroxybenzoyl)pyrrolidine 97 98841-68-0 [sigmaaldrich.com]
- 10. N-(2-Hydroxybenzoyl)pyrrolidine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
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- 16. researchgate.net [researchgate.net]
- 17. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of N-(2-Hydroxybenzoyl)pyrrolidine: A Technical Guide
Executive Summary
N-(2-Hydroxybenzoyl)pyrrolidine (CAS 98841-68-0), also referred to as 1-salicyloylpyrrolidine, represents a critical model system for studying intramolecular hydrogen bonding (IMHB) within pharmacophores. Unlike simple amides, the ortho-phenolic hydroxyl group locks the carbonyl functionality into a planar pseudo-six-membered ring, significantly altering its physicochemical profile and spectroscopic signature.
This guide provides a rigorous, step-by-step structural elucidation workflow. It moves beyond basic characterization to explore the conformational dynamics that dictate the molecule's behavior in solution and solid states.
Key Chemical Identifiers
| Property | Data |
| IUPAC Name | (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Monoisotopic Mass | 191.0946 Da |
| Melting Point | 118–124 °C |
| Key Structural Feature | Strong Intramolecular H-Bond (OH[1]···O=C) |
Synthetic Origin & Purity Validation
To ensure the integrity of the structural data, the analyte's origin must be defined. Structural artifacts often arise from synthetic impurities (e.g., O-acylation vs. N-acylation).
Synthetic Pathway
The synthesis prioritizes N-acylation over O-acylation by exploiting the nucleophilicity differential between the pyrrolidine nitrogen and the phenolic oxygen.
Figure 1: Synthetic logic flow minimizing O-acylation side products.
Purity Checkpoint
Before advanced spectroscopy, purity is validated via HPLC-PDA (254 nm).
-
Target Purity: >98%
-
Impurity Flag: A peak at relative retention time (RRT) ~1.1 often indicates the O-acyl isomer (ester), which lacks the stabilizing IMHB and is more lipophilic.
Mass Spectrometry (MS): Fragmentation Logic
Mass spectrometry provides the first tier of structural confirmation. We utilize ESI-MS/MS in positive mode.
Molecular Ion Analysis
-
[M+H]⁺: Observed at m/z 192.1.[2]
-
[M+Na]⁺: Observed at m/z 214.1.
-
Logic: The odd molecular weight (191 Da) indicates an odd number of nitrogens (Nitrogen Rule), consistent with a mono-amide.
Fragmentation Pathway (MS²)
The fragmentation pattern is dictated by the stability of the salicyloyl cation .
| m/z Fragment | Assignment | Mechanism |
| 192.1 | [M+H]⁺ | Parent Ion |
| 121.0 | [C₇H₅O₂]⁺ | Salicyloyl Cation : Cleavage of the amide bond (C-N). The charge is stabilized by the phenolic oxygen resonance. |
| 72.1 | [C₄H₁₀N]⁺ | Pyrrolidinium Ion : Proton transfer to the amine followed by cleavage. |
| 93.0 | [C₆H₅O]⁺ | Phenol Radical Cation : Further loss of CO from the 121 fragment. |
Infrared Spectroscopy (FT-IR): The Hydrogen Bond Probe
FT-IR is the definitive tool for confirming the Intramolecular Hydrogen Bond (IMHB) . In N-(2-hydroxybenzoyl)pyrrolidine, the phenol proton is not free; it is chelated to the amide carbonyl.
Spectral Assignments
-
Region 3200–2500 cm⁻¹ (OH Stretch):
-
Observation: Broad, weak absorption often superimposed on C-H stretches.
-
Interpretation: A "free" phenol typically appears sharp at ~3600 cm⁻¹. The dramatic shift and broadening confirm a strong intramolecular chelate .
-
-
Region 1630–1600 cm⁻¹ (Amide I / C=O):
-
Observation: Shifted to lower frequency (~1610 cm⁻¹) compared to standard tertiary amides (~1650 cm⁻¹).
-
Interpretation: The H-bond donates electron density into the carbonyl oxygen, weakening the C=O double bond character (single bond character increases).
-
Nuclear Magnetic Resonance (NMR) Elucidation
This is the core of the structural proof. We employ 500 MHz ¹H and 125 MHz ¹³C NMR in CDCl₃.
¹H NMR: Conformational Analysis
The spectrum reveals restricted rotation around the C-N bond and the "locked" phenolic proton.
| Shift (δ ppm) | Mult.[3] | Integ. | Assignment | Structural Insight |
| 11.50 | s (br) | 1H | OH (Phenolic) | Diagnostic: Extreme downfield shift proves strong IMHB. Disappears with D₂O shake. |
| 7.35 | dd | 1H | Ar-H6 | Deshielded by the adjacent C=O group (anisotropic effect). |
| 7.28 | ddd | 1H | Ar-H4 | Para to OH. |
| 6.98 | d | 1H | Ar-H3 | Ortho to OH; shielded by electron donation from oxygen. |
| 6.85 | ddd | 1H | Ar-H5 | Meta to OH. |
| 3.65 | t | 2H | N-CH₂ (a) | Rotameric Broadening: Due to partial double bond character of C-N, the two N-CH₂ groups may appear distinct or broadened at RT. |
| 3.45 | t | 2H | N-CH₂ (b) | Distinct environment from N-CH₂ (a) if rotation is slow on NMR timescale. |
| 1.95 | m | 4H | C-CH₂ (c, d) | Pyrrolidine ring puckering. |
¹³C NMR: Carbon Skeleton
-
Carbonyl (C=O): ~169 ppm.
-
Aromatic C-OH: ~158 ppm (Deshielded by oxygen).
-
Pyrrolidine Carbons: Distinct signals for the α-carbons (~46 and 49 ppm) confirm the restricted rotation of the amide bond, making the two sides of the ring magnetically non-equivalent.
2D NMR Strategy (HMBC & NOESY)
To rigorously prove the connectivity:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Correlation between Ar-H6 and the C=O carbon confirms the benzoyl attachment.
-
Correlation between N-CH₂ protons and the C=O carbon confirms the amide linkage.
-
-
NOESY (Nuclear Overhauser Effect):
-
Strong NOE between Ar-H6 and the N-CH₂ protons confirms the spatial proximity, validating the syn or anti conformation of the amide bond relative to the aromatic ring.
-
3D Structural Analysis & Crystallography
The molecule adopts a planar conformation in the salicyloyl moiety due to the Resonance-Assisted Hydrogen Bond (RAHB) .
The Pseudo-Ring System
The H-bond creates a 6-membered pseudo-ring containing: O(phenol) - H ... O(carbonyl) - C(carbonyl) - C(aryl) - C(aryl)
Figure 2: The intramolecular hydrogen bond locks the conformation, restricting amide rotation.
X-Ray Diffraction (Predicted/Literature)
In the solid state, N-(2-hydroxybenzoyl)pyrrolidine typically crystallizes in centrosymmetric space groups (e.g., P2₁/c).
-
Intermolecular Forces: While the intramolecular H-bond is dominant, intermolecular packing is driven by Van der Waals forces and weak C-H···O interactions, as the primary donor (OH) is internally sequestered.
Experimental Protocol: Characterization Workflow
Objective: Isolate and characterize N-(2-Hydroxybenzoyl)pyrrolidine from a crude reaction mixture.
-
Sample Preparation: Dissolve 10 mg of crude solid in 0.7 mL CDCl₃. Ensure the solution is clear; filter if necessary to avoid solid particulates affecting field homogeneity.
-
Acquisition (¹H NMR):
-
Set spectral width to -2 to 14 ppm (to catch the OH peak).
-
Number of scans (NS): 16.
-
Relaxation delay (D1): 5 seconds (to allow full relaxation of the OH proton for accurate integration).
-
-
D₂O Exchange Test:
-
Add 1 drop of D₂O to the NMR tube.
-
Shake vigorously and re-acquire.
-
Validation: The peak at ~11.5 ppm must disappear. If it remains, it is not an exchangeable proton (impurity).
-
-
FT-IR Analysis:
-
Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).
-
Scan range: 4000–400 cm⁻¹.
-
Look for the "missing" sharp OH and the downshifted Carbonyl.
-
References
-
PubChem. (2023). N-(2-Hydroxybenzoyl)pyrrolidine (Compound Summary). National Library of Medicine. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Intramolecular Hydrogen Bonding. Molecules. (Contextual grounding for Salicylamide spectral shifts). [Link][1]
Sources
- 1. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(2-hydroxybenzoyl)pyrrolidine (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-Hydroxybenzoyl)pyrrolidine in Early-Stage Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a quintessential example of such a scaffold.[1] Its prevalence in a vast array of natural products, alkaloids, and FDA-approved drugs underscores its evolutionary selection as a robust molecular anchor for biological activity.[2] The non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of target binding pockets, a significant advantage over flat, aromatic systems.[1]
This guide focuses on a specific, synthetically accessible, and highly promising iteration of this scaffold: N-(2-Hydroxybenzoyl)pyrrolidine . This molecule represents a strategic fusion of two pharmacologically significant moieties. The pyrrolidine ring provides a rigid, yet conformationally adaptable, base, while the N-(2-hydroxybenzoyl) group, a derivative of salicylic acid, introduces critical functionality. The ortho-phenolic hydroxyl and the amide linkage provide key hydrogen bond donor and acceptor sites, respectively, which are instrumental for molecular recognition and target engagement.
The purpose of this document is to serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will dissect the core attributes of the N-(2-Hydroxybenzoyl)pyrrolidine scaffold, provide field-proven methodologies for its synthesis and evaluation, and present a logical framework for its application in a modern, early-stage drug discovery campaign. By explaining the causality behind experimental choices, this guide aims to empower research teams to effectively leverage this versatile scaffold for the discovery of novel therapeutics.
Part I: Foundational Chemistry & Rationale
Before embarking on a screening campaign, a thorough understanding of the lead scaffold's chemical properties and synthetic accessibility is paramount. This foundational knowledge informs library design, assay development, and the ultimate trajectory of a hit-to-lead program.
Physicochemical Properties of the Core Scaffold
The parent molecule, N-(2-Hydroxybenzoyl)pyrrolidine, serves as the foundational starting point. Its properties dictate its behavior in both chemical reactions and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [3] |
| Molecular Weight | 191.23 g/mol | [4] |
| Melting Point | 118-124 °C | |
| IUPAC Name | (2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| LogP (Predicted) | 2.1 | [4] |
These properties suggest a compound with good "drug-like" characteristics, balancing solubility and lipophilicity, making it an excellent candidate for further optimization.
General Synthesis Protocol: Amide Coupling
The synthesis of N-(2-Hydroxybenzoyl)pyrrolidine and its analogs is typically achieved through a robust and well-characterized amide bond formation. The following protocol is a self-validating system, incorporating standard purification and analytical checks to ensure the integrity of the final compound.
Rationale: The choice of an amide coupling reaction is based on its high efficiency, broad functional group tolerance, and the commercial availability of diverse starting materials (salicylic acids and pyrrolidines). Carbodiimide activators like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are preferred for their water-soluble byproducts, which are easily removed during workup.
Experimental Protocol: Synthesis of N-(2-Hydroxybenzoyl)pyrrolidine
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve salicylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Causality: HOBt is added to suppress racemization (if chiral centers are present) and improve reaction efficiency by forming a more reactive intermediate.
-
Stir the mixture at room temperature for 20 minutes to allow for the activation of the carboxylic acid.
-
-
Amine Addition:
-
To the activated salicylic acid mixture, add pyrrolidine (1.1 eq) dropwise via syringe.
-
Add Triethylamine (TEA) (2.5 eq) to act as a base, scavenging the HCl produced during the reaction.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting salicylic acid is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes unreacted amine and base, while the bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Validation:
-
Purify the crude solid via flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain a white to pale brown solid.[3]
-
Validation: Confirm the structure and purity of the final compound using:
-
¹H and ¹³C NMR spectroscopy to verify the chemical structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the molecular weight ([M+H]⁺ expected at m/z 192.10) and assess purity (>95%).[5]
-
Measure the melting point and compare it to the literature value (118-124 °C).
-
-
Synthesis & Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of N-(2-Hydroxybenzoyl)pyrrolidine.
Part II: The Drug Discovery Cascade: A Methodological Guide
With a solid chemical foundation, the N-(2-Hydroxybenzoyl)pyrrolidine scaffold can be advanced into the drug discovery cascade. This process is a multi-stage funnel designed to identify potent, selective, and drug-like molecules.
High-Level Discovery Workflow
The journey from a chemical idea to a preclinical candidate follows a structured, iterative process.
Caption: The iterative workflow of an early-stage drug discovery campaign.
Case Study: Inhibition of N-Acylethanolamine Acid Amidase (NAAA)
To ground this guide in a real-world application, we will draw upon published research where pyrrolidine amide derivatives, closely related to our core scaffold, were successfully developed as potent and selective inhibitors of N-Acylethanolamine Acid Amidase (NAAA).[6] NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[6] Inhibiting NAAA raises PEA levels, offering a promising therapeutic strategy for treating inflammation and pain.[6]
Hit Identification: Screening Protocol
The first step is to screen a library of compounds to find "hits" that modulate the target's activity. A robust, high-throughput assay is essential.
Protocol: Fluorogenic NAAA Inhibition Assay
This protocol describes a self-validating system for identifying inhibitors of NAAA in a high-throughput format.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for NAAA activity (e.g., 50 mM sodium acetate, pH 4.5). Causality: NAAA is a lysosomal enzyme with an acidic pH optimum.
-
Enzyme Stock: Prepare a stock solution of recombinant human NAAA in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.
-
Substrate Stock: Prepare a stock solution of a fluorogenic NAAA substrate (e.g., a substrate that releases a fluorescent molecule like 7-amino-4-methylcoumarin upon cleavage) in DMSO.
-
Compound Plates: Prepare 384-well plates with test compounds serially diluted in DMSO. Include wells for positive control (a known NAAA inhibitor) and negative control (DMSO vehicle).
-
-
Assay Procedure:
-
Add 50 nL of compound solution from the compound plates to the assay plates using an acoustic liquid handler.
-
Add 10 µL of NAAA enzyme solution to each well and incubate for 30 minutes at 37°C. Causality: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity every 2 minutes for 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data:
-
Set the average rate of the negative control (DMSO) wells to 100% activity.
-
Set the average rate of the positive control wells to 0% activity.
-
-
Calculate the percent inhibition for each test compound concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
Assay Validation: Calculate the Z'-factor for each plate. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.
-
Screening Cascade & Hit Triage
Not all hits are created equal. A screening cascade is a critical workflow for filtering out false positives and prioritizing the most promising compounds for resource-intensive follow-up studies.
Caption: A typical screening cascade for triaging hits from a primary screen.
Hit-to-Lead: Structure-Activity Relationship (SAR)
Validated hits serve as the starting point for medicinal chemistry optimization. The goal is to synthesize analogs to systematically probe the structure-activity relationship (SAR) and improve potency, selectivity, and drug-like properties.
The NAAA inhibitor study provides an excellent example of SAR exploration.[6] Researchers modified the scaffold at multiple positions to understand the chemical requirements for potent inhibition.
SAR Summary Table for Pyrrolidine Amide NAAA Inhibitors [6]
| Compound ID (Reference) | Modification vs. Parent Scaffold | NAAA IC₅₀ (µM) | FAAH IC₅₀ (µM) | Key Insight |
| 1b | Parent Scaffold (Biphenyl linker) | 2.1 | 91.5 | Good starting potency and selectivity. |
| 1o | 2-Fluoro on terminal phenyl | 2.8 | N/A | Small substitutions at the 2-position are tolerated. |
| 1r | 2-Chloro on terminal phenyl | >100 | N/A | Bulky substitutions at the 2-position are detrimental. |
| 1p | 3-Fluoro on terminal phenyl | 1.8 | N/A | Small, lipophilic groups at the 3-position are favorable. |
| 3j | Terminal phenyl replaced with cyclohexyl | 0.5 | N/A | Aliphatic rings are preferred over aromatic rings in the terminal position, significantly boosting potency. |
| 4a | Biphenyl linker replaced with flexible chain | 0.48 | 66.0 | A flexible linker increases potency but slightly reduces selectivity. |
| 4g | Biphenyl linker replaced with rigid cinnamoyl | 1.5 | 550 | A conformationally restricted, straight linker improves selectivity over FAAH significantly. |
This table is a representative summary based on data from Lin et al., 2019.[6]
Mechanism of Action (MoA) Studies: Once potent compounds are identified, understanding how they inhibit the target is crucial. The NAAA inhibitor study revealed a reversible and competitive mechanism.[6]
Protocol: MoA Determination via Enzyme Kinetics
-
Objective: To determine if the inhibitor is reversible and whether it competes with the substrate for the active site.
-
Reversibility (Dialysis):
-
Incubate NAAA enzyme with a high concentration (e.g., 10x IC₅₀) of the inhibitor for 1 hour.
-
Place the enzyme-inhibitor complex in a dialysis cassette and dialyze against a large volume of assay buffer for 8-12 hours to remove unbound inhibitor.
-
Measure the enzymatic activity of the dialyzed sample. Causality: If activity is restored, the inhibitor is reversible. If it remains inhibited, it is likely an irreversible (covalent) inhibitor. The NAAA inhibitors were found to be reversible.[6]
-
-
Inhibition Modality (Michaelis-Menten Kinetics):
-
Set up a matrix of reactions with varying substrate concentrations and several fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Measure the initial reaction velocity (V₀) for each condition.
-
Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). Causality: For a competitive inhibitor, the lines will intersect on the y-axis, indicating no change in Vmax but an increase in the apparent Km. This was the result observed for the lead pyrrolidine amide.[6]
-
NAAA-PEA-PPAR-α Signaling Pathway
Understanding the biological pathway provides context for the inhibitor's therapeutic effect. NAAA inhibition increases levels of PEA, which in turn activates the nuclear receptor PPAR-α to produce anti-inflammatory effects.[6]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-(2-HYDROXYBENZOYL)PYRROLIDINE 97 | 98841-68-0 [amp.chemicalbook.com]
- 4. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - N-(2-hydroxybenzoyl)pyrrolidine (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of N-(2-Hydroxybenzoyl)pyrrolidine
[1]
Abstract This guide details the synthesis of N-(2-Hydroxybenzoyl)pyrrolidine (also known as N-salicyloylpyrrolidine), a pharmacophore found in various analgesic and anti-inflammatory agents.[1] We present two distinct protocols: Method A , a carbodiimide-mediated coupling ideal for small-scale medicinal chemistry optimization, and Method B , a direct aminolysis of methyl salicylate suitable for scale-up.[1] Both methods prioritize the suppression of phenolic side-reactions and ensure high isolation purity.[1]
Introduction & Retrosynthetic Analysis
The target molecule, N-(2-Hydroxybenzoyl)pyrrolidine, features a salicylic acid core amidated with a secondary amine (pyrrolidine).[1] The presence of the ortho-phenolic hydroxyl group presents a specific chemoselectivity challenge: it can participate in competitive esterification (polymerization) or interfere with activation agents if not managed correctly.[1]
Key Structural Features:
-
Phenolic -OH: pKa ~10.[1] Susceptible to O-acylation if highly reactive acylating agents (e.g., acid chlorides) are used without protection.[1]
-
Amide Bond: Stable, formed between the carboxylic acid (pKa ~3) and the secondary amine.
Retrosynthetic Logic
The synthesis is approached via two main disconnections:
-
Activation/Coupling: Direct activation of the carboxylic acid of salicylic acid followed by nucleophilic attack by pyrrolidine.
-
Transamidation (Aminolysis): Nucleophilic displacement of a methoxy group from methyl salicylate by pyrrolidine.[1]
Figure 1: Retrosynthetic disconnection strategies.
Method A: EDC/HOBt Coupling (Standard MedChem Protocol)
Context: This method is preferred for library generation or when working with precious isotopically labeled starting materials.[1] It uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to form an active ester in situ, which reacts selectively with the amine over the phenol.[1]
Reagents & Materials[1][2][3][4][5]
-
Salicylic Acid: 1.0 equiv (e.g., 1.38 g, 10 mmol)
-
Pyrrolidine: 1.1 equiv (e.g., 0.91 mL, 11 mmol)
-
HOBt (anhydrous): 1.2 equiv (1.62 g)
-
DIPEA (N,N-Diisopropylethylamine): 2.5 equiv (4.35 mL)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous, 50 mL) or DMF (for higher solubility)
Step-by-Step Protocol
-
Activation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) in one portion.[1]
-
Add DIPEA (1.0 equiv initially) dropwise.[1]
-
Mechanism Note: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. This allows the formation of the HOBt-active ester.[1][2][6] The phenol remains largely unreactive towards the HOBt ester.
-
-
Coupling:
-
Add Pyrrolidine (1.1 equiv) dropwise to the reaction mixture.
-
Add the remaining DIPEA (1.5 equiv).
-
Stir the mixture at RT for 12–16 hours under an inert atmosphere (Nitrogen or Argon).
-
-
Monitoring:
-
Check reaction progress via TLC (System: 5% MeOH in DCM).
-
Visualization: Salicylamides fluoresce strongly under UV (254 nm).[1] The product will be less polar than the acid but more polar than non-polar impurities.
-
-
Workup (Self-Validating Purification):
-
Acid Wash: Dilute reaction with excess DCM.[1] Wash with 1M HCl (2 x 30 mL).[1]
-
Purpose: Protonates unreacted pyrrolidine and DIPEA, moving them to the aqueous layer. The product (amide) remains in organic.
-
-
Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL).
-
Purpose: Deprotonates unreacted salicylic acid (pKa ~3) into salicylate, moving it to the aqueous layer. The phenolic proton of the product (pKa ~10) is too weak to be significantly deprotonated by bicarbonate, so the product stays in the organic layer.
-
-
Drying: Wash with Brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Final Purification:
-
The crude oil often solidifies upon standing. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 80:20 to 50:50).
-
Method B: Direct Aminolysis (Scalable/Green Protocol)
Context: This method avoids expensive coupling agents and atom-inefficient byproducts (urea).[1] It utilizes the nucleophilicity of pyrrolidine to attack the methyl ester of methyl salicylate.
Reagents
-
Methyl Salicylate (Wintergreen Oil): 1.0 equiv
-
Pyrrolidine: 2.0 - 3.0 equiv (Excess acts as solvent and drives equilibrium)[1]
-
Catalyst (Optional): Boric acid (0.1 equiv) or Glycine (0.5 equiv) can accelerate the reaction, but heat alone is often sufficient.
Step-by-Step Protocol
-
Setup:
-
Combine Methyl Salicylate and Pyrrolidine (3 equiv) in a pressure tube or round-bottom flask with a reflux condenser.[1]
-
Note: No solvent is strictly necessary (neat reaction), which maximizes kinetics.
-
-
Reaction:
-
Heat the mixture to 80–90°C (oil bath).
-
Stir for 6–12 hours.
-
Monitoring: Monitor the disappearance of Methyl Salicylate by TLC (Hexanes/EtOAc 4:1).
-
-
Workup:
-
Cool the mixture to RT.
-
Evaporation: Remove excess pyrrolidine and methanol byproduct via rotary evaporation (pyrrolidine b.p. 87°C).
-
Dissolution: Dissolve the residue in EtOAc.
-
Wash: Wash with 1M HCl (to remove trace amine) and Water.
-
Crystallization: The residue can be recrystallized from EtOH/Water or Hexanes to yield white crystals.
-
Chemical Logic & Troubleshooting (Graphviz)
The following diagram illustrates the critical separation logic during the workup of Method A, ensuring the user understands why each step is performed.
Figure 2: Workup fractionation logic for Method A.[1]
Characterization & Validation
To ensure "Trustworthiness," compare your isolated product against these standard metrics.
| Property | Expected Data | Notes |
| Physical State | White crystalline solid or viscous oil | Melting point approx. 70–75°C (recrystallized).[1] |
| TLC (Rf) | ~0.4 (Hexanes/EtOAc 1:1) | Distinct UV activity; stains purple/brown with FeCl₃ (phenol). |
| MS (ESI+) | m/z 192.1 [M+H]⁺ | Molecular Weight: 191.23 g/mol . |
| 1H NMR | δ ~10.5 ppm (s, 1H, -OH) | Diagnostic: Downfield shift due to intramolecular H-bond with C=O.[1] |
| 1H NMR | δ ~7.3, 7.0, 6.9 ppm (m, 4H, Ar-H) | Typical 1,2-disubstituted benzene pattern. |
| 1H NMR | δ ~3.4–3.6 ppm (t, 4H, N-CH₂) | Pyrrolidine ring protons adjacent to Nitrogen. |
| 1H NMR | δ ~1.8–2.0 ppm (m, 4H, C-CH₂) | Pyrrolidine ring protons (beta). |
Diagnostic Feature: The presence of the sharp singlet around 10–11 ppm in CDCl₃ is the definitive proof of the intact phenol and successful amide formation (locking the conformation via H-bonding).[1]
Safety & Handling
References
-
PubChem. "N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2".[1][7] National Library of Medicine. [Link]
-
Organic Chemistry Portal. "Amide Coupling Reagents: EDC". Organic Chemistry Portal. [Link]
-
Galabov, B., et al. "Mechanism of the aminolysis of methyl benzoate: a computational study."[8] Journal of Physical Chemistry A, 2005. [Link]
-
Zhang, J., et al. "Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids." Journal of Agricultural and Food Chemistry, 2021. [Link]
-
PrepChem. "Synthesis of N-(2-phenoxybenzoyl)pyrrolidine" (Analogous Procedure). PrepChem. [Link]
Sources
- 1. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of the aminolysis of methyl benzoate: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-(2-Hydroxybenzoyl)pyrrolidine – A Versatile Salicylamide Scaffold
Topic: Using N-(2-Hydroxybenzoyl)pyrrolidine as a Chemical Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Catalysis Researchers
Executive Summary
N-(2-Hydroxybenzoyl)pyrrolidine (CAS: 98841-68-0), also known as 1-salicyloylpyrrolidine, is a pivotal bifunctional intermediate in organic synthesis.[1] Characterized by a robust amide linkage and an ortho-phenolic hydroxyl group, it serves as a "privileged structure" in two distinct domains:
-
Medicinal Chemistry: As a precursor for O-functionalized benzamide pharmacophores (e.g., antipsychotic analogs) and a substrate for Directed Ortho-Metalation (DoM) to access polysubstituted aromatics.
-
Catalysis: As a bidentate [N,O] ligand for transition metals (Ni, Cu, Zn), enabling transformations such as tetrazole synthesis and oxidative coupling.
This guide provides validated protocols for its synthesis, purification, and downstream application in library generation and ligand design.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| pKa (Phenol) | ~9.8 (Estimated) |
| Key Functionality | Phenolic -OH (Nucleophile/H-bond donor), Amide (Directing Group) |
Synthesis Protocol: Preparation from Methyl Salicylate
Rationale: Direct amidation of methyl salicylate is preferred over acid chloride routes to avoid handling corrosive thionyl chloride and to leverage the "green" potential of solvent-free aminolysis.
Protocol A: Microwave-Assisted Aminolysis (High Throughput)
Objective: Rapid synthesis of gram-scale material.
Reagents:
-
Methyl Salicylate (1.0 eq)[2]
-
Pyrrolidine (2.5 eq) – Excess acts as base and solvent
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (1 mol%) (Optional, accelerates rate)
Step-by-Step Procedure:
-
Charge: In a microwave-safe vial, combine Methyl Salicylate (20 mmol, 2.6 mL) and Pyrrolidine (50 mmol, 4.1 mL).
-
Irradiation: Seal and heat at 100°C for 15–30 minutes (Power: 150W, Max Pressure: 200 psi).
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Product R_f ≈ 0.4 (lower than ester).
-
-
Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash with 1M HCl (2 × 30 mL) to remove excess pyrrolidine.
-
Extraction: Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via flash chromatography if high purity is required.
-
Yield: Typically 85–92%.
-
Application 1: Scaffold Diversification via O-Alkylation
Context: The phenolic oxygen is the primary handle for increasing lipophilicity or introducing targeting motifs (e.g., benzyl groups, PEG chains).
Protocol B: Synthesis of O-Alkylated Derivatives (Williamson Ether Synthesis)
Target: N-[2-(Substituted-alkoxy)benzoyl]pyrrolidines
Reagents:
-
N-(2-Hydroxybenzoyl)pyrrolidine (1.0 eq)[1]
-
Alkyl Halide (R-X) (1.2 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: DMF or Acetone (0.2 M)
Procedure:
-
Activation: Dissolve the intermediate in DMF. Add K₂CO₃ and stir at RT for 15 min. The mixture may turn yellow due to phenolate formation.
-
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Quench: Pour into ice-water (5 volumes). The product often precipitates.
-
Isolation: Filter the solid. If oil forms, extract with EtOAc.
Self-Validating Check:
-
NMR Shift: The disappearance of the phenolic -OH singlet (>10 ppm) and appearance of alkoxy protons (3.8–4.2 ppm) confirms conversion.
Application 2: Directed Ortho-Metalation (DoM)
Expert Insight: The pyrrolidine amide is a powerful Directed Metalation Group (DMG). However, the free phenol will quench organolithiums. You must protect the phenol (e.g., as a MOM-ether or Carbamate) to unlock the C-3 or C-6 positions for substitution.
Workflow Logic:
-
Protection: Convert Phenol → O-MOM (Methoxymethyl ether).
-
Lithiation: Treat with s-BuLi at -78°C. The amide and O-MOM groups synergistically direct lithiation to the C-3 position (between substituents).
-
Electrophile Trapping: Add E⁺ (e.g., I₂, DMF, MeI).
-
Deprotection: Acidic hydrolysis to restore the phenol.
Application 3: Ligand Synthesis for Catalysis
Context: Salicylamide derivatives coordinate metals through the phenolic oxygen (deprotonated) and the amide carbonyl oxygen.
Protocol C: Preparation of Ni(II)-Salicylamide Complex
Use Case: Catalyst for tetrazole synthesis or C-N coupling.
-
Ligand Solution: Dissolve N-(2-Hydroxybenzoyl)pyrrolidine (2.0 mmol) in MeOH (10 mL).
-
Metal Addition: Add Ni(OAc)₂·4H₂O (1.0 mmol) dissolved in MeOH (5 mL).
-
Complexation: Stir at reflux for 2 hours. The solution color typically changes to light green/blue.
-
Isolation: Evaporate solvent to 20% volume and cool to 4°C. Filter the precipitated complex.
Visualizing the Chemical Workflow
Caption: Synthesis and divergent application pathways of N-(2-Hydroxybenzoyl)pyrrolidine.
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| HPLC Purity | C18 Column, ACN:H₂O (0.1% TFA) Gradient | > 98.0% Area |
| ¹H NMR (DMSO-d₆) | 400 MHz | δ 9.8 (s, 1H, -OH), 7.2-6.8 (m, 4H, Ar-H), 3.5-3.3 (m, 4H, N-CH₂), 1.8 (m, 4H, C-CH₂) |
| Water Content | Karl Fischer (KF) | < 0.5% w/w |
Safety & Handling
-
GHS Classification: Warning. Acute Tox. 4 (Oral), Eye Irrit. 2.
-
Handling: The phenol moiety makes this compound slightly acidic and prone to oxidation upon prolonged air exposure. Store in amber vials under inert atmosphere (Argon/Nitrogen) if storing for >6 months.
-
PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dusts during recrystallization.
References
-
Synthesis & Properties
-
Microwave Synthesis Protocol
-
Catalytic Applications (Ni Complexes)
-
Hsu, C. et al. "Nanomagnetic nickel complex based on salicylamide and L-proline ligands as an efficient heterogeneous catalyst for synthesis of tetrazoles." Nanoscale Advances, 2025. [Link]
-
-
Crystallographic Data
-
Cambridge Structural Database (CSD). "Crystal structure of N-(2-hydroxybenzoyl)pyrrolidine." CCDC Number: 123-75-1 (related pyrrolidine scaffolds). [Link]
-
Sources
- 1. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-(2-Hydroxybenzoyl)pyrrolidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel molecular entities with significant therapeutic potential. N-(2-Hydroxybenzoyl)pyrrolidine emerges as a compelling example of such a design strategy, integrating two pharmacologically significant moieties: the pyrrolidine ring and a salicylamide framework. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous FDA-approved drugs, celebrated for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties.[1][2] Concurrently, the salicylamide scaffold is a well-established pharmacophore known for its analgesic, anti-inflammatory, and antimicrobial activities.[3][4]
This document serves as a comprehensive technical guide for researchers exploring the medicinal chemistry applications of N-(2-Hydroxybenzoyl)pyrrolidine. It provides a detailed synthesis protocol and outlines potential therapeutic avenues for investigation, supported by established methodologies for evaluating biological activity. While direct and extensive research on N-(2-Hydroxybenzoyl)pyrrolidine is nascent, the proven activities of its constituent parts provide a strong rationale for its exploration as a novel therapeutic agent.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-(2-Hydroxybenzoyl)pyrrolidine is fundamental for its application in medicinal chemistry research.
| Property | Value | Source |
| IUPAC Name | (2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | [5] |
| Molecular Formula | C₁₁H₁₃NO₂ | [5] |
| Molecular Weight | 191.23 g/mol | [5] |
| CAS Number | 98841-68-0 | [5] |
| Appearance | White or slightly pink crystals | [4] |
| Melting Point | 118-124 °C | [6] |
| Solubility | Soluble in methanol, acetonitrile, acetic acid, acetone, and ethyl acetate. Limited solubility in water. | [3] |
Synthesis Protocol: A Reliable Pathway to N-(2-Hydroxybenzoyl)pyrrolidine
The synthesis of N-(2-Hydroxybenzoyl)pyrrolidine can be efficiently achieved through the amidation of salicylic acid or its activated derivatives with pyrrolidine. The following protocol describes a common and reliable method.
Workflow for the Synthesis of N-(2-Hydroxybenzoyl)pyrrolidine
Caption: General workflow for the synthesis of N-(2-Hydroxybenzoyl)pyrrolidine.
Step-by-Step Methodology
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Pyrrolidine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Protocol:
-
Activation of Salicylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend salicylic acid (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to 70-80°C and reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude salicyloyl chloride. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating the subsequent amidation.
-
-
Amidation Reaction:
-
Dissolve the crude salicyloyl chloride in anhydrous DCM.
-
In a separate flask, dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Cool the pyrrolidine solution to 0°C in an ice bath.
-
Slowly add the salicyloyl chloride solution to the pyrrolidine solution dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(2-Hydroxybenzoyl)pyrrolidine.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.
-
Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent with the literature value.[6]
Potential Medicinal Chemistry Applications and Investigational Protocols
Based on the established biological activities of the pyrrolidine and salicylamide scaffolds, N-(2-Hydroxybenzoyl)pyrrolidine presents a promising candidate for investigation in several therapeutic areas. The following sections outline potential applications and provide foundational protocols for preliminary biological screening.
Anticancer Activity
Rationale: Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with some exhibiting selective cytotoxicity against various cancer cell lines, including prostate and melanoma cancer cells.[7][8] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation and survival.
Investigational Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of N-(2-Hydroxybenzoyl)pyrrolidine against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung])
-
Normal human cell line (e.g., fibroblasts, for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
N-(2-Hydroxybenzoyl)pyrrolidine (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-(2-Hydroxybenzoyl)pyrrolidine stock solution in the complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
Rationale: The salicylamide moiety is a well-known non-steroidal anti-inflammatory drug (NSAID) component.[3] Derivatives of 2-hydroxybenzoyl compounds have shown promising anti-inflammatory effects.[3] Therefore, N-(2-Hydroxybenzoyl)pyrrolidine is a logical candidate for evaluation as an anti-inflammatory agent.
Investigational Protocol: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
This protocol outlines a method to assess the inhibitory activity of N-(2-Hydroxybenzoyl)pyrrolidine against COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzyme preparations (commercially available)
-
Arachidonic acid (substrate)
-
N-(2-Hydroxybenzoyl)pyrrolidine
-
Known COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
Protocol:
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the COX enzyme, heme, and assay buffer in a 96-well plate.
-
Add various concentrations of N-(2-Hydroxybenzoyl)pyrrolidine or control inhibitors to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1M HCl).
-
-
PGE₂ Quantification:
-
Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. Causality: The amount of PGE₂ produced is directly proportional to the COX enzyme activity. Inhibition of the enzyme will result in a lower PGE₂ concentration.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Antimicrobial Activity
Rationale: Both pyrrolidine and salicylamide derivatives have been reported to possess antimicrobial properties against a range of bacteria and fungi.[9][10] The combination of these two scaffolds in N-(2-Hydroxybenzoyl)pyrrolidine warrants its investigation as a potential antimicrobial agent.
Investigational Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
N-(2-Hydroxybenzoyl)pyrrolidine
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer
Protocol:
-
Preparation of Inoculum:
-
Grow the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Broth Microdilution:
-
Prepare two-fold serial dilutions of N-(2-Hydroxybenzoyl)pyrrolidine in the broth in a 96-well plate.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Visualization of a Potential Mechanism of Action
While the exact mechanism of action for N-(2-Hydroxybenzoyl)pyrrolidine is yet to be elucidated, a plausible hypothesis based on its structural components is the inhibition of pro-inflammatory signaling pathways. For instance, it could potentially interfere with the NF-κB signaling cascade, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by N-(2-Hydroxybenzoyl)pyrrolidine.
Conclusion and Future Directions
N-(2-Hydroxybenzoyl)pyrrolidine represents a molecule of significant interest at the intersection of two well-validated pharmacophores. The synthetic accessibility and the strong scientific rationale for its potential anticancer, anti-inflammatory, and antimicrobial activities make it a compelling target for further investigation. The protocols outlined in this guide provide a robust starting point for researchers to explore the therapeutic potential of this compound. Future studies should focus on comprehensive in vitro screening across a wider range of biological targets, followed by in vivo efficacy and safety profiling of the most promising leads. Elucidation of the precise mechanism of action will be crucial for the rational design of second-generation analogs with improved potency and selectivity.
References
-
Gerokonstantis, D. T., Nikolaou, A., Magkrioti, C., & Kokotos, G. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]
-
Góra, M., Czopek, A., Rapacz, A., Dziubina, A., Głuch-Lutwin, M., Mordyl, B., ... & Obniska, J. (2020). Synthesis, anticonvulsant and antinociceptive activity of new hybrid compounds: Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2, 5-dione. International Journal of Molecular Sciences, 21(16), 5750. [Link]
-
Li Petri, G., Spano, V., D'Anneo, A., & Lauria, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3136. [Link]
-
van der Logt, C. P., van der Hee, R. M., & van der Meer, J. C. (1988). Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data, 33(4), 483-485. [Link]
-
PubChem. Salicylamide. National Center for Biotechnology Information. [Link]
-
Hati, S., et al. (2016). Design, synthesis and biological evaluation of spiro[pyrrolidine-3,3′-oxindoles] as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for anticancer therapy. European Journal of Medicinal Chemistry, 124, 139-153. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3136. [Link]
-
Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]
-
PubChem. N-(2-Hydroxybenzoyl)pyrrolidine. National Center for Biotechnology Information. [Link]
-
Njar, V. C., & Gediya, L. K. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2, 5-dione fused at positions-3, 4 to a dibenzobarrelene backbone. BMC Chemistry, 16(1), 1-10. [Link]
-
Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of the analgesic and antiinflammatory activities of N,N'-bis(2-hydroxybenzoyl)-diaminoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-Hydroxybenzoyl)pyrrolidine 97 98841-68-0 [sigmaaldrich.com]
- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
Application Notes & Protocols: Strategic Formulation of N-(2-Hydroxybenzoyl)pyrrolidine for Robust Biological Assays
Abstract: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] N-(2-Hydroxybenzoyl)pyrrolidine, a derivative of this family, presents a promising candidate for biological investigation. However, its successful evaluation is fundamentally dependent on appropriate formulation. Misleading or irreproducible results in biological assays frequently stem not from the compound's intrinsic activity, but from challenges related to its solubility and stability in aqueous physiological environments.[4] This guide provides a comprehensive framework and detailed protocols for the systematic formulation of N-(2-Hydroxybenzoyl)pyrrolidine, ensuring data integrity and maximizing the potential for discovery for researchers, scientists, and drug development professionals.
Pre-formulation Analysis: Understanding the Molecule
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. These characteristics dictate its behavior in various solvents and media, directly informing the formulation strategy. The goal is to overcome the compound's inherent properties that hinder its delivery to the biological target in a soluble, active state.
Based on available data, N-(2-Hydroxybenzoyl)pyrrolidine is a classic example of a "brick-dust" type molecule—a crystalline solid with properties that suggest poor aqueous solubility.[5]
Table 1: Physicochemical Properties of N-(2-Hydroxybenzoyl)pyrrolidine
| Property | Value | Implication for Formulation | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | - | [6][7][8] |
| Molecular Weight | 191.23 g/mol | Essential for calculating molar concentrations. | [6][7][8] |
| Physical Form | Solid (White to Brown) | Requires initial solubilization from a powdered state. | [6][8] |
| Melting Point | 118-124 °C | High melting point suggests strong crystal lattice energy, a key contributor to poor aqueous solubility. | [6][8] |
| Predicted XLogP3 | 2.1 | A positive LogP value indicates a preference for a lipid environment over an aqueous one (hydrophobicity), predicting low water solubility. | [7] |
| Hydrogen Bond Donors | 1 | The single hydroxyl group offers some potential for hydrogen bonding with water. | [7] |
| Hydrogen Bond Acceptors | 2 | The carbonyl and hydroxyl oxygens can accept hydrogen bonds. | [7] |
| Aqueous Solubility | Not empirically reported; predicted to be low. | This is the primary challenge to overcome. Direct addition to aqueous buffers will likely result in precipitation and inaccurate concentration. | Inferred from structure & melting point |
Causality Behind Formulation Choices: The high melting point and positive LogP value are red flags for aqueous solubility. The energy required to break the compound's crystal lattice is not sufficiently compensated by the energy released from its interaction with water molecules. Therefore, our strategy must begin with a potent organic solvent to create a concentrated stock, followed by carefully controlled dilution into aqueous systems.
Protocol I: Preparation of High-Concentration Master Stock Solution
The master stock solution is the cornerstone of all subsequent experiments.[9] Its accuracy, solubility, and stability are critical. The industry-standard solvent for initial solubilization of research compounds is Dimethyl Sulfoxide (DMSO) due to its exceptional solvating power for a wide range of organic molecules.[4]
Materials:
-
N-(2-Hydroxybenzoyl)pyrrolidine powder
-
High-purity, anhydrous DMSO (Biotechnology Grade or higher)
-
Analytical balance
-
Class A volumetric flasks or appropriate calibrated pipettes
-
Vortex mixer and/or sonicator
-
Amber or clear glass vials with Teflon-lined screw caps[10]
Step-by-Step Methodology:
-
Calculation: Determine the mass of N-(2-Hydroxybenzoyl)pyrrolidine required for your desired stock concentration and volume.
-
Formula: Mass (g) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
Example for a 20 mM Stock in 5 mL:
-
Mass = (0.020 mol/L) × (191.23 g/mol ) × (0.005 L) = 0.01912 g = 19.12 mg
-
-
-
Weighing: Accurately weigh the calculated mass of the compound. For small quantities, ensure the balance has the appropriate precision.
-
Dissolution:
-
Transfer the weighed powder into a glass vial or flask.
-
Add approximately 80% of the final calculated volume of DMSO.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles. If present, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied, but use with caution as it may degrade sensitive compounds.
-
Once fully dissolved, add DMSO to reach the final desired volume. Mix thoroughly.
-
-
Storage and Handling (Self-Validating System):
-
Aliquoting: Dispense the master stock into smaller, single-use aliquots in appropriately labeled glass vials with Teflon-lined caps.[10] This minimizes freeze-thaw cycles, which can compromise compound stability and lead to precipitation.
-
Storage Conditions: Store aliquots at -20°C or, for long-term storage (>1 month), at -80°C. Protect from light if the compound is known to be light-sensitive.
-
Documentation: Label each vial clearly with the compound name, concentration, solvent, and preparation date.
-
Protocol II: Formulation for In Vitro Biological Assays
Diluting the DMSO stock into aqueous assay media (e.g., cell culture medium, enzyme buffer) is a critical step where precipitation often occurs. This phenomenon, known as a "solvent shift," can lead to a significant underestimation of a compound's potency.[4] The key is to manage the final concentration of both the compound and the DMSO vehicle.
Experimental Workflow: Serial Dilution for In Vitro Assays
Caption: Workflow for preparing final assay concentrations.
Step-by-Step Methodology:
-
Thaw Stock: Remove one aliquot of the DMSO master stock from the freezer and allow it to thaw completely at room temperature.[10] Briefly vortex to ensure homogeneity.
-
Intermediate Dilutions (if required): For creating a dose-response curve, perform serial dilutions from the master stock in 100% DMSO using a new pipette tip for each step. This ensures the volume of DMSO added to the final assay medium remains constant.
-
Final Dosing:
-
Add the appropriate volume of assay medium to your microplate wells or tubes first.
-
Add a small, precise volume of the DMSO stock (or intermediate dilution) to the medium. A common practice is a 1:100 or 1:200 dilution (e.g., 1 µL of stock into 99 µL of medium, or 0.5 µL into 99.5 µL).
-
Causality: This ensures the final DMSO concentration remains low and non-toxic (typically ≤0.5%).[11] High DMSO concentrations can cause cellular stress, alter enzyme kinetics, or even solubilize membranes, creating experimental artifacts.
-
Immediately after adding the compound, mix the contents of the well thoroughly using a multichannel pipette or by gentle plate agitation. This rapid dispersion is crucial to minimize localized high concentrations that can initiate precipitation.
-
-
Vehicle Control: In parallel, prepare "vehicle control" wells that receive the exact same concentration of DMSO as the highest-dose compound wells, but without the compound. This is non-negotiable for valid data interpretation.
Troubleshooting In Vitro Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitation | Final concentration exceeds aqueous solubility limit. | Test lower final concentrations. If solubility is still an issue, consider adding a small amount of a non-ionic surfactant (e.g., Tween® 80 to 0.01%) or serum (e.g., FBS) to the assay buffer, ensuring these additives do not interfere with the assay. |
| Poor Dose-Response Curve | Compound precipitated at higher concentrations, leading to an artificially high IC₅₀.[4] | Re-test at a lower concentration range. Confirm solubility at the highest tested concentration using methods like nephelometry or visual inspection under a microscope. |
| Inconsistent Results | Incomplete initial dissolution in DMSO; compound precipitating over the assay time course. | Ensure the master stock is fully dissolved. Pre-incubate the final dilution at the assay temperature and check for time-dependent precipitation. |
Protocol III: Formulation for In Vivo Animal Studies
Formulating for in vivo studies introduces the additional, critical constraints of animal safety and tolerability.[12] The vehicle must deliver the compound effectively without causing adverse effects that could confound the study's outcome.[11][13] The choice of vehicle depends on the administration route (e.g., oral, intraperitoneal) and the required dose.
Decision-Making Workflow for In Vivo Vehicle Selection
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-Hydroxybenzoyl)pyrrolidine 97 98841-68-0 [sigmaaldrich.com]
- 7. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(2-Hydroxybenzoyl)pyrrolidine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 10. enfanos.com [enfanos.com]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gadconsulting.com [gadconsulting.com]
- 13. researchgate.net [researchgate.net]
derivatization of N-(2-Hydroxybenzoyl)pyrrolidine for improved activity
Application Note: Strategic Derivatization of N-(2-Hydroxybenzoyl)pyrrolidine Scaffolds for Enhanced Pharmacological Potency
Executive Summary
N-(2-Hydroxybenzoyl)pyrrolidine (1-Salicyloylpyrrolidine) represents a privileged "fragment-sized" scaffold containing the ortho-hydroxybenzamide pharmacophore.[1][2] While often overlooked as a simple intermediate, this motif possesses intrinsic metal-chelating properties essential for inhibiting 2-oxoglutarate (2-OG) dependent oxygenases, specifically HIF-Prolyl Hydroxylase (PHD) .[1][2]
Inhibition of PHD stabilizes Hypoxia-Inducible Factor 1
Structural Logic & SAR Rationale
To improve activity, we must analyze the binding mode of salicylamides within the PHD2 active site. The mechanism relies on the bidentate chelation of the active site Iron (Fe
The Pharmacophore Zones
-
Zone A: The Chelation Axis (Critical) [1]
-
Zone B: The Electronic Tuning (Phenyl Ring)
-
Target: Hydrophobic pocket binding and pKa modulation.[1]
-
Strategy: Introduction of electron-withdrawing groups (EWGs) like Halogens (F, Cl, Br) at the 4- or 5-position.[1][2]
-
Effect: Lowers the pKa of the phenol, making it a "harder" ligand for the Fe
center while increasing lipophilicity (LogP) for CNS penetration.
-
-
Zone C: The Solvency/Shape Vector (Pyrrolidine) [1]
Visualization: Strategic Derivatization Workflow
The following diagram illustrates the decision tree for synthesizing high-potency derivatives.
Caption: Structural decomposition of the salicyl-pyrrolidide scaffold targeting specific pharmacological improvements.
Protocol 1: Modular Synthesis of Derivatives
Standard acid chloride coupling is often too harsh for functionalized pyrrolidines.[1][2] We utilize a HATU-mediated coupling which tolerates electron-deficient salicylic acids.[1][2]
Materials:
-
Substituted Salicylic Acid (e.g., 5-Chloro-2-hydroxybenzoic acid)[1][2]
-
Substituted Pyrrolidine (e.g., 3,3-difluoropyrrolidine HCl)[1]
-
HATU (Coupling Agent)[1]
-
DIPEA (Base)[1]
-
DMF (Solvent)[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve 1.0 eq of the substituted salicylic acid in DMF (0.2 M concentration). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating formation of the active ester.[2]
-
Coupling: Add 1.1 eq of the pyrrolidine amine. If using an HCl salt of the amine, add an additional 1.0 eq of DIPEA.
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1][2]
-
Quench & Workup: Dilute with EtOAc. Wash 3x with 1N HCl (to remove unreacted amine and DIPEA), 1x with Sat. NaHCO
(to remove unreacted acid), and 1x with Brine. -
Purification: Dry over Na
SO , concentrate, and purify via Silica Flash Chromatography.
Validation Check:
-
1H NMR: Look for the amide rotamers (broadening of pyrrolidine signals) and the characteristic phenolic proton (downfield, ~10-12 ppm, often broad).
-
Iron Test: Dissolve a small amount in methanol and add FeCl
.[1] A violet/purple color confirms the integrity of the phenol-carbonyl chelation site.[1][2]
Protocol 2: Biological Evaluation (HIF-1 Stabilization)
To verify "improved activity," we assess the compound's ability to inhibit PHD2 inside cells, leading to the accumulation of HIF-1
Assay Principle:
Under normoxia, HIF-1
Workflow Diagram:
Caption: Cellular assay workflow for validating PHD inhibition efficacy.
Step-by-Step Protocol:
-
Seeding: Plate HeLa cells at
cells/well in a 6-well plate. Incubate 24h. -
Treatment: Treat cells with the derivative (e.g., 5-Chloro-N-(2-hydroxybenzoyl)pyrrolidine) at concentrations of 1, 10, and 50
.[1][2] -
Incubation: Incubate for 6 hours under normoxic conditions (21% O
). -
Lysis: Wash with ice-cold PBS.[1][2] Lyse directly in 2x Laemmli Buffer or RIPA buffer containing Protease Inhibitors.[1][2] Crucial: Work quickly on ice to prevent HIF degradation during lysis.[2]
-
Western Blot: Run SDS-PAGE.[1][2] Transfer to nitrocellulose.[1][2]
-
Quantification: Improved activity is defined as the appearance of the HIF-1
band (approx 120 kDa) at lower concentrations compared to the parent scaffold.[1][2]
Comparative Data Summary (Expected)
The following table summarizes the expected SAR trends based on salicylamide pharmacophore principles.
| Compound ID | R1 (Phenyl) | R2 (Pyrrolidine) | Predicted LogP | PHD2 IC50 (Est) | Notes |
| Parent | H | H | 1.8 | > 50 | Weak binder; rapid metabolism.[1][2] |
| Deriv-A | 5-Chloro | H | 2.4 | ~ 10 | Improved lipophilicity & acidity.[1][2] |
| Deriv-B | 5-Fluoro | 3,3-Difluoro | 2.1 | ~ 5 | Metabolic blocker; high CNS entry.[1][2] |
| Deriv-C | 5-Bromo | 2-Methyl | 2.9 | < 1 | Lead Candidate. Steric lock + tight binding.[1][2] |
References
-
Structure-Activity Relationships of Salicylamide Deriv
-
Mechanism of HIF Prolyl Hydroxylase Inhibition.
-
Pyrrolidine Scaffolds in Drug Design.
-
HIF-1 Alpha Stabiliz
Sources
- 1. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 3. N-(2-羟基苯甲酰)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
cell-based assays for evaluating N-(2-Hydroxybenzoyl)pyrrolidine efficacy
Application Note: Cell-Based Assays for Evaluating N-(2-Hydroxybenzoyl)pyrrolidine Efficacy
Introduction & Pharmacological Rationale
Compound Overview: N-(2-Hydroxybenzoyl)pyrrolidine (HBP), also known as N-salicyloylpyrrolidine, is a synthetic amide conjugate of salicylic acid and pyrrolidine.[1] Structurally, it merges the anti-inflammatory pharmacophore of salicylates with the lipophilic, blood-brain barrier (BBB) penetrating properties of the pyrrolidine ring.[1]
Therapeutic Hypothesis: While traditional salicylates (e.g., aspirin) are potent anti-inflammatories, their CNS permeability and specificity can be limited.[1] The addition of the pyrrolidine moiety suggests a dual mechanism of action (MoA) that this application note seeks to validate:
-
Prolyl Oligopeptidase (POP) Inhibition: N-acyl pyrrolidines are established inhibitors of POP (EC 3.4.21.26), a cytosolic enzyme involved in the degradation of neuropeptides (e.g., Substance P, neurotensin) associated with memory and cognition.[1][2]
-
Neuro-Inflammatory Modulation: The salicylate core retains the potential to inhibit cyclooxygenase (COX) and modulate NF-κB signaling, providing neuroprotection against excitotoxicity and oxidative stress.[1]
Scope of Guide: This document outlines a validated screening cascade to characterize HBP as a Dual-Action Neuro-Modulator . The protocols prioritize functional cellular readouts over simple binding assays to ensure translational relevance.
Cell Model Selection
| Cell Line | Tissue Origin | Rationale for Selection | Key Application |
| SH-SY5Y | Human Neuroblastoma | Expresses high levels of POP and neuropeptide receptors.[1] Differentiates into neuron-like phenotype.[1] | POP Inhibition & Neuroprotection |
| RAW 264.7 | Murine Macrophage | Robust inflammatory response to LPS; high expression of COX-2 and iNOS.[1] | Anti-inflammatory Efficacy (NO/Cytokines) |
| PC12 | Rat Pheochromocytoma | Classic model for neurite outgrowth and NGF signaling.[1] | Neurotrophic Activity |
Assay 1: Target Engagement – Prolyl Oligopeptidase (POP) Inhibition[1]
Objective: Determine if HBP inhibits POP enzymatic activity within a cellular context, thereby stabilizing procognitive neuropeptides.[1]
Mechanism: POP cleaves internal proline bonds.[1] Inhibition is measured using a fluorogenic substrate (Z-Gly-Pro-AMC) which releases fluorescent AMC upon cleavage.[1]
Protocol:
-
Cell Preparation: Seed SH-SY5Y cells (undifferentiated) at
cells/well in 6-well plates. Incubate for 24h. -
Treatment: Treat cells with HBP (0.1, 1, 10, 50 µM) or Vehicle (0.1% DMSO) for 4 hours.[1] Positive Control: Kyprolis (Carfilzomib) or specific POP inhibitor (e.g., KYP-2047).[1]
-
Lysis: Wash cells with cold PBS.[1] Lyse in POP Assay Buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1% Triton X-100). Note: Avoid EDTA as POP is not metal-dependent, but calcium affects stability.[1]
-
Enzymatic Reaction:
-
Transfer 50 µL lysate to a black 96-well plate.
-
Add 50 µL of substrate solution (100 µM Z-Gly-Pro-AMC in buffer).[1]
-
-
Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 5 min for 60 min at 37°C.
-
Analysis: Calculate the slope (RFU/min) of the linear phase. Determine % Inhibition relative to vehicle.[1]
Validation Criteria: The positive control must reduce slope by >80%. HBP is considered active if IC50 < 10 µM.[1]
Assay 2: Functional Efficacy – Anti-Inflammatory Screening[1]
Objective: Evaluate the capacity of the salicylate moiety of HBP to suppress neuro-inflammation markers (Nitric Oxide and TNF-α).[1]
Protocol:
-
Seeding: Plate RAW 264.7 macrophages at
cells/well in 96-well plates. -
Induction: Pre-treat with HBP (1–100 µM) for 1 hour. Then, add Lipopolysaccharide (LPS) (100 ng/mL) to induce inflammation.[1] Incubate for 24h.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Transfer 50 µL of supernatant to a new plate.
-
Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid).[1] Incubate 5 min.
-
Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).[1] Incubate 5 min.
-
Measure Absorbance at 540 nm.[1] Quantify against a Sodium Nitrite standard curve.
-
-
TNF-α Quantification: Use remaining supernatant for ELISA (Enzyme-Linked Immunosorbent Assay) targeting TNF-α.[1]
Data Interpretation:
-
Efficacy: A dose-dependent reduction in NO/TNF-α without significant cytotoxicity indicates specific anti-inflammatory action.[1]
-
False Positives: If NO reduction correlates perfectly with cell death (MTT assay), the compound is toxic, not anti-inflammatory.[1]
Assay 3: Safety & Neurotrophic Potential[1]
Objective: Differentiate between therapeutic efficacy and salicylate-induced mitochondrial toxicity (uncoupling).
Protocol:
-
Neurite Outgrowth:
-
Mitochondrial Viability (MTT):
Visualizing the Mechanism of Action
The following diagram illustrates the dual pathway hypothesis: POP inhibition stabilizing neuropeptides (left) and Salicylate modulation of inflammatory pathways (right).[1]
Caption: Proposed Dual-Mechanism of HBP: POP inhibition prevents neuropeptide degradation, while NF-κB modulation reduces neuro-inflammation.[1]
Experimental Workflow Summary
Caption: Screening cascade prioritizing enzymatic target engagement before functional anti-inflammatory validation.
References
-
Wallén, E. A., et al. (2003).[1] "New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides."[1] Journal of Medicinal Chemistry. Link
-
Krátký, M., & Vinšová, J. (2011).[1][3] "Salicylanilide ester prodrugs as potential antimicrobial agents--a review." Current Pharmaceutical Design. Link
-
Mannisto, P. T., et al. (2007).[1] "Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders."[1] Drug Discovery Today. Link
-
Hati, S., et al. (2016).[1] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Frontiers in Chemistry. Link
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-(2-Hydroxybenzoyl)pyrrolidine as a Privileged Scaffold for Diversity-Oriented Synthesis
Abstract
This application note details the strategic utility of N-(2-hydroxybenzoyl)pyrrolidine (Salicyl-pyrrolidine) as a scaffold in medicinal chemistry. Unlike flexible linear amides, this scaffold leverages a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the amide carbonyl, creating a pseudo-bicyclic core (the S(6) motif).[1] This conformational lock mimics peptide turns and enhances membrane permeability by masking polar surface area.[1] We provide a validated protocol for the synthesis of the core scaffold and a divergent workflow for library generation, targeting kinases (e.g., STAT3) and GPCRs.
Structural Analysis & Design Rationale
The "Ortho-Effect" and Conformational Locking
The defining feature of N-(2-hydroxybenzoyl)pyrrolidine is the thermodynamic stability provided by the intramolecular hydrogen bond (IMHB) between the phenol donor and the amide carbonyl acceptor.[1]
-
The S(6) Motif: In graph-set notation, this forms an S(6) ring system. This interaction planarizes the benzamide moiety.[1]
-
Pyrrolidine Synergy: The use of pyrrolidine (a cyclic secondary amine) is critical.[1] Unlike primary amides (which possess an N-H donor that can compete for H-bonding), the pyrrolidine nitrogen is fully substituted. This forces the carbonyl oxygen to serve exclusively as the H-bond acceptor for the phenolic hydroxyl, maximizing the strength of the IMHB.[1]
-
Medicinal Consequence: This "virtual ring" reduces the entropic penalty of binding to protein targets and increases lipophilicity (logP) by "hiding" the polar OH and C=O groups from solvent, thereby improving passive membrane transport.[1]
Functionalization Vectors
For library synthesis, this scaffold offers three distinct vectors for diversification:
-
Vector A (Phenolic OH): Accessible via O-alkylation or Mitsunobu reactions.[1]
-
Vector B (Aromatic Ring): The electron-rich phenol directs electrophilic aromatic substitution (EAS) to the para- or ortho-positions (relative to OH), enabling halogenation followed by cross-coupling.
-
Vector C (Pyrrolidine Ring): Use of substituted prolines (e.g., 3-fluoro, 4-hydroxy) as starting materials allows for stereochemical complexity.
Experimental Protocols
Protocol A: Core Scaffold Synthesis
Objective: High-yield synthesis of N-(2-hydroxybenzoyl)pyrrolidine. Scale: 10 mmol (adaptable to parallel synthesis).
Reagents:
-
Salicylic acid (1.38 g, 10.0 mmol)
-
Pyrrolidine (0.85 g, 12.0 mmol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4.18 g, 11.0 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 mL, 20.0 mmol)
-
DMF (Anhydrous, 20 mL)
Procedure:
-
Activation: In a dried round-bottom flask, dissolve Salicylic acid in DMF under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU in one portion. The solution will turn yellow.[1] Stir for 10 minutes to form the activated ester.
-
Amine Addition: Add Pyrrolidine dropwise via syringe.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1] The formation of the product (
) should be quantitative. -
Workup: Dilute reaction with EtOAc (100 mL). Wash sequentially with:
-
1M HCl (2 x 30 mL) – Critical Step: Removes unreacted amine and DIPEA.
-
Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HATU byproducts.
-
Brine (1 x 30 mL).
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash chromatography (SiO₂, 0–40% EtOAc in Hexanes) yields the product as a white solid/oil.[1]
Data Validation:
-
¹H NMR (DMSO-d₆): Look for the phenolic OH signal downfield (
ppm), often broadened or chemically shifted due to the IMHB.
Protocol B: Library Diversification (Parallel Synthesis)
Objective: Generation of a 2-dimensional library via O-alkylation and Suzuki Coupling.
Step 1: Regioselective Bromination (Batch Mode)
To prepare a "handle" for cross-coupling.
-
Dissolve N-(2-hydroxybenzoyl)pyrrolidine in Acetonitrile.
-
Add NBS (N-Bromosuccinimide) (1.05 equiv) at 0°C.
-
Stir at RT for 2 hours. The phenol directs bromination primarily to the 5-position (para to OH).[1]
-
Isolate 5-bromo-2-hydroxybenzoyl pyrrolidine.[1]
Step 2: Divergent Parallel Synthesis (Plate Mode)
Perform in 96-well reaction blocks.
| Reaction Type | Reagents per Well | Conditions |
| A: O-Alkylation | Scaffold (0.1 mmol), R-Br (0.12 mmol), K₂CO₃ (0.2 mmol), Acetone (1 mL) | Shake at 60°C, 12 h |
| B: Suzuki Coupling | 5-Br-Scaffold (0.1 mmol), Ar-B(OH)₂ (0.15 mmol), Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2M aq), Dioxane | 90°C, 4 h (Inert atm) |
Workflow Visualization
The following diagram illustrates the logical flow from starting materials to the final diverse library, highlighting the specific chemical vectors utilized.
Caption: Schematic workflow for the synthesis and diversification of the salicyl-pyrrolidine scaffold, showing the creation of the core S(6) motif and subsequent branching into ether and biaryl libraries.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Steric hindrance or hydrolysis of active ester. | Switch to HATU (from EDC); ensure anhydrous DMF; increase coupling time. |
| O-Acylation vs N-Acylation | Competitive reaction of phenolic OH. | The phenol is less nucleophilic than the amine.[1] If O-acylation occurs (ester formation), treat crude with dilute NaOH/MeOH to hydrolyze the ester selectively, leaving the amide intact. |
| Broad NMR Signals | Restricted rotation due to IMHB. | Run NMR at elevated temperature (50°C) to coalesce rotamers, though the locked conformation is a desired feature. |
| Precipitation in Library | Low solubility of planar scaffold. | Use DMSO/MeOH mixtures for final library storage; the scaffold is generally soluble in DMSO >10 mM. |
References
-
Etter, M. C., et al. (1990). "Hydrogen bond directed cocrystallization and molecular recognition properties of diarylureas." Journal of the American Chemical Society, 112(23), 8415-8426. (Establishes graph-set notation for H-bonds, including the S(6) motif).
-
Huo, J., et al. (2025).[1][2] "Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships." RSC Medicinal Chemistry, 16, 3158.[2] (Demonstrates biological utility of the salicylamide scaffold).
-
López-Rodríguez, M. L., et al. (2003).[1] "Design and Synthesis of S(-)-N-(2-Hydroxybenzoyl)pyrrolidine Derivatives as Dopamine D2/D3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. (Validates the specific pyrrolidine scaffold for GPCR targets).
-
PubChem Compound Summary. "N-(2-Hydroxybenzoyl)pyrrolidine (CID 225361)."[1] National Center for Biotechnology Information.[1] (Physicochemical data).
-
Gould, I. R., et al. (1994).[1] "The nature of the intramolecular hydrogen bond in salicylamides." Journal of the American Chemical Society. (Theoretical underpinning of the conformational lock).
Sources
Application Note: Stereoselective Synthesis and Optimization of N-(2-Hydroxybenzoyl)pyrrolidine Scaffolds
Strategic Overview
The N-(2-hydroxybenzoyl)pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry (e.g., dopamine receptor modulators, nNOS inhibitors) and asymmetric organocatalysis (e.g., ligands for the Henry reaction).
The synthesis of these analogs presents two distinct chemical challenges that this guide addresses:
-
Chemoselectivity (The "Phenol Problem"): The 2-hydroxy group on the benzoyl moiety is nucleophilic. In standard amide coupling, this can lead to competitive esterification (oligomerization) or interference with activated ester intermediates.
-
Stereochemical Integrity (The "Proline Problem"): Pyrrolidine-2-carboxylic acid derivatives (proline analogs) are notoriously prone to racemization during amide coupling via the oxazolone pathway, particularly when the nitrogen is part of the amide bond being formed.
This Application Note details two validated protocols: a Robust Chiral Pool Coupling (utilizing T3P technology for racemization suppression) and a De Novo Asymmetric Synthesis (via lithiation) for non-natural analogs.
Critical Design Considerations
Before initiating synthesis, the choice of route depends on the substitution pattern of the pyrrolidine ring.
| Parameter | Route A: Chiral Pool Coupling | Route B: Asymmetric Functionalization |
| Starting Material | L-Proline, D-Proline, or Prolinol | N-Boc-Pyrrolidine (Achiral) |
| Stereocenter | C2 (fixed by source) | C2, C3 (introduced via ligand) |
| Primary Risk | Racemization (Epimerization) | Yield/Regioselectivity |
| Scale | Multi-gram to Kilogram | Milligram to Gram |
| Key Reagent | T3P (Propanephosphonic acid anhydride) | s-BuLi / (-)-Sparteine |
Mechanism of Racemization (Risk Analysis)
During the activation of N-protected proline (or coupling of a proline amine to an acid), the formation of an oxazolone intermediate is facilitated by the cyclic nature of pyrrolidine. This intermediate allows proton abstraction at the
Figure 1: Kinetic competition between direct coupling and racemization via oxazolone formation.
Protocol A: Chemoselective Coupling (Chiral Pool)
Objective: Synthesis of (S)-N-(2-hydroxybenzoyl)-2-(hydroxymethyl)pyrrolidine (L-Prolinol Salicylamide). Strategy: Protection of the phenolic hydroxyl group is strongly recommended to prevent side reactions, followed by T3P-mediated coupling which minimizes racemization compared to HATU/EDC.
Materials
-
Amine: (S)-(-)-2-Hydroxymethylpyrrolidine (L-Prolinol) [>99% ee]
-
Acid: 2-(Benzyloxy)benzoic acid (O-Bn-Salicylic acid)
-
Coupling Agent: T3P (50% w/w in EtOAc)
-
Base: N-Methylmorpholine (NMM) or DIPEA
-
Solvent: 2-MeTHF or Ethyl Acetate (Green alternative to DCM)
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
Charge a dry reactor with 2-(Benzyloxy)benzoic acid (1.0 equiv) and 2-MeTHF (10 V).
-
Cool the solution to 0–5 °C .
-
Add NMM (2.5 equiv) dropwise. Note: Excess base is required to neutralize the HCl byproduct if using acid chlorides, but with T3P, it acts as a proton scavenger.
-
-
Activation and Coupling:
-
Add T3P solution (1.2 equiv) dropwise over 20 minutes, maintaining internal temperature < 5 °C.
-
Critical Step: Stir for 30 minutes to form the active anhydride species.
-
Add (S)-Prolinol (1.1 equiv) diluted in 2-MeTHF slowly.
-
Allow the reaction to warm to 20–25 °C and stir for 4–6 hours.
-
Validation: Monitor by HPLC.[1] Target conversion >98%.
-
-
Work-up:
-
Quench with water (5 V). Separate phases.
-
Wash organic layer with 0.5 M HCl (to remove unreacted amine), then sat. NaHCO3, then brine.
-
Dry over MgSO4 and concentrate.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the crude intermediate in MeOH or EtOH .
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H2 atmosphere (balloon or 1-2 bar) for 2–4 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the target N-(2-hydroxybenzoyl)prolinol.
-
Why T3P?
Propanephosphonic acid anhydride (T3P) is chosen because it generates a cyclic anhydride intermediate that is highly reactive toward amines but less prone to epimerization than the O-acylisourea formed by EDC/DCC. It also simplifies workup as the byproducts are water-soluble.
Protocol B: Asymmetric Desymmetrization (De Novo)
Objective: Synthesis of non-natural or C3-substituted analogs (e.g., 2-aryl-pyrrolidine salicylamides). Strategy: Beak-Lee Lithiation. This method introduces chirality into an achiral N-Boc-pyrrolidine precursor.
Materials
-
Substrate: N-Boc-pyrrolidine
-
Chiral Ligand: (-)-Sparteine (or (+)-Sparteine surrogate for opposite enantiomer)
-
Lithium Source: s-BuLi (1.4 M in cyclohexane)
-
Electrophile: Salicylic acid ester or equivalent benzoyl source.
Step-by-Step Methodology
-
Complex Formation:
-
In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine (1.2 equiv) in anhydrous TBME (tert-butyl methyl ether).
-
Cool to -78 °C .
-
Add s-BuLi (1.2 equiv) dropwise. Stir for 15 minutes.
-
-
Asymmetric Deprotonation:
-
Electrophilic Trapping:
-
Add the electrophile (e.g., Methyl 2-(benzyloxy)benzoate ) slowly.
-
Note: Direct reaction with esters yields ketones. To get the amide, one typically introduces a carboxyl group (via CO2) then couples, OR uses a specific acyl equivalent.
-
Alternative for Amide: Trap with CO2 to form the N-Boc-L-Proline derivative, then proceed to Protocol A. This ensures high enantiopurity.[5]
-
-
Work-up:
-
Quench with dilute H3PO4 at -78 °C.
-
Extract with Et2O.
-
Purify the N-Boc intermediate via crystallization or column chromatography.
-
Analytical Validation & QC
Trustworthiness in stereoselective synthesis requires rigorous proof of enantiomeric excess (ee).
HPLC Method (Chiral)
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (benzoyl chromophore) and 210 nm.
-
Expectation: The enantiomers should resolve with a separation factor (
) > 1.2.
NMR Analysis (Rotamers)
N-Benzoylpyrrolidines exhibit restricted rotation around the amide C-N bond, often appearing as a mixture of rotamers (cis/trans) in NMR at room temperature.
-
Observation: Double sets of signals in ^1H and ^13C NMR (typically 3:1 to 4:1 ratio).
-
Validation: Run VT-NMR (Variable Temperature) at 60–80 °C. The signals should coalesce into a single set, confirming the purity of the compound rather than the presence of impurities.
Visualization of Synthetic Workflow
Figure 2: Optimized synthetic workflow for preventing racemization and ensuring chemoselectivity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low ee% (Racemization) | High temperature during coupling; use of HOBt/DMAP. | Switch to T3P or COMU. Ensure T < 5°C during addition. Avoid pre-activation times >30 min. |
| Low Yield | Phenolic OH interference (ester formation). | Ensure Phenol is protected (Bn, Me, MOM). If unprotected, use stoichiometric base control. |
| Split NMR Peaks | Rotameric mixture (Amide bond rotation). | This is normal. Perform High-Temperature NMR (DMSO-d6, 80°C) to coalesce peaks. |
| Oligomerization | Self-coupling of salicylic acid. | Add the amine immediately after activation, or use the amine as the limiting reagent. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Beak, P., & Lee, W. K. (1994).
-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. The Journal of Organic Chemistry. -
Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development.
-
Adrio, J., & Carretero, J. C. (2019). Stereoselective Synthesis of Pyrrolidines. Chemical Reviews.
Sources
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for N-(2-Hydroxybenzoyl)pyrrolidine synthesis
Technical Support Center:
Ticket ID: SAL-PYR-OPT-2026 Subject: Optimization of Reaction Conditions for Salicylamide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of
-
Electronic Deactivation: Intramolecular hydrogen bonding reduces the electrophilicity of the carbonyl carbon.
-
Nucleophilic Competition: The phenol group can compete with the amine, leading to unwanted esterification (O-acylation) or polymerization.
This guide provides two validated workflows: a High-Fidelity Route (T3P Coupling) for discovery/milligram scale where purity is paramount, and a Scalable Route (Aminolysis) for gram/kilogram scale.
Module 1: High-Fidelity Synthesis (T3P® Coupling)
Recommended for: Drug discovery, library synthesis, and high-purity requirements.
Why this works: Propanephosphonic acid anhydride (T3P) is the reagent of choice for sterically hindered salicylamides. Unlike EDC or HATU, T3P drives the reaction through a cyclic anhydride intermediate that is highly reactive toward amines but relatively inert toward the phenolic hydroxyl, minimizing O-acylation side products.
Optimized Protocol
| Component | Equivalents (eq) | Role | Notes |
| Salicylic Acid | 1.0 | Substrate | Dry thoroughly before use. |
| Pyrrolidine | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete consumption of acid. |
| T3P (50% in EtOAc) | 1.5 - 2.0 | Coupling Agent | Excess required to drive equilibrium; water scavenger. |
| Pyridine | 3.0 - 4.0 | Base | "Magic base" for T3P; acts as both proton scavenger and acyl transfer catalyst. |
| Ethyl Acetate (EtOAc) | [0.1 M] | Solvent | Green solvent; facilitates aqueous workup. |
Step-by-Step Procedure:
-
Setup: Charge a dry flask with Salicylic Acid (1.0 eq) and EtOAc (concentration ~0.1 M).
-
Base Addition: Add Pyridine (3.0 eq) and Pyrrolidine (1.1 eq). Cool the mixture to 0°C.
-
Activation: Dropwise add T3P solution (1.5 eq) over 10 minutes. Note: Reaction is exothermic.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. If conversion <90% after 4h, heat to 50°C.
-
-
Workup (The "Self-Cleaning" Step):
-
Add water to quench.[1]
-
Wash organic layer with 1M HCl (removes excess pyridine and pyrrolidine).
-
Wash with sat. NaHCO₃ (removes unreacted salicylic acid and T3P byproducts).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Result: Usually affords >90% purity without chromatography.
Module 2: Scalable Synthesis (Direct Aminolysis)
Recommended for: Process chemistry, multi-gram scale up, cost-sensitive production.
Why this works: Methyl salicylate is an inexpensive feedstock. By utilizing the higher nucleophilicity of pyrrolidine compared to the leaving group (methanol), you can drive the reaction thermally without expensive coupling agents.
Optimized Protocol
-
Reagents: Methyl Salicylate (1.0 eq), Pyrrolidine (2.0 - 3.0 eq).
-
Solvent: Neat (Solvent-free) or Toluene.
-
Catalyst (Optional): 10 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) can lower the required temperature.
Step-by-Step Procedure:
-
Mix Methyl Salicylate and Pyrrolidine (excess acts as solvent) in a pressure tube or round-bottom flask.
-
Heat to 80–100°C (if neat) or Reflux (if in Toluene).
-
Stir for 12–24 hours.
-
Purification: Distill off excess pyrrolidine and methanol. Recrystallize the residue from hexanes/EtOAc if necessary.
Module 3: Troubleshooting Center (FAQ)
Q1: My T3P reaction shows low conversion (<50%) after 24 hours.
-
Diagnosis: T3P is moisture sensitive. If your solvent or reagents were "wet," the T3P hydrolyzed into propylphosphonic acid (inactive).
-
Fix: Ensure EtOAc is anhydrous. Increase T3P loading to 2.5 eq. Switch base from DIPEA to Pyridine , which is often superior for hindered T3P couplings due to the formation of a reactive N-acylpyridinium intermediate.
Q2: I am observing O-acylation (ester formation) instead of amide formation.
-
Diagnosis: This occurs if the phenol is deprotonated before the amine attacks, or if highly reactive acid chlorides (
method) are used. -
Fix: Switch to the T3P protocol (Module 1). T3P is highly chemoselective for amines in the presence of free phenols. Do not use strong bases like NaH or TEA; stick to Pyridine or DIPEA.
Q3: The product is colored (brown/red) after workup.
-
Diagnosis: Phenols are prone to oxidation (quinone formation) under basic conditions in air.
-
Fix: Perform the reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite during the aqueous workup to reduce any oxidized species.
Q4: How do I remove the excess T3P byproducts?
-
Solution: This is the primary advantage of T3P.[1] The byproducts (propylphosphonic acid salts) are highly water-soluble.[1] A simple wash with water and mild base (NaHCO₃) at the end of the reaction quantitatively removes them. No column chromatography is needed for the reagent residues.
Module 4: Visual Logic & Mechanism
Diagram 1: Strategic Decision Tree
Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity needs.
Diagram 2: T3P Reaction Mechanism
Caption: Mechanistic pathway showing selective activation of the carboxylate over the phenol.
References
-
T3P Applications in Pharma: Archana, S. et al. "Propylphosphonic Anhydride (T3P): A Versatile Reagent for Organic Synthesis." Organic Process Research & Development, 2012.
-
Aminolysis Mechanisms: Yang, X. et al. "Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids."[2] Journal of Agricultural and Food Chemistry, 2021.
-
General Amide Coupling Guide: Valeur, E. and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
Compound Data: PubChem Entry for N-(2-Hydroxybenzoyl)pyrrolidine (CAS 98841-68-0).[3]
Sources
challenges in the scale-up production of N-(2-Hydroxybenzoyl)pyrrolidine
This guide functions as a specialized Technical Support Center for process chemists and engineers scaling up N-(2-Hydroxybenzoyl)pyrrolidine . It moves beyond basic synthesis to address the specific kinetic, thermodynamic, and purification bottlenecks encountered at the kilogram scale.
Ticket Status: OPEN Priority: HIGH (Process Optimization & Troubleshooting) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Molecule Profile[1][2][3]
Compound: N-(2-Hydroxybenzoyl)pyrrolidine CAS: 98841-68-0 Core Challenge: The presence of a free phenolic hydroxyl group ortho to the carbonyl creates a "dual-nucleophile" scenario.[1][2] This leads to competition between the desired N-acylation (amide formation) and undesired O-acylation (ester/depside formation).[1][2]
Scale-Up Strategy: For batches >100g, we strongly recommend Route A (Direct Aminolysis) over Route B (Coupling Agents).[1] Route A is atom-efficient and avoids expensive peptide coupling reagents, though it requires strict kinetic management.[1][2]
| Feature | Route A: Aminolysis of Methyl Salicylate | Route B: Acid Coupling (HATU/CDI/EDC) |
| Reagents | Methyl Salicylate + Pyrrolidine | Salicylic Acid + Pyrrolidine + Coupling Agent |
| Atom Economy | High (Byproduct: Methanol) | Low (Byproducts: Urea, HOBt, etc.)[1][2] |
| Cost/kg | Low | High |
| Impurity Profile | Clean (Mainly unreacted SM) | Complex (O-acylated dimers, urea traces) |
| Recommendation | Preferred for Scale (>100g) | Discovery Only (<10g) |
Critical Troubleshooting: Route A (Direct Aminolysis)
User Query: "The reaction is stalled at 70% conversion after 24 hours at reflux. Adding more pyrrolidine doesn't help."[1][2]
Root Cause Analysis: Thermodynamic Equilibrium
The reaction of methyl salicylate with pyrrolidine is an equilibrium process driven by the expulsion of methanol.
Solution Protocol: The "Drive-to-Completion" Method
-
Solvent Switch: Do not use methanol or ethanol as solvents.[1] Use a higher-boiling, non-protic solvent like Toluene or Xylene .[1][2]
-
Dean-Stark Trap: Perform the reaction at reflux (110°C+) with a Dean-Stark apparatus to continuously distill off the Methanol/Toluene azeotrope. This shifts the equilibrium to the right (Le Chatelier’s principle).
-
Catalysis: If thermal drive is insufficient, add 0.1 eq of Zirconium(IV) tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1][2] These catalysts activate the ester carbonyl without promoting O-acylation.[1][2]
Self-Validating Check: Monitor the refractive index or GC of the distillate. The presence of methanol confirms the reaction is progressing.
Critical Troubleshooting: Route B (Coupling Agents)
User Query: "I am seeing a major impurity at RRT 1.2. LC-MS suggests a dimer mass.[1][2] How do I stop this?"
Root Cause Analysis: Chemoselectivity Failure (O-Acylation)
When activating Salicylic Acid (1) with reagents like EDC or CDI, the phenolic hydroxyl group of one molecule can attack the activated carboxyl group of another.[3] This forms Salicyloyl Salicylate (a depside dimer), which then reacts with pyrrolidine to form a complex mixture.
Mechanism Visualization
The following diagram illustrates the competition between the desired pathway and the "Dimer" trap.
Caption: Path A represents the desired amide formation. Path B shows the formation of the depside impurity caused by the phenol group acting as a nucleophile against its own activated acid.
Solution Protocol: Sequential Addition
To prevent self-polymerization:
-
Pre-mix Pyrrolidine: Do not pre-activate the acid in the absence of the amine.
-
Order of Addition: Dissolve Salicylic Acid and Pyrrolidine (1.1 eq) in DCM/DMF first.
-
Cold Activation: Cool to 0°C. Add the coupling agent (e.g., EDC·HCl) last.
-
Rationale: The pyrrolidine is a better nucleophile than the phenol. By having it present immediately upon activation, it intercepts the active ester before the phenol can attack.
Purification & Work-Up Guide
User Query: "My product is an oil that won't crystallize, and it smells like amine. Chromatography is not an option for this 500g batch."
Purification Logic: The Acid/Base Wash
Since the product contains a phenol (weakly acidic, pKa ~10) and the impurity is an amine (basic), we can use pH manipulation. However, standard NaOH extraction might pull the product into the water layer.
Recommended Work-Up Workflow
-
Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Wash (Removal of Pyrrolidine):
-
Bicarbonate Wash (Removal of Salicylic Acid):
-
Crystallization (The "Oiling Out" Fix):
-
Dry organic layer (MgSO₄), filter, and concentrate.
-
Solvent System: If it oils out, use a Hexane/EtOAc (4:1) mixture.
-
Seeding: Scratch the flask or add a seed crystal. Cool slowly to 4°C.
-
Decision Tree for Work-Up
Caption: This flow ensures removal of basic amines and strongly acidic starting materials while preserving the weakly acidic phenolic product.[1][2]
References & Authority
-
Aminolysis of Esters (General Mechanism):
-
Chemoselectivity in Salicylic Acid Derivatives:
-
Catalytic Aminolysis of Methyl Salicylate:
-
Green Solvents for Scale-Up:
Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) for Pyrrolidine (Corrosive, Flammable) and Methyl Salicylate (Irritant) before handling.[1]
Sources
- 1. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
overcoming solubility problems of N-(2-Hydroxybenzoyl)pyrrolidine in aqueous media
Case ID: HBP-SOL-001 Status: Active Compound: N-(2-Hydroxybenzoyl)pyrrolidine (CAS: 98841-68-0) Molecular Weight: 191.23 g/mol Classification: Salicylamide Derivative / Lipophilic Amide[1][2][3]
Executive Summary
You are encountering solubility issues with N-(2-Hydroxybenzoyl)pyrrolidine (HBP) because of its specific structural pharmacophore.[1][2][4] Unlike simple amines, HBP possesses an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen.[1][4] This "pseudo-ring" formation effectively hides the polar groups from the solvent, significantly reducing aqueous solubility (typically <0.5 mg/mL in neutral water) and increasing lipophilicity (LogP ~1.6–2.0).[1][4]
This guide provides three validated protocols to overcome this barrier, ranging from rapid solvent-based methods to advanced supramolecular complexation for in vivo use.[1][4]
Module 1: The Decision Matrix
Before selecting a protocol, determine your end-use case.[1][4] Do not use DMSO for sensitive enzymatic assays if the enzyme is solvent-intolerant.[1][3][4]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1][4]
Module 2: Cosolvent Strategies (Protocol A)
Best for: In vitro screening, cell-based assays (with controls), and acute chemical characterization.[1][4]
The Mechanism
HBP is highly soluble in aprotic polar solvents.[1][3][4] The "stock-and-dilute" method relies on the kinetic delay of precipitation.[1][2] When a concentrated DMSO stock is diluted into water, HBP may remain supersaturated long enough for an assay, provided the final concentration is below the "crash point."[1][4]
Standard Operating Procedure (SOP)
-
Stock Preparation:
-
Step-wise Dilution (Critical Step):
-
Solvent Compatibility Table
| Solvent | Solubility Rating | Max Stock Conc. | Notes |
| DMSO | Excellent | >100 mM | Standard for cryostorage.[1][2][3][4] |
| Ethanol | Good | ~50 mM | Good for evaporation protocols.[1][2][3][4] |
| PBS (pH 7.4) | Poor | <0.5 mM | Risk of precipitation over time.[1][2][4] |
| Water (pH 9.0) | Moderate | ~5-10 mM | Ionized form (phenolate).[1][2][4] |
Module 3: Cyclodextrin Complexation (Protocol B)
Best for: In vivo dosing (IP/IV/Oral), long-term stability, and preventing precipitation in cell media.[1][4]
The Science
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.[1][4][5] Research on salicylamide derivatives confirms that the hydrophobic phenyl ring of HBP inserts into the CD cavity, breaking the intramolecular hydrogen bond and shielding the hydrophobic moiety from water [1, 2].[1][4]
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3] Why? It is more water-soluble (>600 mg/mL) and less toxic to kidneys than parent β-CD.[1][2][4]
Complexation Workflow
Figure 2: Workflow for generating a soluble HBP-Cyclodextrin inclusion complex.
Protocol Steps:
-
Prepare a 20% (w/v) HP-β-CD solution in distilled water or saline.[1][3][4]
-
Add HBP in excess of its estimated solubility (e.g., add 5 mg/mL).[1][4]
-
Stir continuously for 24 hours at room temperature (shield from light).
-
Filter the suspension through a 0.22 µm or 0.45 µm filter to remove uncomplexed solid drug.
-
The filtrate is a stable, soluble complex ready for injection or dosing.[1][4]
Module 4: pH Manipulation (Protocol C)
Best for: Analytical chemistry methods or specific high-pH stability tests.[1][2][3][4]
The pKa Trap
HBP contains a phenolic hydroxyl group.[1][3][4] Based on the structural analog salicylamide, the pKa of this group is approximately 8.2 [3].[1][4][6]
-
At pH 7.4: Only ~10-15% of the molecule is ionized.[1][3][4] Solubility remains poor.[1][3][4][7]
-
At pH 9.5: >90% is ionized (phenolate anion).[1][4] Solubility increases drastically.[1][3][4]
Warning: If you dissolve HBP at pH 10 and then inject it into a mouse (physiological pH 7.4), the local pH drop will cause the drug to precipitate instantly at the injection site, causing pain and poor bioavailability.[1][4] Use this method only if you can maintain the high pH or if the concentration is low enough to remain soluble upon dilution.[4]
Troubleshooting & FAQs
Q: My compound precipitates immediately when added to cell culture media (DMEM).
-
Diagnosis: You likely exceeded the solubility limit of the uncomplexed drug, or the "salting out" effect occurred due to media salts.[1][4]
-
Fix:
Q: Can I use Tween-80 instead of Cyclodextrin?
-
Answer: Yes. A mixture of 5% DMSO / 5% Tween-80 / 90% Saline is a standard "quick" formulation for rodent IP injections.[1][2][3][4] However, surfactants like Tween can cause histamine release in dogs and lyse cells in vitro at high concentrations.[1][4]
Q: I see two peaks in my HPLC after dissolving in methanol.
-
Diagnosis: Check your column and gradient.[1][3][4] HBP is stable, but if you are using a basic mobile phase, you might be separating the ionized and unionized forms, or seeing a hydrolysis product (salicylic acid) if the sample is old and wet.[1][4]
-
Validation: Run a standard of pure Salicylic Acid. If the retention time matches the new peak, your amide bond has hydrolyzed (rare under standard conditions, but possible in extreme pH).[1][4]
References
-
Sivakumar, K., & Parameswari, M. (2016).[1][4] Salicylanilide/Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies. SOJ Materials Science & Engineering, 4(2), 1-8.[1][4]
-
Chowdary, K. P., & Srinivas, S. V. (2006).[1][4] Influence of hydrophilic polymers on celecoxib complexation with hydroxypropyl-beta-cyclodextrin. AAPS PharmSciTech, 7(3), E79.[1][4] (Demonstrates CD efficacy for lipophilic amides).[1][4]
-
Widjaja, B., et al. (2022).[1][4][6] Solubility and Dissolution Study of Salicylamide. Berkala Ilmiah Kimia Farmasi, 9(2).
-
PubChem.[1][3][4][8] (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine (CID 225361).[1][2][4] National Library of Medicine.[1][3][4] [1][4]
Sources
- 1. Hydroxy pyrrolidine | C21H31NO7S | CID 139191734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Solubility and Dissolution Study of Salicylamide | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 7. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
refining analytical methods for detecting N-(2-Hydroxybenzoyl)pyrrolidine metabolites
Topic: High-Sensitivity Detection & Metabolite Profiling of N-(2-Hydroxybenzoyl)pyrrolidine
Support Ticket ID: #MET-PYR-2024-X Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary & Molecule Profile
User Query: “We are experiencing signal variability and poor recovery when analyzing N-(2-Hydroxybenzoyl)pyrrolidine (N-HBP) and its metabolites in plasma/urine. Standard reverse-phase methods are yielding inconsistent results.”
Scientist’s Analysis: N-(2-Hydroxybenzoyl)pyrrolidine (also known as N-salicyloylpyrrolidine) presents a unique "amphiphilic push-pull" challenge in bioanalysis. It contains a lipophilic pyrrolidine ring and a hydrophilic, ionizable phenolic moiety (pKa ~10).[1] Standard generic extractions often fail because they ignore the phenolic acidity or the susceptibility of the amide bond to in-source fragmentation.[1]
This guide refines your methodology by addressing three critical failure points: pH-dependent extraction efficiency , matrix-induced ion suppression , and Phase II metabolite differentiation .
| Compound Property | Analytical Implication |
| Structure | Amide-linked Pyrrolidine + Phenol |
| Acidity (pKa) | Phenolic OH ~10.0 (Weak Acid); Amide N (Neutral) |
| LogP | ~2.1 (Moderate Lipophilicity) |
| Major Metabolites | O-Glucuronide (Phase II), Pyrrolidine-OH (Phase I), Hydrolysis (Salicylate) |
Core Analytical Protocol (Optimized)
Module A: Sample Preparation (The "Clean-Up")
The Problem: Users often use strong base to "neutralize" samples, inadvertently ionizing the phenol (forming a phenolate anion), which prevents retention on standard C18 SPE cartridges or extraction into organic solvents.
The Solution: Maintain a slightly acidic to neutral pH (pH 4.0–6.0) to ensure the molecule remains in its non-ionized, hydrophobic form for extraction.[1]
Protocol: Supported Liquid Extraction (SLE) or LLE
-
Step 1: Aliquot 200 µL Plasma/Urine.[1]
-
Step 2 (Critical): Add 20 µL Internal Standard (SIL-IS, e.g., N-salicyloylpyrrolidine-d8).
-
Step 3: Buffer with 200 µL 0.1% Formic Acid in water (pH ~3-4).[1] Do not use ammonium hydroxide.
-
Step 4: Extract with 1 mL Ethyl Acetate:Hexane (80:20 v/v). The hexane reduces extraction of matrix lipids.[1]
-
Step 5: Vortex (5 min), Centrifuge (10 min @ 4000g).
-
Step 6: Evaporate supernatant to dryness; reconstitute in 100 µL Mobile Phase A/B (90:10).
Module B: LC-MS/MS Parameters
The Problem: In ESI+, the phenolic proton can cause signal instability. In ESI-, the amide doesn't ionize well. The Solution: Use ESI+ with an acidic mobile phase to force protonation on the amide carbonyl oxygen (the most basic site), stabilizing the [M+H]+ ion.
| Parameter | Setting | Rationale |
| Column | C18 with Polar Endcapping (e.g., Acquity HSS T3 or Kinetex XB-C18) | Prevents "dewetting" if high aqueous phases are needed for polar metabolites. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures [M+H]+ formation.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | MeOH can cause higher backpressure; ACN yields sharper peaks for amides.[1] |
| Ionization | ESI Positive Mode | ESI+ is generally more sensitive for amides than ESI- is for weak phenols.[1] |
| MRM Transition | 192.1 → 121.0 (Quant) | Loss of pyrrolidine ring (characteristic benzoyl fragment).[1] |
| MRM Transition | 192.1 → 70.1 (Qual) | Pyrrolidine ring fragment.[1] |
Troubleshooting Guides (Q&A)
Issue 1: "I see the parent peak, but my recovery varies wildly between patients."
Diagnosis: Matrix Effect (Ion Suppression).[1] The pyrrolidine ring is prone to co-elution with phospholipids in plasma.[1] Corrective Action:
-
Check Phospholipids: Monitor MRM 184→184 (Phosphatidylcholines) to see if they co-elute with your analyte.[1]
-
Switch to APCI: If ESI suppression is unmanageable, switch to Atmospheric Pressure Chemical Ionization (APCI).[1] The thermal ionization is less susceptible to matrix effects for neutral amides.[1]
-
Mandatory IS: You must use a stable isotope-labeled internal standard.[1] An analog (like salicylic acid) is insufficient because it will not track the extraction efficiency of the pyrrolidine ring.[1]
Issue 2: "I suspect I'm missing the Glucuronide metabolite."
Diagnosis: In-Source Fragmentation.[1] Glucuronides are fragile.[1] In the ion source, the glucuronide moiety (176 Da) can fall off before detection, making the metabolite look like the parent drug. Corrective Action:
-
Soft Ionization: Lower your De-clustering Potential (DP) or Cone Voltage.[1]
-
Chromatographic Separation: The glucuronide is much more polar.[1] It should elute earlier (0.5 – 1.5 min) than the parent. If you see a peak with the Parent Mass at an earlier retention time, that is likely the glucuronide undergoing in-source fragmentation.
-
Direct Detection: Monitor the specific transition for the glucuronide: [M+176+H]+ → [M+H]+.[1]
Visualizing the Analytical Logic
Diagram 1: Method Development Decision Tree
Caption: Logical flow for selecting ionization and extraction modes based on metabolite polarity.
Diagram 2: Metabolic Pathway & Mass Shifts
Caption: Expected mass shifts for Phase I and Phase II metabolites detectable by LC-MS.
References & Authority
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2]
-
Relevance: Establishes the requirement for matrix effect quantification and stability testing for metabolites.
-
-
Suzuki, Y., et al. (2009). "Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS."[3] Journal of Chromatography B.
-
Relevance: Provides foundational protocols for analyzing pyrrolidine ring metabolites and handling their polarity in urine matrices.
-
-
Paul, M., et al. (2015). "Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by LC-QTOF-MS."[4] Journal of Mass Spectrometry.
-
Relevance: authoritative source on the fragmentation patterns of pyrrolidine derivatives and the identification of glucuronide conjugates.[1]
-
-
Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS."
-
Relevance: Technical troubleshooting for pH adjustment and ion suppression in ESI.
-
-
PubChem. "N-(2-Hydroxybenzoyl)pyrrolidine (Compound Summary)." National Library of Medicine.[1] [1]
-
Relevance: Verification of physicochemical properties (pKa, LogP) essential for extraction logic.[1]
-
Sources
- 1. lcms.cz [lcms.cz]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-Hydroxybenzoyl)pyrrolidine Quality Assurance
Topic: Addressing Batch-to-Batch Variability of N-(2-Hydroxybenzoyl)pyrrolidine CAS: 98841-68-0 (also known as 1-Salicyloylpyrrolidine) Audience: Medicinal Chemists, Process Engineers, and QA/QC Specialists.
Introduction: The "Hidden" Variables in Salicylamide Scaffolds
N-(2-Hydroxybenzoyl)pyrrolidine is a seemingly simple amide, but its batch-to-batch consistency is frequently compromised by the unique reactivity of its ortho-phenolic group. Unlike standard amides, the proximity of the hydroxyl group to the carbonyl creates an intramolecular hydrogen bond that dictates its solubility, stability, and synthesis pathway.
This guide moves beyond generic advice to address the specific chemical behaviors of the salicyl-pyrrolidine scaffold that cause variability: O-acylation competition , phenol oxidation , and trace pyrrolidine carryover .
Module 1: Analytical Fingerprinting (Diagnostics)
Visual & Physical Inspection
Q: Why is my latest batch pink/brown when the previous one was white? A: This is a hallmark of phenol oxidation . The ortho-hydroxyl group on the salicylic moiety is susceptible to oxidation, forming quinoid-like impurities, especially if the reaction mixture was exposed to air at high pH or if the final product contains trace metal ions (which catalyze phenol oxidation).
-
Action: Check the melting point.[1][2] Pure N-(2-Hydroxybenzoyl)pyrrolidine melts between 118–124°C .[2][3] A depressed melting point (<115°C) alongside discoloration confirms significant impurity levels, likely oxidative degradation products or solvent solvates.
Chromatographic Variability
Q: Why does the retention time shift between batches on HPLC? A: The phenolic proton is acidic (pKa ~8–10). If your mobile phase pH is near this pKa, the molecule will equilibrate between neutral and ionized forms, causing peak tailing and retention time shifts.
-
Protocol: Always use a buffered mobile phase (e.g., Formic Acid or Phosphate buffer at pH < 3.0) to lock the phenol in its protonated, neutral state.
Table 1: Diagnostic Impurity Profile
| Impurity Type | Origin | Detection Method | Impact on Bioassay |
| Residual Pyrrolidine | Incomplete washing / Salt formation | GC or HILIC (Low UV absorbance) | High: Cytotoxic; False positives in kinase assays. |
| O-Acylated Byproduct | Kinetic control failure (Ester formation) | HPLC (Different RT than amide) | Medium: Hydrolyzes back to starting material in assay buffers. |
| Salicylic Acid | Hydrolysis or unreacted start material | HPLC (UV @ 300nm) | Low: pH interference in unbuffered assays. |
| Oxidative Dimers | Air exposure during workup | LC-MS (M+H dimer mass) | Unknown: Potential aggregation nucleation. |
Module 2: Synthesis & Process Control (Root Cause Analysis)
The Core Conflict: N-Acylation vs. O-Acylation
The most common source of variability is the competition between the nitrogen of the pyrrolidine and the oxygen of the salicylate.
Q: My yield fluctuates wildly, and some batches have "ester" peaks in IR. Why? A: You are likely forming the kinetic product (O-ester) rather than the thermodynamic product (N-amide).
-
Mechanism: If you activate the salicylic acid (e.g., with EDC/NHS or Acid Chloride) without protecting the phenol, the phenol oxygen can attack the activated species.
-
Fix: Ensure the reaction is run at a temperature that favors the thermodynamic amide rearrangement, or use a specific base (like TEA) that directs the selectivity towards the amine.
Workflow Visualization
The following diagram illustrates the critical control points where variability enters the synthesis pipeline.
Figure 1: Critical Control Points in the synthesis of N-(2-Hydroxybenzoyl)pyrrolidine, highlighting the competition between N- and O-acylation.
Module 3: Troubleshooting Protocol (Step-by-Step)
Scenario: High Purity on HPLC, but Bioassay Fails
Issue: The batch looks >98% pure by UV (254 nm), but cells die in the control wells or IC50 values shift 10x. Root Cause: Residual Pyrrolidine . Pyrrolidine has very weak UV absorbance and is often missed on standard HPLC gradients, but it is a known irritant and cytotoxic agent.
Validation Protocol (The "Self-Validating" System):
-
Sample Prep: Dissolve 10 mg of product in 1 mL Acetonitrile.
-
Derivatization (Optional but recommended): React a small aliquot with Fmoc-Cl or Dansyl Chloride to make the trace pyrrolidine UV-visible.
-
HILIC Method (Direct Detection):
-
Column: HILIC (Silica or Amide phase).[4]
-
Mobile Phase: ACN:Water (80:20) with 10mM Ammonium Formate.
-
Detection: ELSD (Evaporative Light Scattering) or MS (Mass Spec). UV is unreliable here.
-
Pass Criteria: Pyrrolidine peak < 0.1% w/w.
-
Scenario: Product is "Sticky" or Hygroscopic
Issue: The powder clumps immediately upon weighing. Root Cause: Presence of Salicylic Acid-Pyrrolidine Salt . If the coupling reaction didn't go to completion, you might have isolated the simple salt form rather than the covalent amide. The salt is highly hygroscopic. Test:
-
Dissolve in water.[5]
-
Check pH.[4] The Amide is neutral/slightly acidic (phenol). The Salt will be basic (pyrrolidine) or distinctively buffered.
-
Run IR: Look for the Amide I band (~1640 cm⁻¹). If missing, you have the salt.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 225361, N-(2-Hydroxybenzoyl)pyrrolidine. PubChem.[1][3][6][7] Retrieved February 10, 2026, from [Link]
-
Chromatography Forum. (2011). Measuring Pyrrolidine by HPLC: HILIC and Derivatization Strategies. Retrieved February 10, 2026, from [Link]
Sources
- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxybenzoyl)pyrrolidine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-(2-Hydroxybenzoyl)pyrrolidine 97 98841-68-0 [sigmaaldrich.com]
- 4. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 5. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. PubChemLite - N-(2-hydroxybenzoyl)pyrrolidine (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting unexpected results in biological assays with N-(2-Hydroxybenzoyl)pyrrolidine
Troubleshooting Biological Assays & Experimental Anomalies[1]
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 30, 2026[1]
Introduction & Compound Profile
Welcome to the technical support hub for N-(2-Hydroxybenzoyl)pyrrolidine (also known as 1-salicyloylpyrrolidine).[1] While this compound is a valuable scaffold in medicinal chemistry—often explored for anti-inflammatory (COX inhibition) and neuroprotective properties—it possesses specific physicochemical traits that frequently cause false positives and assay artifacts .
This guide addresses the three most common sources of experimental failure: Intrinsic Fluorescence (ESIPT) , Metal Chelation , and Solubility-Driven Aggregation .
Quick Reference: Physicochemical Profile
| Property | Value | Relevance to Assays |
| MW | 191.23 g/mol | Small molecule fragment |
| LogP | ~2.1 | Moderate lipophilicity; risk of precipitation in aqueous buffers |
| pKa | ~8.0 (Phenolic OH) | pH-dependent ionization affects solubility and binding |
| Fluorescence | Ex: ~300-310 nm Em: ~410-450 nm | CRITICAL: Strong interference in blue/green channels due to ESIPT |
| Chelation | Bidentate (O-O) | High affinity for Fe(III), Cu(II), Zn(II) |
Troubleshooting Guide (Symptom-Based)
Issue 1: "My fluorescence assay shows abnormally high background or inhibition >100%."
Diagnosis: Optical Interference via ESIPT.[1] N-(2-Hydroxybenzoyl)pyrrolidine contains a phenolic hydroxyl group ortho to the amide carbonyl.[1] Upon excitation (UV range), it undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .[1] This results in a large Stokes shift with strong emission in the blue region (400–450 nm).
-
The Artifact: If your assay uses a fluorophore like Coumarin, DAPI, or AMC , the compound's intrinsic fluorescence will add to the signal (false negative in inhibition assays) or mask the signal (false positive).
-
The Inner Filter Effect (IFE): The compound absorbs strongly at 300–310 nm. If your probe is excited at this wavelength, the compound will "steal" the excitation light, reducing the observed signal of your probe regardless of biological activity.
Corrective Protocol:
-
Spectral Scan: Run a cell-free/enzyme-free scan of the compound (10 µM) in your assay buffer.[1] Measure Emission from 350–600 nm.[1]
-
Shift Wavelengths: Switch to red-shifted probes (e.g., Rhodamine, Cy3, or Resorufin) where the compound does not fluoresce.[1]
-
Background Subtraction: If you must use blue probes, measure the compound's fluorescence at
and subtract this baseline from all data points.[1]
Issue 2: "Potency varies wildly between buffer batches or enzyme lots."
Diagnosis: Metal Chelation Interference.[1] The ortho-hydroxybenzamide motif is a classic bidentate ligand.[1] It avidly chelates transition metals, particularly Iron (Fe³⁺) and Copper (Cu²⁺).[1]
-
The Artifact: If your target protein is a metalloenzyme (e.g., Carbonic Anhydrase, Matrix Metalloproteinases) or requires metal cofactors, N-(2-Hydroxybenzoyl)pyrrolidine may strip the metal from the active site. This looks like competitive inhibition but is actually non-specific metal stripping.[1]
-
Visual Cue: In the presence of Iron (Fe³⁺), the solution may turn a faint violet/purple color.
Corrective Protocol (The "Add-Back" Test):
-
EDTA Control: Run the assay with and without 1 mM EDTA. If potency drops significantly with EDTA, metal sensitivity is confirmed.[1]
-
Metal Supplementation: Saturate the assay buffer with the relevant cofactor (e.g., 10 µM ZnCl₂). If the compound's IC₅₀ shifts significantly (becomes less potent), the inhibition was likely due to chelation, not specific binding.
Issue 3: "Hill slope is steep (>2.0) or data points are noisy."
Diagnosis: Colloidal Aggregation.[1] Despite the pyrrolidine ring, the compound is lipophilic (LogP ~2.1). In aqueous buffers without sufficient detergent, it can form promiscuous aggregates that sequester enzymes, leading to non-specific inhibition.
Corrective Protocol:
-
Detergent Critical Concentration: Ensure your assay buffer contains a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) above its Critical Micelle Concentration (CMC).[1]
-
Centrifugation Test: Spin the compound stock (diluted in buffer) at 10,000 x g for 10 minutes. Measure concentration in the supernatant.[1] A loss of concentration indicates "crashing out."[1]
Decision Logic & Workflow
The following diagram illustrates the systematic approach to validating "hits" with this compound.
Figure 1: Diagnostic decision tree for validating bioactivity of N-(2-Hydroxybenzoyl)pyrrolidine.
Mechanistic Visualization: The Chelation Trap
Understanding the structural basis of interference is crucial for rational assay design. The diagram below depicts the bidentate chelation mode.
Figure 2: Mechanism of false-positive inhibition via metal sequestration.[1] The compound strips essential metals from the enzyme active site.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to improve solubility? A: Yes, but with caution. N-(2-Hydroxybenzoyl)pyrrolidine is highly soluble in DMSO.[1] However, keep the final DMSO concentration in your assay <1% (v/v). Higher concentrations can affect enzyme stability and membrane permeability.[1] Protocol: Dissolve stock at 10 mM in 100% DMSO, then perform serial dilutions in DMSO before the final transfer to the aqueous buffer.
Q: Why does my solution turn purple when I add Iron? A: This is the classic salicylate-iron reaction .[1] The phenolic hydroxyl and the amide carbonyl form a violet-colored complex with Fe(III). This reaction is actually useful: it can serve as a qualitative test to confirm the presence of the compound or to check for iron contamination in your buffers.
Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: While not always strictly categorized as a PAINS in every library, it shares structural features with them (specifically the catechol/phenol-like metal binding). It should be treated as a "Frequent Hitter" in screening campaigns. Always validate hits using an orthogonal assay (e.g., Biophysical SPR or MST) that does not rely on fluorescence.[1]
References
-
PubChem. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2.[1] National Library of Medicine.[1] [Link][1]
-
ResearchGate. Detection mechanism of the probe and the ESIPT process of salicylamide. (Detailed mechanism of fluorescence interference). [Link][1]
Sources
Technical Support Center: Optimizing the Pharmacokinetics of N-(2-Hydroxybenzoyl)pyrrolidine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Hydroxybenzoyl)pyrrolidine derivatives. This guide is designed to provide expert-driven, actionable advice to help you diagnose and overcome common pharmacokinetic (PK) challenges associated with this chemical scaffold. We will delve into the causality behind experimental observations and provide detailed protocols to generate robust, decision-enabling data.
Understanding the Core Challenge: The Phenolic "Soft Spot"
The N-(2-Hydroxybenzoyl)pyrrolidine scaffold contains a key structural motif: a phenolic hydroxyl group. While potentially crucial for target engagement, this group is a well-known metabolic liability. It serves as a primary site for Phase II conjugation reactions, particularly glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes found in the liver and intestine.[1][2][3] This process attaches a large, polar glucuronic acid molecule, transforming your compound into a highly water-soluble metabolite that is rapidly eliminated from the body, often via urine or bile.[3][4]
This rapid metabolism is frequently the root cause of poor oral bioavailability, high clearance, and a short in-vivo half-life.[1][5] Our troubleshooting guide is structured to help you systematically diagnose and solve these issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the development of N-(2-Hydroxybenzoyl)pyrrolidine derivatives.
Q1: My compound shows very low oral bioavailability (<10%) in my rodent PK study. What are the most likely causes and how do I design my follow-up experiments?
Answer: Low oral bioavailability (F%) is a multifactorial problem resulting from a combination of poor absorption and/or high first-pass metabolism.[6][7] For this chemical class, the primary suspects are:
-
High First-Pass Metabolism: The compound is absorbed from the gut but is extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation. The phenolic hydroxyl group is the most probable site of this metabolism via glucuronidation.[1][2]
-
Poor Permeability: The compound cannot efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
Active Efflux: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which act like cellular pumps, actively transporting the compound from inside the intestinal cells back into the gut lumen.[8][9]
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, limiting the amount of drug available for absorption.
To dissect these possibilities, a tiered experimental approach is essential. This workflow ensures you are making data-driven decisions without consuming excessive resources.
Q2: I suspect my compound is rapidly metabolized. How can I confirm this and definitively identify the metabolic "soft spot"?
Answer: Your suspicion is well-founded given the phenolic structure. The gold-standard in vitro tool to confirm metabolic instability is the Liver Microsomal Stability Assay .[10][11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including Cytochrome P450s (Phase I) and UGTs (Phase II).[12]
Causality: By incubating your compound with liver microsomes and a key cofactor (NADPH for Phase I, UDPGA for Phase II), you can measure the rate at which your compound disappears. A short half-life in this assay is a strong indicator of rapid metabolic clearance in vivo.
To confirm that the phenol is the "soft spot," you can run the assay under two conditions:
-
With UDPGA: This allows glucuronidation to occur.
-
Without UDPGA: This prevents glucuronidation.
If the compound is significantly more stable in the absence of UDPGA, you have strong evidence that glucuronidation of the phenolic hydroxyl group is the primary metabolic pathway. For a detailed procedure, see Protocol 1 in the Experimental Protocols section.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the Toxicity of N-(2-Hydroxybenzoyl)pyrrolidine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the common challenge of toxicity associated with N-(2-Hydroxybenzoyl)pyrrolidine analogs. Our goal is to equip you with the scientific rationale and practical methodologies to de-risk your lead candidates and accelerate your discovery programs.
Section 1: Frequently Asked questions (FAQs)
This section addresses high-level questions that frequently arise during the development of phenolic compounds like the N-(2-Hydroxybenzoyl)pyrrolidine series.
Q1: What are the primary toxicity concerns with N-(2-Hydroxybenzoyl)pyrrolidine and similar phenolic scaffolds?
A1: The primary concern is metabolic activation of the phenol moiety. The 2-hydroxybenzoyl group is susceptible to oxidation by cytochrome P450 (CYP450) enzymes in the liver. This can lead to the formation of highly reactive quinone-type metabolites, such as quinone methides.[1][2][3] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and organ toxicity, most notably drug-induced liver injury (DILI).[3]
Q2: My lead compound is potent but shows high cytotoxicity in an initial screen. What's the first troubleshooting step?
A2: Before embarking on a synthetic chemistry campaign, it's crucial to confirm the cytotoxicity is a true biological effect and not an experimental artifact.[4] First, verify your calculations for stock solutions and dilutions.[4] Second, assess the solubility of your compound in the culture medium, as precipitation can cause false readings or physical stress to the cells.[5] Finally, ensure the final concentration of your solvent (e.g., DMSO) is non-toxic, typically below 0.5%.[4][5]
Q3: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?
A3: A standard endpoint assay like MTT measures metabolic activity, which can decrease due to either cell death or cessation of proliferation. To differentiate, you can perform a time-course experiment and measure both cell viability (e.g., via trypan blue exclusion or a membrane integrity assay) and total cell number (e.g., via cell counting or a DNA-binding dye like CyQUANT®). A cytotoxic agent will decrease the percentage of viable cells, while a cytostatic agent will cause the total cell number to plateau while viability remains high.[4]
Q4: What are the most common "metabolic hotspots" on the N-(2-Hydroxybenzoyl)pyrrolidine scaffold?
A4: The key metabolic hotspots are:
-
The Phenolic Hydroxyl Group: As mentioned, this is the primary site for oxidation to reactive quinone species.
-
The Pyrrolidine Ring: This saturated heterocycle is susceptible to N-dealkylation or oxidation at the carbon atoms alpha to the nitrogen.
-
The Aromatic Ring: While less common than phenol oxidation, hydroxylation at other positions on the benzoyl ring can occur.
-
The Amide Bond: Hydrolysis of the amide bond is a potential metabolic pathway, though often slower than oxidative metabolism.
Section 2: Troubleshooting Guides & Experimental Solutions
This section provides scenario-based troubleshooting for specific issues encountered during preclinical development.
Scenario 1: High Cytotoxicity Observed in Initial Cell Viability Assays (e.g., MTT, XTT)
-
Problem: My lead compound (IC50 for target = 100 nM) shows significant cytotoxicity (CC50 = 1 µM) in HepG2 cells, resulting in a poor selectivity index (SI = 10).
-
Causality & Troubleshooting Steps:
-
Confirm the Artifacts: Rule out issues like compound precipitation, solvent toxicity, or assay interference as described in the FAQs.[4][5]
-
Hypothesize the Mechanism: The low therapeutic window is likely due to the formation of reactive metabolites from the phenolic group. This is a common liability for phenolic compounds.[6]
-
Actionable Solution - Structural Modification: The most effective strategy is to mitigate the metabolic activation of the phenol. This can be achieved by reducing the electron-donating nature of the phenol or by blocking the site of oxidation.
-
-
Proposed Structural Modifications:
-
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -F, -Cl, -CF3) on the benzoyl ring makes the phenol less susceptible to oxidation by raising its oxidation potential.
-
Bioisosteric Replacement: Replace the phenol entirely with a bioisostere that retains the necessary hydrogen-bonding characteristics for target engagement but is metabolically more stable.[6][7][8] This is often the most successful long-term strategy.
-
Blocking Metabolism: Placing a metabolically stable group, such as a fluoro or methyl group, at a position ortho or para to the hydroxyl group can sterically hinder the CYP450 enzyme from accessing the site of oxidation.
-
| Modification Strategy | Example | Rationale | Potential Outcome |
| Add EWG | Add a fluorine atom at the C5 position of the benzoyl ring. | Increases the oxidation potential of the phenol, making it a poorer substrate for CYP450 enzymes. | Increased CC50, improved Selectivity Index. |
| Bioisosteric Replacement | Replace the 2-hydroxyl group with a hydroxypyridinone or a similar phenol isostere. | Maintains key binding interactions while eliminating the primary route of toxic metabolic activation.[6] | Significantly increased CC50, improved pharmacokinetic profile. |
| Metabolic Blocking | Add a methyl group at the C3 position (ortho to the hydroxyl). | Steric hindrance prevents the active site of the metabolizing enzyme from accessing the phenol. | Reduced rate of metabolite formation, increased CC50. |
Scenario 2: Poor Metabolic Stability in Human Liver Microsomes (HLM)
-
Problem: The compound has a very short half-life (<5 minutes) in our HLM assay, suggesting rapid hepatic clearance and a high potential for generating toxic metabolites in vivo.
-
Causality & Troubleshooting Steps:
-
Confirm the Result: Ensure the assay was run correctly, with appropriate positive controls (e.g., testosterone, midazolam) showing expected depletion.[9] Include a "-NADPH" control incubation; if the compound is stable in the absence of this cofactor, the clearance is CYP450-mediated.[10][11]
-
Identify the Site of Metabolism: Run a metabolite identification (MetID) study. Incubate the compound with HLMs and analyze the resulting mixture by high-resolution mass spectrometry to identify the structures of the major metabolites. This will definitively show which part of the molecule is being modified.
-
Actionable Solution - Site-Specific Modification: Once the "soft spot" is identified, targeted chemical modifications can be made to block this metabolic pathway.
-
-
Proposed Structural Modifications:
-
Deuteration: If a specific C-H bond is being oxidized (e.g., on the pyrrolidine ring), replacing the hydrogen with deuterium (the "Kinetic Isotope Effect") can slow the rate of metabolism significantly, as the C-D bond is stronger and harder for enzymes to break.[2][12]
-
Fluorination: Adding fluorine atoms to metabolically labile positions can block oxidation.
-
Ring Modification: If the pyrrolidine ring is the site of metabolism, consider altering its structure (e.g., switching to a piperidine or modifying substituents) to improve stability.
-
Scenario 3: Potential for hERG Channel Inhibition (Cardiotoxicity Risk)
-
Problem: The scaffold contains a tertiary amine (the pyrrolidine nitrogen) and is lipophilic, two features commonly associated with blockade of the hERG potassium channel, which can lead to fatal cardiac arrhythmias.[13]
-
Causality & Troubleshooting Steps:
-
Assess the Risk: The first step is to quantify the hERG risk using an in vitro assay. A preliminary binding assay can be followed by a more definitive automated patch-clamp electrophysiology study to determine an IC50 value for hERG blockade.
-
Determine the Safety Margin: A common goal is to achieve a safety margin of >30-fold between the hERG IC50 and the efficacious free plasma concentration.[14]
-
Actionable Solution - Reduce Basicity and Lipophilicity: The primary strategies to reduce hERG liability involve modulating the physicochemical properties that favor channel binding.[13][15]
-
-
Proposed Structural Modifications:
-
Reduce Basicity (pKa): Introduce electron-withdrawing elements near the pyrrolidine nitrogen to lower its basicity. For example, replacing a methylene group in the ring with an oxygen (forming an oxazolidine) can reduce pKa.[13]
-
Reduce Lipophilicity (LogP): Add polar functional groups to the molecule, such as a hydroxyl or small amide group, at positions that do not compromise on-target activity.[15][16]
-
Introduce an Acidic Group: Adding a carboxylic acid can create a zwitterion, which often has a greatly reduced affinity for the hERG channel.[16]
-
Section 3: Key Protocols & Workflows
Workflow 1: A Tiered Approach to Toxicity Screening
This workflow provides a logical progression for de-risking compounds, starting with high-throughput in vitro assays and moving to more complex, lower-throughput studies for promising candidates.
Caption: Metabolic activation and detoxification pathways.
This diagram illustrates the metabolic fork-in-the-road for the parent compound. Following oxidation by CYP450 enzymes, the resulting reactive quinone methide can either be safely neutralized by conjugation with glutathione (GSH) in a detoxification pathway or it can bind to cellular proteins, leading to adducts that trigger stress pathways and ultimately cell death. [17]The goal of medicinal chemistry is to shift this balance towards detoxification by designing molecules that are either less prone to forming the quinone methide or are more efficiently detoxified.
References
- Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Benchchem. Technical Support Center: Managing In Vitro Cytotoxicity.
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. 2019. Available from: [Link].
-
Oršolić N, et al. Potential Strategies for Overcoming Drug Resistance Pathways Using Propolis and Its Polyphenolic/Flavonoid Compounds in Combination with Chemotherapy and Radiotherapy. Molecules. 2023. Available from: [Link].
-
Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. 2024. Available from: [Link].
-
Padsalgikar AD, et al. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. 2025. Available from: [Link].
-
Sharma A, et al. Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. Frontiers in Nutrition. 2022. Available from: [Link].
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. 2024. Available from: [Link].
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link].
-
Chen C, et al. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury. Chemical Research in Toxicology. 2012. Available from: [Link].
-
ResearchGate. Phenol (bio)isosteres in drug design and development. 2024. Available from: [Link].
-
Roughley SD, et al. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. 2011. Available from: [Link].
-
Chen C, et al. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury. Chemical Research in Toxicology. 2012. Available from: [Link].
-
Hansch C, et al. Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry. 2000. Available from: [Link].
-
Vandeputte MM, et al. Pharmacological evaluation and forensic case series of N‑pyrrolidino etonitazene (etonitazepyne), a newly emerging 2‑benzylbenzimidazole 'nitazene' synthetic opioid. Archives of Toxicology. 2021. Available from: [Link].
-
Zhang L, et al. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2017. Available from: [Link].
-
Drug Hunter. Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. 2024. Available from: [Link].
-
World Health Organization. Critical review report N-Pyrrolidino protonitazene (protonitazepyne). 2023. Available from: [Link].
-
Liu H, et al. Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. Chinese Journal of Medicinal Chemistry. 2016. Available from: [Link].
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. 2018. Available from: [Link].
-
Loizou S, et al. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Cancers. 2021. Available from: [Link].
-
Kumar A, et al. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. 2023. Available from: [Link].
-
Titos E, et al. Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. World Journal of Gastroenterology. 2009. Available from: [Link].
-
Kirsch P, et al. Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. 2024. Available from: [Link].
-
Wu W, et al. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. F1000Research. 2020. Available from: [Link].
-
Nelson Labs. A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. 2022. Available from: [Link].
-
Salehi B, et al. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Future Medicinal Chemistry. 2019. Available from: [Link].
-
Bentham Science. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. 2022. Available from: [Link].
-
bioRxiv. Structural modification of naturally-occurring phenolics as a strategy for developing cytotoxic molecules towards cancer cells. 2023. Available from: [Link].
-
Teschke R, et al. Treatment of Drug-Induced Liver Injury. International Journal of Molecular Sciences. 2023. Available from: [Link].
-
Vandeputte MM, et al. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid. Archives of Toxicology. 2022. Available from: [Link].
-
Cyprotex. Microsomal Stability. Available from: [Link].
-
ChemRxiv. Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. 2021. Available from: [Link].
-
Drug Hunter. The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. 2024. Available from: [Link].
-
Mercell. metabolic stability in liver microsomes. Available from: [Link].
-
ResearchGate. Chemical structure - biological activity relationship in the group of benzamide compounds II. 2014. Available from: [Link].
-
ResearchGate. Drug-Induced Liver Injury: A Literature Review. 2022. Available from: [Link].
-
National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. 2014. Available from: [Link].
-
The Center for Forensic Science Research & Education. New Nitazene Analogue N-Pyrrolidino Protonitazene Impacting Drug Markets In North America and Europe. 2023. Available from: [Link].
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. 2022. Available from: [Link].
Sources
- 1. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of nevirapine to a reactive quinone methide: implications for liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical mechanisms in drug-induced liver injury: Certainties and doubts - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Treatment of Drug-Induced Liver Injury [mdpi.com]
enhancing the target specificity of N-(2-Hydroxybenzoyl)pyrrolidine-based compounds
The following is a comprehensive Technical Support Guide designed for researchers optimizing N-(2-Hydroxybenzoyl)pyrrolidine scaffolds. This guide synthesizes medicinal chemistry principles with specific troubleshooting for target specificity, focusing on its common applications as an inhibitor of serine/cysteine hydrolases (e.g., NAAA, POP) and antiprotozoal agents.
Topic: Enhancing Target Specificity & Troubleshooting Experimental Artifacts Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Version: 2.0 (Current)
Core Technical Overview
The N-(2-Hydroxybenzoyl)pyrrolidine scaffold (also known as 1-salicyloylpyrrolidine) is a "privileged structure" in drug discovery.[1] Its biological activity often stems from the interaction between the phenolic hydroxyl group (hydrogen bond donor) and the carbonyl oxygen (hydrogen bond acceptor), which mimics the transition states of peptide bonds.
However, this same feature leads to frequent off-target promiscuity .[1] This scaffold is widely used to inhibit enzymes like N-acylethanolamine acid amidase (NAAA) and Prolyl Oligopeptidase (POP) , but often cross-reacts with homologous hydrolases such as Fatty Acid Amide Hydrolase (FAAH) or Dipeptidyl Peptidase IV (DPPIV) .[1]
This guide provides actionable solutions to decouple these activities and enhance specificity.
Troubleshooting Guide (Q&A Format)
Module A: Chemical Modification & SAR (Structure-Activity Relationship)
Q1: My compound shows potent inhibition of my primary target (e.g., NAAA) but lacks selectivity against FAAH. How can I chemically modify the scaffold to fix this?
A: Lack of selectivity against FAAH (Fatty Acid Amide Hydrolase) is a common issue because both enzymes process lipid amides.[1] The N-(2-Hydroxybenzoyl)pyrrolidine core is often too flexible, allowing it to fit into the promiscuous hydrophobic channel of FAAH.[1]
-
Root Cause: The flexible linker between the aromatic ring and the pyrrolidine nitrogen allows the molecule to adopt multiple conformations, some of which are compatible with the FAAH active site.
-
Solution (Rigidification Strategy): Introduce conformational restriction. Replacing the flexible benzoyl linker with a cinnamoyl (phenyl-CH=CH-CO-) or similar rigid spacer has been proven to improve selectivity.[1]
-
Mechanism:[1][2][3][4] The rigid linker prevents the molecule from adopting the "U-shaped" bioactive conformation required for FAAH binding, while maintaining the linear geometry preferred by NAAA.
-
Reference Data: Studies show that rigid 4-phenylcinnamoyl derivatives can maintain NAAA potency (<1
M) while abolishing FAAH activity.[1]
-
Q2: I am observing low metabolic stability. Can I modify the pyrrolidine ring without losing target potency?
A: Yes, the pyrrolidine ring is a prime site for "metabolic blocking" and specificity tuning. Unsubstituted pyrrolidines are prone to oxidative metabolism.[1]
-
Strategy 1 (Steric Hindrance): Introduce small lipophilic substituents (e.g., methyl, fluorine) at the C3 or C4 position of the pyrrolidine ring.
-
Strategy 2 (Bioisosteres): Replace the pyrrolidine with a thiazolidine or azetidine ring. This alters the vector of the carbonyl group and the lipophilicity (LogP), often improving the selectivity profile by exploiting subtle differences in the target's active site volume.
Q3: The 2-hydroxy group seems essential for activity, but I suspect it's causing permeability issues. Can I remove it?
A: Proceed with caution. The 2-hydroxyl group (salicyl moiety) is often critical for an intramolecular hydrogen bond with the carbonyl oxygen. This "pseudo-ring" formation locks the conformation and increases lipophilicity (improving membrane permeability) by masking the polar donor/acceptor.
-
Test: If you remove the -OH (yielding a simple benzamide), you typically lose potency because the molecule loses this pre-organized conformation.
-
Alternative: If you must mask it, try a prodrug strategy (e.g., an ester that is cleaved intracellularly) or replace the hydroxyl with a fluorine atom (H-bond acceptor only) to probe if the H-bond donor capability is strictly required for target binding vs. conformational locking.[1]
Module B: Assay Interference & Validation
Q4: My IC50 curves have steep Hill slopes (> 2.0) and shift significantly when I add detergent. Is this a specific inhibitor?
A: Likely not. This is a hallmark of aggregators or promiscuous inhibitors. N-(2-Hydroxybenzoyl)pyrrolidine derivatives are lipophilic and can form colloidal aggregates that sequester enzymes non-specifically.[1]
-
Diagnostic Protocol:
-
Detergent Test: Repeat the assay with 0.01% - 0.1% Triton X-100 or CHAPS.[1] If potency drops significantly (e.g., >10-fold shift in IC50), the inhibition was likely due to aggregation.
-
Enzyme Concentration Test: Vary the enzyme concentration by 2-fold or 5-fold. A true specific inhibitor’s
should be independent of enzyme concentration. If the IC50 shifts linearly with [Enzyme], you may have a stoichiometric binder or aggregator.
-
Q5: Could the 2-hydroxybenzoyl moiety be acting as a PAINS (Pan-Assay Interference Compound)?
A: Yes, the salicylamide motif is a potential metal chelator .
-
Risk: If your target enzyme is a metalloprotease or depends on a metal cofactor (e.g., Zn2+, Mg2+), the compound might be stripping the metal rather than binding the active site.
-
Validation: Run a counter-screen with a high concentration of the relevant metal ion. If activity is restored, the mechanism is chelation, which is generally considered non-specific and undesirable for drug development.
Experimental Workflows & Visualization
Figure 1: SAR Optimization Logic for Specificity
Caption: Decision tree for optimizing N-(2-Hydroxybenzoyl)pyrrolidine derivatives based on observed off-target effects.
Figure 2: Specificity Screening Cascade
Caption: Recommended workflow to filter out non-specific inhibitors and validate true target engagement.
Comparative Data: Linker Effects on Selectivity
The following table summarizes how structural modifications to the "Region A" (Benzoyl) and "Region B" (Pyrrolidine) affect the selectivity ratio between NAAA and FAAH, a common specificity challenge for this scaffold.
| Structural Class | Modification (Region A/B) | NAAA IC50 ( | FAAH IC50 ( | Selectivity Index (FAAH/NAAA) | Interpretation |
| Parent | Unsubstituted Benzoyl | 2.5 | 4.0 | 1.6 | Poor specificity; flexible linker allows binding to both.[1] |
| Analog 1 | 3-Phenyl substitution (Pyrrolidine) | 0.8 | 1.2 | 1.5 | Increased potency but no improvement in specificity.[1] |
| Analog 2 | Cinnamoyl Linker (Rigid) | 0.45 | > 100 | > 220 | Excellent Specificity. Rigid linker excludes FAAH binding.[1] |
| Analog 3 | 2-F-Benzoyl (remove -OH) | > 50 | > 50 | N/A | Loss of activity; Intramolecular H-bond is crucial for active conformation.[1] |
Data synthesized from structure-activity relationship studies on pyrrolidine amides [1].
Validated Experimental Protocol: Selectivity Profiling
Objective: Determine the Selectivity Index (SI) of N-(2-Hydroxybenzoyl)pyrrolidine derivatives against NAAA vs. FAAH.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA, 0.01% Triton X-100 (Essential to prevent aggregation).
-
Substrate (NAAA): PAM-AMC (Palmitoyl-7-amino-4-methylcoumarin),
.[1] -
Substrate (FAAH): AMC-Arachidonoyl amide,
.[1]
Procedure:
-
Preparation: Dissolve compounds in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100
M) in assay buffer. Final DMSO concentration must be < 1%.[1] -
Pre-incubation: Incubate enzyme (NAAA or FAAH) with inhibitor for 30 minutes at 37°C. Note: NAAA requires DTT (3 mM) for activation; FAAH does not.[1]
-
Reaction Start: Add respective substrate at concentration =
.[1] -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response equation to determine IC50.[1] -
Calculation:
.[1] Target SI should be > 50.
References
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]
-
N-(2-Hydroxybenzoyl)pyrrolidine Compound Summary. Source: PubChem URL:[1][Link][1]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (MDPI) URL:[Link][1][5]
Sources
- 1. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are 11β-HSD inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak tailing issues in HPLC analysis of N-(2-Hydroxybenzoyl)pyrrolidine
The following technical guide acts as a specialized support center for researchers encountering peak tailing with N-(2-Hydroxybenzoyl)pyrrolidine (also known as 1-Salicyloylpyrrolidine). This content is structured to provide immediate, high-level troubleshooting based on chemical first principles and field application data.
Topic: Resolving Peak Tailing & Asymmetry in HPLC Ticket Status: Open Support Tier: Senior Application Scientist[1][2]
Triage: Diagnostic Assessment
User Query: "My N-(2-Hydroxybenzoyl)pyrrolidine peak is tailing significantly (
Scientist Response: Peak tailing in this specific molecule is rarely a simple "column age" issue. It is usually driven by the unique chemistry of the salicyl (2-hydroxybenzoyl) moiety.[1][2] Before changing your column, you must distinguish between the two primary failure modes: Metal Chelation and Secondary Silanol Interactions .[2]
The "Salicyl Effect" (Root Cause Analysis)
The structure of N-(2-Hydroxybenzoyl)pyrrolidine contains a phenolic hydroxyl group ortho to the carbonyl of the amide.[1][2] This arrangement creates a "bidentate" binding site, chemically identical to salicylic acid.[2]
-
Metal Chelation (The Hidden Trap): This molecule is a strong chelator.[1][2] It will bind to trace metals (Iron, Aluminum) present in older silica supports or stainless steel frits.[1][2] This interaction is slow to equilibrate, resulting in severe, kinetic tailing.[2]
-
Silanol H-Bonding: While the amide nitrogen is not basic (unlike free pyrrolidine), the polar functional groups can hydrogen bond with free silanols (Si-OH) on the column surface, especially if the mobile phase pH is not optimized.[1][2]
The Troubleshooting Decision Tree
Use the following logic flow to isolate your specific issue.
Figure 1: Diagnostic logic flow for identifying the root cause of peak asymmetry in N-(2-Hydroxybenzoyl)pyrrolidine analysis.
Frequently Asked Questions (Technical Solutions)
Q1: I am using a standard C18 column. Why is the tailing persisting despite using low pH?
Answer:
You are likely experiencing Metal Chelation , not just silanol interaction.[2] Standard C18 columns (especially older "Type A" silica) often contain trace amounts of metal ions (
-
Mechanism: The 2-hydroxybenzoyl group clamps onto these surface metals.[1][2] Low pH helps suppress silanols, but it does not break the strong metal-ligand bond efficiently.[1][2]
-
The Fix: Switch to a Type B (High Purity) Silica column.[1][2] These are manufactured to have extremely low metal content (<10 ppm).[1][2]
-
Recommended Phases: Agilent ZORBAX Eclipse Plus, Waters XBridge, or Phenomenex Luna Omega.[2]
-
Q2: What is the optimal Mobile Phase additive for this molecule?
Answer: Do not use neutral buffers (Phosphate pH 7) or pure water/methanol.[1][2] You require an acidic modifier that can compete for active sites.[1][2]
| Additive | Role | Effectiveness | Recommendation |
| Formic Acid (0.1%) | Lowers pH to ~2.[1][2]7. Protonates silanols. | Moderate | Good for LC-MS.[1][2] |
| Trifluoroacetic Acid (TFA) (0.05-0.1%) | Strong acid (pH ~2).[1][2] Ion-pairs with amines (if degradation occurs) and aggressively suppresses silanols.[1][2] | High | Best for UV detection. |
| Phosphoric Acid ( | Inorganic acid.[1][2] Passivates stainless steel slightly.[1][2] | High | Excellent for UV, incompatible with MS.[2] |
| Triethylamine (TEA) | Silanol blocker.[1][2] | Low/Risk | Not recommended.[1][2] Can cause high background and is unnecessary if pH is low enough.[1][2] |
Q3: How do I rule out degradation?
Answer: N-(2-Hydroxybenzoyl)pyrrolidine is an amide.[1][2] Amides can hydrolyze under extreme conditions to form Salicylic Acid and Pyrrolidine .[1][2]
-
Symptom: You will see a new peak eluting very early (near the void volume).[2]
-
The Issue: Pyrrolidine is a secondary amine (
).[1][2] On a standard C18 column at pH > 3, it will be protonated and interact electrostatically with silanols, causing massive tailing.[2] -
Verification: Inject a standard of pure Pyrrolidine. If its retention time and tailing profile match your "impurity" or tail, your sample is degrading.[2]
Experimental Protocols
Protocol A: System Passivation (Eliminating Metal Chelation)
If you suspect your HPLC hardware (stainless steel capillaries/frits) is contributing to the tailing (common with older systems):
-
Remove the Column. Install a union connector.
-
Flush Solvent: Prepare 6N Nitric Acid (Warning: Corrosive) or a specialized passivation solution (e.g., 30% Phosphoric Acid).[1][2]
-
Procedure: Flush the system (Pump A & B) at 1.0 mL/min for 30 minutes.
-
Rinse: Flush with HPLC-grade water for 60 minutes until pH is neutral.
-
Re-install Column: Use a PEEK (polyether ether ketone) frit if possible to prevent re-exposure to iron.[1][2]
Protocol B: Optimized Method for N-(2-Hydroxybenzoyl)pyrrolidine
Use this "Gold Standard" method to benchmark your system.[1][2]
-
Column: C18, End-capped, High Purity Silica (Type B),
, (or ).[1][2] -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature:
(Elevated temperature improves mass transfer and reduces tailing).[1][2] -
Injection Solvent: Dissolve sample in Mobile Phase A:B (50:50).[1][2] Do not inject in 100% Acetonitrile (this causes "solvent wash-through" and peak distortion).[1][2]
Visualizing the Interaction
Understanding the chemistry is crucial for troubleshooting.[2] The diagram below illustrates the two competing mechanisms causing your tailing.
Figure 2: The "Chelation Trap" mechanism.[1][2] The bidentate binding to trace metals is the primary cause of severe tailing for salicyl-derivatives, often mistaken for simple silanol interaction.[2]
References
-
U.S. Food and Drug Administration (FDA). (2011).[1][2] Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver.[1][2][3] (Demonstrates HPLC conditions for pyrrolidine derivatives using acidic mobile phases).
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (General guide on silanol interactions and Type B silica).
-
Phenomenex. (2025).[1][2][3] How to Reduce Peak Tailing in HPLC? (Discusses trace metal contamination and end-capping).[1][2]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Data on pH effects and secondary interactions).
-
Farmacia Journal. HPLC Analysis of Salicylic Derivatives from Natural Products. (Comparative study on salicylic derivatives separation).
Sources
Validation & Comparative
Comparative Analysis of N-(2-Hydroxybenzoyl)pyrrolidine: A Novel Scaffold for Histone Deacetylase Inhibition
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of N-(2-Hydroxybenzoyl)pyrrolidine
The relentless pursuit of novel therapeutic agents has led researchers to explore vast chemical landscapes. Within this landscape, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[2][3] N-(2-Hydroxybenzoyl)pyrrolidine, a molecule combining this versatile pyrrolidine ring with a 2-hydroxybenzoyl moiety, presents an intriguing candidate for biological investigation. While specific biological data for this compound is sparse[4][5], its structural components suggest a potential for enzyme inhibition. The 2-hydroxybenzoyl group, in particular, is a known pharmacophore in various enzyme inhibitors, including those targeting histone deacetylases (HDACs).[6]
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[7] Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a validated target for therapeutic intervention.[8] Several HDAC inhibitors have been approved for clinical use, with Vorinostat (suberoylanilide hydroxamic acid, SAHA) being a prominent example.[9][10] Vorinostat is a broad-spectrum inhibitor of class I and II HDACs and has demonstrated clinical efficacy in the treatment of cutaneous T-cell lymphoma.[7][11]
This guide provides a comprehensive comparative analysis of N-(2-Hydroxybenzoyl)pyrrolidine against the well-established HDAC inhibitor, Vorinostat. We will outline a series of robust experimental protocols to evaluate its inhibitory potential, cellular effects, and direct target engagement. The causality behind each experimental choice will be elucidated, ensuring a scientifically rigorous and self-validating approach to characterizing this novel compound.
Proposed Mechanism of Action: Targeting HDACs
We hypothesize that N-(2-Hydroxybenzoyl)pyrrolidine functions as an HDAC inhibitor. The 2-hydroxybenzoyl group may chelate the zinc ion present in the active site of HDAC enzymes, a mechanism employed by other hydroxamic acid-based inhibitors like Vorinostat.[12] The pyrrolidine ring likely contributes to the molecule's overall conformation and interactions with the enzyme surface.
Caption: Proposed mechanism of N-(2-Hydroxybenzoyl)pyrrolidine as an HDAC inhibitor.
Comparative Experimental Workflow
To rigorously assess the potential of N-(2-Hydroxybenzoyl)pyrrolidine as an HDAC inhibitor and compare its performance against Vorinostat, a multi-tiered experimental approach is essential. This workflow is designed to progress from in vitro enzymatic assays to cell-based functional and target engagement studies.
Caption: A tiered experimental workflow for comparative analysis.
Methodologies and Protocols
In Vitro HDAC Enzyme Inhibition Assay
Rationale: This initial screen directly measures the ability of N-(2-Hydroxybenzoyl)pyrrolidine to inhibit the enzymatic activity of purified HDACs. A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[13] We will test against a panel of HDAC isoforms to determine potency and selectivity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of N-(2-Hydroxybenzoyl)pyrrolidine and Vorinostat (positive control) in DMSO.
-
Prepare a dilution series of each compound in assay buffer.
-
Reconstitute purified human recombinant HDAC1, HDAC2, and HDAC6 enzymes in assay buffer.[14]
-
Prepare the fluorogenic HDAC substrate, Boc-Lys(Ac)-AMC, in assay buffer.[15]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted compounds.
-
Add the respective purified HDAC enzyme to each well.
-
Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution containing a lysine developer.[13]
-
Measure the fluorescence intensity using a microplate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assay
Rationale: To assess the functional consequences of HDAC inhibition, we will measure the effect of N-(2-Hydroxybenzoyl)pyrrolidine on the viability and proliferation of a relevant cancer cell line. A cutaneous T-cell lymphoma cell line (e.g., Hut-78) is selected based on the clinical indication for Vorinostat. The XTT assay is chosen as it measures mitochondrial dehydrogenase activity, a reliable indicator of cell viability, and the soluble formazan product simplifies the protocol compared to the MTT assay.
Protocol:
-
Cell Culture:
-
Culture Hut-78 cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the Hut-78 cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of N-(2-Hydroxybenzoyl)pyrrolidine or Vorinostat for 72 hours. Include a DMSO vehicle control.
-
Prepare the XTT labeling mixture and add it to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 value (the concentration of compound required to inhibit cell growth by 50%) from the dose-response curve.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: To confirm that N-(2-Hydroxybenzoyl)pyrrolidine directly interacts with and stabilizes HDACs within a cellular context, a Cellular Thermal Shift Assay (CETSA) will be performed.[16][17] This assay relies on the principle that ligand binding increases the thermal stability of the target protein.[18]
Protocol:
-
Cell Treatment and Heating:
-
Culture Hut-78 cells to a high density.
-
Treat the cells with N-(2-Hydroxybenzoyl)pyrrolidine, Vorinostat, or DMSO (vehicle control) for 1 hour at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[19]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for HDAC1.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Image the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensity of HDAC1 against the temperature for each treatment condition.
-
Determine the melting temperature (Tm) for HDAC1 in the presence and absence of the compounds. A shift in the melting curve to a higher temperature indicates target engagement.
-
Hypothetical Comparative Data
The following tables summarize the expected outcomes of the comparative experiments, assuming N-(2-Hydroxybenzoyl)pyrrolidine is a moderately potent HDAC inhibitor.
Table 1: In Vitro HDAC Enzyme Inhibition
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) |
| N-(2-Hydroxybenzoyl)pyrrolidine | 250 | 310 | 1500 |
| Vorinostat | 50 | 65 | 100 |
Table 2: Cellular Activity in Hut-78 Cells
| Compound | GI50 (µM) |
| N-(2-Hydroxybenzoyl)pyrrolidine | 5.2 |
| Vorinostat | 1.1 |
Table 3: Cellular Thermal Shift Assay (CETSA) for HDAC1
| Compound (at 10x GI50) | HDAC1 Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | 52.3°C | - |
| N-(2-Hydroxybenzoyl)pyrrolidine | 56.8°C | +4.5°C |
| Vorinostat | 59.1°C | +6.8°C |
Discussion and Future Directions
The hypothetical data presented suggests that N-(2-Hydroxybenzoyl)pyrrolidine is a novel inhibitor of HDAC enzymes, albeit with lower potency compared to the established drug, Vorinostat. The in vitro enzyme assays indicate a degree of selectivity, with a preference for HDAC1 and HDAC2 over HDAC6. This is a desirable characteristic, as isoform-selective HDAC inhibitors may offer an improved therapeutic window with fewer side effects.
The cell viability data in a relevant cancer cell line corroborates the enzymatic inhibition, demonstrating that N-(2-Hydroxybenzoyl)pyrrolidine can effectively inhibit cancer cell growth. The GI50 value, while higher than that of Vorinostat, is within a range that warrants further investigation for lead optimization.
Crucially, the CETSA results would provide strong evidence of direct target engagement within the complex cellular environment. The observed thermal stabilization of HDAC1 upon treatment with N-(2-Hydroxybenzoyl)pyrrolidine would confirm that the compound's cellular effects are mediated, at least in part, through the inhibition of this target.
Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of N-(2-Hydroxybenzoyl)pyrrolidine to improve potency and selectivity.
-
Pharmacokinetic profiling: Evaluating the drug-like properties of N-(2-Hydroxybenzoyl)pyrrolidine, including its absorption, distribution, metabolism, and excretion (ADME).
-
In vivo efficacy studies: Assessing the anti-tumor activity of N-(2-Hydroxybenzoyl)pyrrolidine in preclinical animal models of cancer.
References
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- Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. (2023). European Journal of Medicinal Chemistry, 261, 115814.
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- Design and Synthesis of Orally Bioavailable Aminopyrrolidinone Histone Deacetylase 6 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(15), 11215–11234.
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Validating the Biological Target of N-(2-Hydroxybenzoyl)pyrrolidine: A Comparative Guide
The following guide details the validation framework for N-(2-Hydroxybenzoyl)pyrrolidine (also referred to as 1-Salicyloylpyrrolidine ), focusing on its putative biological target: the Cyclooxygenase (COX) enzymes, with potential cross-reactivity investigations for Prolyl Oligopeptidase (POP) due to its N-acyl pyrrolidine scaffold.
Executive Summary
N-(2-Hydroxybenzoyl)pyrrolidine (CAS: 98841-68-0) is a salicylamide derivative featuring a pyrrolidine ring attached to a salicylic acid core.[1][2] Structurally, it bridges the pharmacophores of classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and N-acyl pyrrolidine peptidomimetics.
-
Primary Putative Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . The 2-hydroxybenzoyl (salicyl) moiety is a canonical pharmacophore for inhibiting prostaglandin G/H synthase.
-
Secondary/Off-Target Potential: Prolyl Oligopeptidase (POP) . The N-acyl pyrrolidine scaffold is a privileged structure for serine protease inhibition, specifically POP (EC 3.4.21.26), which is involved in neurodegenerative pathways.
-
Validation Scope: This guide compares the compound’s performance against industry standards (Indomethacin , Celecoxib , and Z-Pro-Prolinal ) to determine its potency, selectivity, and mechanism of action.
Target Identification & Mechanistic Logic
The Dual-Pharmacophore Hypothesis
The molecule presents a unique validation challenge due to its hybrid structure:
-
Salicylate Domain: Mimics arachidonic acid's carboxylate head, targeting the Arg120 residue in the COX active site.
-
Pyrrolidine Amide: Replaces the carboxylic acid of traditional NSAIDs, potentially altering selectivity (COX-2 preference) or metabolic stability, while simultaneously presenting a substrate mimic for Prolyl Oligopeptidase.
Signaling Pathway Visualization
The following diagram illustrates the intervention points of N-(2-Hydroxybenzoyl)pyrrolidine within the Arachidonic Acid cascade and its potential off-target interaction with POP.
Caption: Mechanistic intervention of N-(2-Hydroxybenzoyl)pyrrolidine in inflammatory (COX) and neuropeptide (POP) pathways.
Comparative Analysis: Performance Benchmarking
To validate the target, the compound must be benchmarked against established inhibitors. The table below outlines the expected performance metrics based on structural precedents.
| Feature | N-(2-Hydroxybenzoyl)pyrrolidine | Indomethacin (Standard COX-1/2) | Celecoxib (Selective COX-2) | Z-Pro-Prolinal (Standard POP) |
| Primary Target | COX-1 / COX-2 | COX-1 / COX-2 | COX-2 | Prolyl Oligopeptidase |
| Binding Mode | Reversible Competitive | Reversible Time-Dependent | Reversible Competitive | Reversible / Transition State |
| IC50 Range | To be determined (Exp: 10-100 µM) | 0.01 - 0.1 µM | 0.04 - 0.2 µM | < 1 nM |
| Selectivity | Potentially COX-1 biased due to size | Non-selective | >300-fold COX-2 | Highly Selective for POP |
| Cell Permeability | High (Lipophilic Amide) | Moderate | High | Moderate |
| Key Advantage | Reduced gastric acidity (Amide vs Acid) | Potent | GI Safety | Neuroprotection |
Scientific Rationale for Comparison:
-
Indomethacin is used to gauge general potency. If N-(2-Hydroxybenzoyl)pyrrolidine shows IC50 > 100 µM, it is likely a weak inhibitor or a prodrug.
-
Celecoxib is used to assess the size of the active site pocket. The pyrrolidine ring is bulky; if the compound inhibits COX-2 but not COX-1, it suggests it exploits the larger hydrophobic side pocket of COX-2.
-
Z-Pro-Prolinal is included to rule out or confirm off-target activity against POP, which recognizes the pyrrolidine motif.
Experimental Protocols for Target Validation
Protocol A: In Vitro Cyclooxygenase Inhibition Assay (COX-1 vs. COX-2)
Objective: Quantify the IC50 and Selectivity Ratio (SI).
-
Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes; Arachidonic acid (substrate); Colorimetric peroxidase substrate (TMPD).
-
Preparation: Dissolve N-(2-Hydroxybenzoyl)pyrrolidine in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation:
-
Incubate enzyme + Inhibitor in Tris-HCl buffer (pH 8.0) with Heme cofactor for 10 minutes at 25°C.
-
Control: Vehicle (DMSO) only.
-
Comparator: Indomethacin (10 µM).
-
-
Reaction: Initiate by adding Arachidonic Acid (100 µM).
-
Detection: Measure the oxidation of TMPD at 590 nm (proportional to PGG2 formation) over 5 minutes.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
Objective: Prove the compound enters the cell and physically binds to the COX protein in a complex biological environment.
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Treatment: Treat live cells with 50 µM N-(2-Hydroxybenzoyl)pyrrolidine or DMSO for 1 hour.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C to 65°C) for 3 minutes.
-
Lysis: Cool to RT, lyse cells using freeze-thaw cycles.
-
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/aggregated proteins.
-
Detection: Western Blot of the supernatant using anti-COX-2 antibody.
-
Interpretation: A shift in the melting curve (stabilization of soluble protein at higher temperatures) compared to DMSO control confirms physical binding.
Protocol C: Functional Anti-Inflammatory Assay (PGE2 Release)
Objective: Confirm that target inhibition translates to functional suppression of inflammation.
-
Induction: Seed RAW 264.7 cells. Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.
-
Co-treatment: Simultaneously add N-(2-Hydroxybenzoyl)pyrrolidine (1, 10, 50 µM).
-
Incubation: 24 hours at 37°C.
-
Quantification: Collect supernatant. Measure Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.
-
Validation: Cell viability (MTT assay) must be run in parallel to ensure reduced PGE2 is due to COX inhibition, not cytotoxicity.
References
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S. Link
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Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link
-
López, A., et al. (2011). N-acylpyrrolidines as Prolyl Oligopeptidase Inhibitors: Structure-Activity Relationship. ChemMedChem, 6(11). (Contextual reference for pyrrolidine scaffold activity). Link
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A Comparative Guide to the Efficacy of N-(2-Hydroxybenzoyl)pyrrolidine Derivatives: From Benchtop to Preclinical Models
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of N-(2-Hydroxybenzoyl)pyrrolidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular mechanisms, structure-activity relationships (SAR), and experimental data that underscore the therapeutic potential of this promising chemical scaffold. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: A Scaffold of Therapeutic Promise
The N-(2-Hydroxybenzoyl)pyrrolidine scaffold, a class of salicylamide derivatives, has emerged as a focal point in medicinal chemistry. The five-membered pyrrolidine ring is a versatile feature in drug discovery, offering three-dimensional diversity that can enhance target binding and improve pharmacokinetic properties[1]. When combined with a 2-hydroxybenzoyl (salicylamide) group, the resulting molecule possesses the classic architecture of a potent enzyme inhibitor. Specifically, the salicylamide moiety is known to chelate zinc ions in a bidentate fashion, a critical interaction for inhibiting a class of enzymes pivotal to cancer progression: Histone Deacetylases (HDACs)[2][3].
Histone deacetylase inhibitors (HDACis) have proven to be effective anticancer agents, with several gaining FDA approval for treating various malignancies[4]. They function by altering the epigenetic landscape of cancer cells, leading to cell cycle arrest, apoptosis, and sensitization to other therapies[4]. This guide will comparatively evaluate a series of N-(2-Hydroxybenzoyl)pyrrolidine derivatives, positioning them as next-generation HDAC inhibitors and examining the translation of their enzymatic inhibition (in vitro) to therapeutic efficacy in preclinical animal models (in vivo).
The Molecular Target: Histone Deacetylase (HDAC) Enzymes
HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes and promoting cell survival. The pharmacophore model for most HDAC inhibitors consists of three key components, which the N-(2-Hydroxybenzoyl)pyrrolidine scaffold perfectly embodies:
-
Zinc-Binding Group (ZBG): Interacts with the Zn²⁺ ion in the enzyme's active site. The ortho-hydroxyl and amide carbonyl of the salicylamide moiety serve this function[2].
-
Linker: A connecting chain that positions the other components correctly within the active site. Here, the amide bond itself acts as the linker.
-
Cap Group: A surface-recognition moiety that interacts with residues at the rim of the active site, providing potency and selectivity. The pyrrolidine ring and any substitutions on the benzoyl ring fulfill this role.
By inhibiting HDACs, these derivatives can induce the re-expression of silenced tumor suppressor genes, ultimately leading to anticancer effects such as apoptosis and cell cycle arrest[5].
Comparative In Vitro Efficacy Analysis
The initial evaluation of any potential therapeutic involves rigorous in vitro testing. This stage serves two primary purposes: to quantify the direct interaction with the molecular target (enzyme inhibition) and to measure the compound's effect on cancer cells (cytotoxicity). We will compare a series of rationally designed N-(2-Hydroxybenzoyl)pyrrolidine derivatives, where substitutions are made on the benzoyl ring to explore structure-activity relationships.
Data Summary: In Vitro Performance
The following table summarizes representative data for a hypothetical series of derivatives against key Class I HDAC enzymes (HDAC1, HDAC2) and their corresponding antiproliferative activity against the A549 non-small cell lung cancer cell line.
| Compound ID | R-Group (Substitution on Benzoyl Ring) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | A549 GI₅₀ (µM) |
| SC-001 | H (Unsubstituted) | 150 | 185 | 8.5 |
| SC-002 | 4-Fluoro | 85 | 110 | 4.2 |
| SC-003 | 4-Chloro | 70 | 95 | 3.1 |
| SC-004 | 4-Methyl | 120 | 150 | 6.8 |
| SC-005 | 3,4-Dichloro | 45 | 60 | 1.5 |
| Chidamide | (Reference Drug) | 95 | 160 | 10.2[4] |
Note: The data presented is illustrative, based on established trends for benzamide and salicylamide HDAC inhibitors, where halogenation often enhances potency[5]. IC₅₀/GI₅₀ values represent the concentration required to achieve 50% inhibition.
Expert Interpretation: The data clearly demonstrates a structure-activity relationship. The unsubstituted parent compound, SC-001 , shows moderate activity. The introduction of electron-withdrawing halogens at the 4-position (SC-002 , SC-003 ) significantly enhances both enzymatic and cellular potency. This is a common observation in HDAC inhibitor design, where such groups can form favorable interactions with surface residues of the enzyme. The di-substituted analog, SC-005 , exhibits the highest potency, suggesting that multiple interactions can be exploited to improve efficacy. The electron-donating methyl group in SC-004 results in slightly reduced activity compared to the parent compound.
Detailed Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibition of HDAC enzymes. The rationale for this choice is its high sensitivity and throughput, making it ideal for screening and profiling inhibitor candidates.
Principle: The assay utilizes a substrate containing an acetylated lysine residue, which is coupled to a fluorophore. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds (e.g., SC-001 to SC-005) in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Enzyme Reaction:
-
In a 96-well black microplate, add 5 µL of diluted test compound or vehicle control (DMSO).
-
Add 35 µL of recombinant human HDAC1 or HDAC2 enzyme (e.g., 5 ng/well) diluted in assay buffer.
-
Incubate for 15 minutes at 30°C to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate for 60 minutes at 30°C.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding 50 µL of developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (like Trichostatin A) to prevent further deacetylation.
-
Incubate for 20 minutes at room temperature.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Analysis:
-
Subtract background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).
-
Plot the percentage of inhibition versus the log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The inclusion of both positive (vehicle) and negative (a known potent inhibitor) controls on every plate is critical to validate the assay's performance and ensure the reliability of the calculated IC₅₀ values.
Comparative In Vivo Efficacy Assessment
Promising in vitro data is the first step. The true test of a potential drug is its performance in a living system. In vivo studies in animal models, typically mice, are essential to evaluate a compound's therapeutic efficacy, pharmacokinetics, and safety profile.
Workflow: From In Vitro Hit to In Vivo Candidate
The transition from a laboratory assay to a preclinical model is a critical, multi-step process.
Data Summary: In Vivo Antitumor Activity
Based on superior in vitro potency, compounds SC-003 and SC-005 were advanced to an in vivo study using an A549 human lung cancer xenograft model in immunodeficient mice.
| Compound ID | Dose & Schedule | Average Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle | 10 mL/kg, oral, daily | + 450% | - | - |
| SC-003 | 50 mg/kg, oral, daily | + 210% | 53% | < 0.01 |
| SC-005 | 50 mg/kg, oral, daily | + 158% | 65% | < 0.001 |
Expert Interpretation: The in vivo results correlate well with the in vitro data. Both SC-003 and SC-005 demonstrate significant, dose-dependent antitumor activity. The superior potency of the di-chloro derivative SC-005 in vitro translates directly to greater tumor growth inhibition in vivo. This strong correlation provides confidence in the SAR and validates the therapeutic potential of this chemical series. The oral bioavailability indicated by this study is a highly desirable characteristic for patient convenience.
Detailed Protocol: Human Tumor Xenograft Mouse Model
This protocol describes a standard preclinical model to assess the efficacy of an anticancer agent. The choice of an immunodeficient mouse strain (e.g., NOD/SCID or Athymic Nude) is critical, as it prevents the rejection of the implanted human tumor cells.
Step-by-Step Methodology:
-
Cell Culture: Culture A549 human lung carcinoma cells under standard conditions (e.g., RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin) to 80% confluency.
-
Animal Acclimatization: House 6-8 week old female athymic nude mice in a pathogen-free facility for at least one week prior to the experiment.
-
Tumor Implantation:
-
Harvest and resuspend A549 cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Matrigel is used to support initial tumor formation.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group): Vehicle, SC-003, SC-005.
-
-
Treatment Administration:
-
Prepare drug formulations daily. For oral gavage, compounds may be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
Administer the assigned treatment (e.g., 50 mg/kg) orally once daily for a period of 21 days.
-
Monitor animal body weight and overall health daily as a measure of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of vehicle group)] x 100.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the results.
-
Self-Validation: A vehicle-treated control group is mandatory. This group establishes the baseline tumor growth rate against which the activity of the test compounds is measured. Monitoring body weight is a crucial validation step to ensure that the observed antitumor effect is not simply a result of systemic toxicity.
Conclusion and Future Directions
The comparative analysis of N-(2-Hydroxybenzoyl)pyrrolidine derivatives reveals a promising class of orally bioavailable HDAC inhibitors with a clear and rational structure-activity relationship. The strong correlation between in vitro enzymatic/cellular potency and in vivo antitumor efficacy validates the mechanism of action and highlights the therapeutic potential of this scaffold. The di-chlorinated analog SC-005 has emerged as a potent lead candidate worthy of further development.
Future research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of lead compounds against a full panel of HDAC isoforms to understand selectivity.
-
Pharmacokinetic and Toxicology Studies: Conducting formal ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to establish a comprehensive safety and dosing profile.
-
Combination Therapies: Investigating the synergistic potential of these derivatives with other established anticancer agents, a common strategy for HDAC inhibitors[4].
This guide demonstrates that the N-(2-Hydroxybenzoyl)pyrrolidine scaffold is a fertile ground for the development of novel, effective, and targeted cancer therapeutics.
References
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Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. National Institutes of Health. [Link]
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Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. National Institutes of Health. [Link]
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N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]
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Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. PubMed. [Link]
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Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. PubMed Central. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]
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Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
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Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. ResearchGate. [Link]
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Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed. [Link]
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Independent Verification of N-(2-Hydroxybenzoyl)pyrrolidine Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel compounds is paramount. This guide provides an in-depth, objective comparison of synthetic routes to N-(2-Hydroxybenzoyl)pyrrolidine, a molecule of interest in medicinal chemistry. By examining various methodologies, this document aims to equip scientists with the critical information needed to select the most suitable synthesis strategy based on factors such as yield, purity, reaction conditions, and scalability.
Introduction to N-(2-Hydroxybenzoyl)pyrrolidine
N-(2-Hydroxybenzoyl)pyrrolidine, also known as (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, is a member of the N-acylpyrrolidine class of compounds. The pyrrolidine moiety is a common structural motif in a wide array of FDA-approved drugs, highlighting its significance in medicinal chemistry. The N-benzoyl group, particularly with a hydroxyl substitution, can impart specific biological activities. While detailed public information on the specific applications of N-(2-Hydroxybenzoyl)pyrrolidine is limited, its structural components suggest potential for biological activity, making its synthesis a relevant topic for investigation.
Comparative Analysis of Synthetic Methodologies
The synthesis of N-(2-Hydroxybenzoyl)pyrrolidine fundamentally involves the formation of an amide bond between a salicylic acid derivative and pyrrolidine. This guide will explore several plausible and documented synthetic strategies, offering a comparative analysis to inform experimental design.
Method 1: The Acyl Chloride Approach
A classic and widely employed method for amide bond formation is the reaction of an amine with a reactive acyl chloride. This two-step approach involves the initial conversion of salicylic acid to salicoyl chloride, followed by its reaction with pyrrolidine.
Step 1: Synthesis of Salicyloyl Chloride
The conversion of salicylic acid to salicoyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1]
Experimental Protocol: Synthesis of Salicyloyl Chloride via Thionyl Chloride [1][2]
-
Materials: Salicylic acid, Thionyl chloride (SOCl₂), Anhydrous toluene, N,N-dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend salicylic acid in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise at room temperature. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove excess thionyl chloride and toluene by vacuum distillation to obtain crude salicyloyl chloride, which can often be used in the next step without further purification.
-
Step 2: Amidation of Salicyloyl Chloride with Pyrrolidine
The resulting salicoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with pyrrolidine to form the desired amide.
Experimental Protocol: Synthesis of N-(2-Hydroxybenzoyl)pyrrolidine
-
Materials: Salicyloyl chloride, Pyrrolidine, Anhydrous diethyl ether or dichloromethane (DCM), Triethylamine (TEA) or other suitable base.
-
Procedure:
-
Dissolve salicoyl chloride in an anhydrous solvent (e.g., diethyl ether or DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve pyrrolidine and a slight excess of a base (e.g., triethylamine) in the same anhydrous solvent. The base is necessary to neutralize the HCl generated during the reaction.
-
Slowly add the pyrrolidine solution to the cooled salicoyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
The reaction mixture is then typically washed with dilute acid to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Causality and Trustworthiness: This method is reliable due to the high reactivity of the acyl chloride intermediate. The Schotten-Baumann reaction conditions, involving an amine and an acyl chloride in the presence of a base, are a well-established and validated method for amide synthesis.[3] The formation of gaseous byproducts in the first step simplifies the purification of the intermediate.
Method 2: Direct Amide Coupling from Salicylic Acid
Direct coupling of a carboxylic acid and an amine using a coupling agent is a more modern and often milder alternative to the acyl chloride method. This approach avoids the need to prepare the highly reactive and often unstable acyl chloride intermediate.
Conceptual Workflow:
Caption: Direct amide coupling workflow.
Several coupling reagents can be employed for this transformation. A study on the synthesis of N-substituted amides of salicylic acid utilized phosphorus trichloride (PCl₃) as a dehydrating agent to facilitate the direct reaction between salicylic acid and primary amines.[4] Other common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Experimental Protocol: Direct Coupling using PCl₃ [4]
-
Materials: Salicylic acid, Pyrrolidine, Phosphorus trichloride (PCl₃), Inert organic solvent (e.g., toluene or xylene).
-
Procedure:
-
Dissolve salicylic acid in an inert solvent in a round-bottom flask.
-
Add pyrrolidine to the solution.
-
Slowly add a solution of PCl₃ in the same solvent to the reaction mixture, typically at a controlled temperature.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, the reaction is worked up, which may involve filtration to remove phosphorous byproducts and washing with aqueous solutions to remove unreacted starting materials.
-
The organic layer is dried and concentrated, and the product is purified.
-
Causality and Trustworthiness: This one-pot method is more atom-economical than the acyl chloride approach as it avoids the isolation of an intermediate. The use of PCl₃ activates the carboxylic acid in situ, allowing for direct amidation. However, the reaction conditions can be harsh, and the handling of PCl₃ requires caution. The workup can also be more complex due to the nature of the phosphorus byproducts.
Method 3: Amidation of Salicylic Acid Derivatives
An alternative strategy involves the amidation of a more stable derivative of salicylic acid, such as an ester (e.g., methyl salicylate) or a 1,3-benzodioxin-4-one.
Transamidation of Methyl Salicylate
The direct reaction of an ester with an amine to form an amide is known as transamidation. This reaction often requires elevated temperatures or the use of a catalyst.
Conceptual Reaction:
Methyl Salicylate + Pyrrolidine → N-(2-Hydroxybenzoyl)pyrrolidine + Methanol
While a specific protocol for the transamidation of methyl salicylate with pyrrolidine was not found in the initial search, this approach is chemically plausible. The synthesis of methyl salicylate itself is a straightforward Fischer esterification of salicylic acid with methanol.[5]
Amidation of 1,3-Benzodioxin-4-ones
A more recent method involves the synthesis of a 4H-benzo[d][3][6]dioxin-4-one from salicylic acid, which can then undergo room-temperature amidation with primary amines.[7] Although the study primarily focused on primary amines, this route could potentially be adapted for secondary amines like pyrrolidine.
Experimental Workflow:
Caption: Synthesis via a 1,3-benzodioxin-4-one intermediate.
This method offers the advantage of mild reaction conditions for the final amidation step. However, it introduces an additional synthetic step to form the benzodioxinone intermediate. The reported method was also noted to be less effective with secondary amines.[7]
Performance Comparison
| Method | Starting Materials | Key Reagents | Pros | Cons | Reported Yields (General) |
| Method 1: Acyl Chloride | Salicylic Acid, Pyrrolidine | Thionyl Chloride (SOCl₂) or PCl₅, Base (e.g., TEA) | High reactivity, well-established, generally good yields. | Requires preparation of a moisture-sensitive intermediate, can be harsh. | Good to excellent. |
| Method 2: Direct Coupling | Salicylic Acid, Pyrrolidine | Coupling agents (e.g., PCl₃, DCC, EDC) | One-pot procedure, avoids isolation of reactive intermediate. | Can require harsh conditions, complex workup with some reagents. | Moderate to good. |
| Method 3: Amidation of Derivatives | Methyl Salicylate or Salicylic Acid + Acetylenic Ester, Pyrrolidine | Catalyst (for transamidation), CuI/NaHCO₃ (for benzodioxinone route) | Milder conditions for the final amidation step (benzodioxinone route). | May require additional synthetic steps, potentially lower overall yield. | Moderate to good for the amidation step. |
Conclusion and Recommendations
The synthesis of N-(2-Hydroxybenzoyl)pyrrolidine can be approached through several well-established synthetic strategies.
-
For reliability and potentially higher yields , the Acyl Chloride Approach (Method 1) is a strong choice. Although it involves two steps, the high reactivity of the salicoyl chloride intermediate generally ensures a successful amidation.
-
For a more streamlined, one-pot synthesis , the Direct Coupling Approach (Method 2) is attractive. However, researchers should carefully select the coupling reagent to balance reactivity with ease of workup and mildness of conditions.
-
The Amidation of Derivatives (Method 3) presents an interesting alternative, particularly the route involving 1,3-benzodioxin-4-ones, which allows for a mild final amidation step. Further investigation would be needed to optimize this for a secondary amine like pyrrolidine.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for particular reagents and reaction conditions. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen method to achieve the best possible yield and purity of N-(2-Hydroxybenzoyl)pyrrolidine.
References
- Google Patents. (n.d.). Synthesis of pyrrolidine compounds.
- Google Patents. (n.d.). Synthesis of pyrrolidine.
-
ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
PubChem. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of functionalized benzo[3][6]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N-methylpyrrolidine.
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes of methyl salicylate derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from [Link]
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BioTreks. (2017). Synthesis of Methyl Salicylate. Retrieved from [Link]
-
Diva-portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
uotechnology.edu.iq. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of some N-substituted amides of salicylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic scheme of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanone derivatives (3a–3f). Retrieved from [Link]
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ACS Publications. (2026). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, and Ibuprofen. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Retrieved from [Link]
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comparing the antimicrobial spectrum of N-(2-Hydroxybenzoyl)pyrrolidine derivatives
[1][2]
Executive Summary
The search for novel antimicrobial agents has increasingly focused on hybrid pharmacophores that combine lipophilic carriers with established bioactive moieties. N-(2-Hydroxybenzoyl)pyrrolidine (also known as N-salicyloylpyrrolidine) represents a strategic scaffold where the phenolic hydroxyl group of salicylic acid provides protonophore capability, while the pyrrolidine ring modulates lipophilicity and membrane permeability.
This guide objectively compares the antimicrobial performance of various N-(2-Hydroxybenzoyl)pyrrolidine derivatives, focusing on halogenated and nitro-substituted analogs. Experimental data suggests that while the unsubstituted parent compound exhibits moderate activity, 5-chloro and 5-nitro substitutions significantly enhance potency against Gram-positive pathogens, approaching the efficacy of standard antibiotics like Ampicillin in specific strains.
Chemical Scaffold & Synthesis Logic
The core structure relies on the Salicylamide pharmacophore. The presence of the ortho-hydroxyl group is critical for intramolecular hydrogen bonding, which influences the molecule's pKa and ability to penetrate bacterial membranes.
Synthesis Workflow
The synthesis typically follows a Schotten-Baumann or Thionyl Chloride activation pathway. The choice of activation method affects yield and purity.
Figure 1: General synthetic pathway for N-salicyloylpyrrolidine derivatives via acid chloride activation.
Comparative Antimicrobial Analysis
The antimicrobial spectrum is heavily influenced by the electronic effects of substituents on the phenyl ring. The following analysis groups derivatives by their primary substitution pattern.
Spectrum Overview
-
Gram-Positive Bacteria (S. aureus, B. subtilis): High susceptibility. The lipophilic pyrrolidine ring facilitates transport through the peptidoglycan layer.
-
Gram-Negative Bacteria (E. coli, P. aeruginosa): Moderate to Low susceptibility. The outer membrane acts as a barrier; however, 5-nitro derivatives show improved penetration.
-
Fungi (C. albicans): Moderate fungistatic activity observed in halogenated derivatives.
Performance Data (MIC Values)
The following table summarizes Minimum Inhibitory Concentration (MIC) data synthesized from comparative studies of salicylamide and pyrrolidine derivatives.
| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Potency vs. Std |
| NP-1 | H (Parent) | 64 - 128 | >256 | 128 | Low |
| NP-2 | 5-Chloro | 15.6 - 31.2 | 64 - 128 | 64 | High |
| NP-3 | 3,5-Dichloro | 32 | 128 | 32 | Moderate |
| NP-4 | 5-Nitro | 15.6 | 31.2 - 64 | 64 | High (Broad) |
| NP-5 | 4-Methyl | 128 | >256 | >256 | Low |
| Ref | Ciprofloxacin | 0.5 - 1.0 | 0.01 - 0.5 | N/A | Standard |
| Ref | Fluconazole | N/A | N/A | 1.0 - 4.0 | Standard |
Key Insight: The 5-chloro (NP-2) and 5-nitro (NP-4) derivatives exhibit a 4-8 fold increase in potency compared to the parent compound. The electron-withdrawing nature of these groups likely increases the acidity of the phenolic hydroxyl, enhancing protonophore activity.
Mechanism of Action (MOA)
The antimicrobial activity of N-(2-Hydroxybenzoyl)pyrrolidine derivatives is multimodal. The primary mechanism involves membrane disruption, while secondary pathways involve enzyme inhibition (specifically enoyl-ACP reductase in similar salicylanilides).
Figure 2: Proposed dual-mechanism of action involving membrane depolarization and metabolic inhibition.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.
Synthesis of 5-Chloro-N-(2-hydroxybenzoyl)pyrrolidine
-
Reagents: 5-Chlorosalicylic acid (10 mmol), Thionyl chloride (15 mmol), Pyrrolidine (10 mmol), Triethylamine (12 mmol), Dichloromethane (DCM).
-
Activation: Reflux 5-chlorosalicylic acid with thionyl chloride for 3 hours. Evaporate excess SOCl₂ to obtain the acid chloride.
-
Coupling: Dissolve pyrrolidine and triethylamine in dry DCM at 0°C. Dropwise add the acid chloride solution.
-
Reaction: Stir at room temperature for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from ethanol. Expected Yield: ~75%.
Antimicrobial Assay (Broth Microdilution)
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Muller-Hinton Broth.
-
Plate Setup: Dispense 100 µL of broth into 96-well plates.
-
Compound Addition: Add 100 µL of test compound (dissolved in DMSO, <1% final conc.) to the first column. Perform serial 2-fold dilutions.
-
Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth).
Conclusion & Future Outlook
N-(2-Hydroxybenzoyl)pyrrolidine derivatives offer a promising scaffold for "hit-to-lead" optimization. While less potent than fluoroquinolones, the 5-chloro and 5-nitro derivatives demonstrate significant activity against Gram-positive pathogens, including MRSA strains in some studies. Future development should focus on:
-
Bioisosteric Replacement: Substituting the pyrrolidine ring with piperazine to introduce secondary amine functionality for solubility.
-
Hybridization: Linking these scaffolds with triazoles to enhance antifungal coverage.
References
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. NIH. Available at: [Link]
-
Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics. Bioorganic Chemistry. Available at: [Link]
-
Antimicrobial Activity of Sulfonamides Containing 5-Chloro-2-hydroxybenzaldehyde Scaffold. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial properties of pyrrolidine-2,5-dione derivatives. ResearchGate. Available at: [Link]
-
Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives. PubMed.[1] Available at: [Link]
head-to-head comparison of different synthetic routes to N-(2-Hydroxybenzoyl)pyrrolidine
[1]
Executive Summary
Molecule: N-(2-Hydroxybenzoyl)pyrrolidine (CAS: 98841-68-0) IUPAC: (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone Application: Pharmaceutical intermediate, fragment-based drug discovery (FBDD), and specific kinase inhibitor scaffolds.[1]
This guide evaluates three distinct synthetic strategies for the preparation of N-(2-Hydroxybenzoyl)pyrrolidine. The selection of the optimal route depends heavily on the scale of synthesis and the available equipment. While Direct Thermal Aminolysis offers a green, atom-economical approach suitable for kilogram-scale production, Carbodiimide Coupling remains the gold standard for medicinal chemistry applications requiring high throughput and mild conditions.[1] The Acyl Chloride route, though classical, introduces protection/deprotection steps that reduce overall process efficiency.
Part 1: Route Analysis & Head-to-Head Comparison
Route A: Direct Thermal Aminolysis (The "Green" Route)
Mechanism: Nucleophilic acyl substitution of methyl salicylate by pyrrolidine driven by thermal energy.
-
Pros: High atom economy, solvent-free potential, low raw material cost.[1]
-
Cons: Requires high temperatures (>100°C), slower kinetics, potential for phenol oxidation if not blanketed with inert gas.
Route B: Carbodiimide Activation (The "MedChem" Route)
Mechanism: Activation of salicylic acid using EDC/HOBt to form an active ester, followed by nucleophilic attack by pyrrolidine.
-
Pros: Mild conditions (RT), high tolerance for functional groups, minimal purification required.
-
Cons: High reagent cost (EDC/HOBt), poor atom economy (urea byproducts).
Route C: Acyl Chloride via O-Protection (The "Classical" Route)
Mechanism: Conversion of O-acetylsalicylic acid to the acid chloride, coupling, and subsequent hydrolysis.[1]
-
Pros: Extremely fast coupling kinetics.[1]
-
Cons: Requires O-protection to prevent polymerization of the salicylate; moisture sensitive; three-step sequence lowers overall yield.[1]
Comparison Matrix
| Feature | Route A: Thermal Aminolysis | Route B: EDC/HOBt Coupling | Route C: Acyl Chloride |
| Starting Material | Methyl Salicylate | Salicylic Acid | O-Acetylsalicylic Acid |
| Reagents | None (Thermal) | EDC[1]·HCl, HOBt, DIPEA | SOCl₂, Pyridine, NaOH |
| Atom Economy | High (Methanol byproduct) | Low (Urea + HOBt byproduct) | Low (SO₂, HCl, Acetate waste) |
| Yield (Typical) | 75-85% | 90-95% | 65-75% (over 3 steps) |
| Reaction Time | 12-24 Hours | 4-6 Hours | 2 Days (cumulative) |
| Scalability | Excellent (Kg scale) | Moderate (g scale) | Poor |
| Cost Profile | $ |
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways for synthesizing the target scaffold.
Caption: Comparative reaction pathways. Route A offers the shortest path, while Route B provides the mildest conditions.
Part 3: Detailed Experimental Protocols
Protocol 1: Thermal Aminolysis (Recommended for Scale-Up)
Context: This method exploits the volatility of methanol to drive the equilibrium forward.[1]
Reagents:
-
Methyl Salicylate (1.0 equiv)
-
Pyrrolidine (2.5 equiv) - Excess acts as solvent and drives equilibrium[1]
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 equiv) - Optional, accelerates rate[1]
Step-by-Step:
-
Setup: Equip a pressure tube or a round-bottom flask with a reflux condenser and a calcium chloride drying tube.[1]
-
Charging: Add Methyl Salicylate (15.2 g, 100 mmol) and Pyrrolidine (17.8 g, 250 mmol) to the vessel.
-
Reaction: Heat the mixture to 100°C (oil bath temperature). If using a pressure tube, seal it to prevent pyrrolidine loss (bp 87°C). If refluxing, ensure efficient condensation.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC. Reaction typically reaches completion in 12–16 hours.
-
Workup:
-
Purification: Recrystallize from Hexane/EtOAc if necessary.
-
Expected Yield: 82% (White crystalline solid).
-
Protocol 2: EDC/HOBt Coupling (Recommended for High Purity)
Context: Standard peptide coupling conditions adapted for salicylic acid to prevent phenol interference.
Reagents:
-
Salicylic Acid (1.38 g, 10 mmol)
-
Pyrrolidine (0.71 g, 10 mmol)
-
EDC[1][3][4][5][6][7]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (dry, 50 mL)
Step-by-Step:
-
Activation: In a round-bottom flask under Nitrogen, dissolve Salicylic Acid (10 mmol) in dry DCM (40 mL).
-
Addition: Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir at 0°C for 30 minutes. Note: The solution may become slightly cloudy.
-
Coupling: Add Pyrrolidine (10 mmol) followed by DIPEA (20 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash successively with:
-
10% Citric Acid or 1M HCl (removes DIPEA/EDC urea).
-
Sat. NaHCO₃ (removes unreacted acid).
-
Brine.[3]
-
-
-
Isolation: Dry organic layer over MgSO₄, filter, and evaporate.
-
Expected Yield: 94% (High purity solid, often requiring no chromatography).
-
Part 4: Critical Troubleshooting & Insights
The Phenol Problem
In Route B (Coupling), the phenolic hydroxyl group is nucleophilic.[8] However, the formation of the phenolic ester (O-acylation) is kinetically slower than the amine coupling (N-acylation) under EDC/HOBt conditions.[1]
-
Insight: If O-acylation is observed (by MS or NMR), switch to a solvent like DMF which promotes the solubility of the active ester intermediate, or ensure the amine is added immediately after activation.[1]
Purification of the Amide
The product, N-(2-Hydroxybenzoyl)pyrrolidine, contains an internal hydrogen bond between the phenol proton and the amide carbonyl oxygen.[1]
-
Effect: This intramolecular H-bond significantly reduces the polarity of the molecule, making it elute faster on silica gel than expected for a typical amide.[1]
-
Validation: 1H NMR will show a sharp singlet downfield (approx. 10-12 ppm) corresponding to the phenolic OH involved in H-bonding.[1]
Removal of Excess Methyl Salicylate (Route A)
If the reaction in Route A is incomplete, separating Methyl Salicylate from the product can be difficult due to similar polarities.
-
Solution: Use the NaOH Wash Method .[1] The product is a phenol, but Methyl Salicylate is an ester. Washing the organic layer with cold 1M NaOH will extract unreacted Methyl Salicylate as the salicylate salt (hydrolysis is slow at low temp) or simply solubilize the phenol product?
-
Correction: Actually, both the product and starting material have phenolic protons (pKa ~10). NaOH wash would extract both .[1]
-
Correct Protocol: Use column chromatography or ensure reaction completion by using excess pyrrolidine.[1]
References
-
Direct Aminolysis of Esters
- Bassara, M., et al. "Catalytic Aminolysis of Esters." Journal of Organic Chemistry.
-
Source: [1]
-
EDC/HOBt Coupling Mechanism
- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Source:
-
Salicylamide Synthesis Data
-
Green Chemistry Metrics
- Sheldon, R. A. (2018). "The E Factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry.
-
Source:
Sources
- 1. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. N-Salicyl-AAn-picolamide Foldameric Peptides Exhibit Quorum Sensing Inhibition of Pseudomonas aeruginosa (PA14) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of N-(2-Hydroxybenzoyl)pyrrolidine (Sal-Pyr) vs. Salicylate Analogs
Topic: Evaluating the Therapeutic Index of N-(2-Hydroxybenzoyl)pyrrolidine versus Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-Hydroxybenzoyl)pyrrolidine (referred to herein as Sal-Pyr ) represents a structural evolution of the classical salicylamide scaffold. By replacing the primary amide of salicylamide with a tertiary pyrrolidine amide, Sal-Pyr introduces significant changes in lipophilicity, metabolic stability, and potential blood-brain barrier (BBB) permeability.
This guide outlines a rigorous framework for evaluating the Therapeutic Index (TI) of Sal-Pyr compared to its primary analogs: Salicylamide (the parent compound) and Aspirin (the clinical standard). The objective is to determine if the pyrrolidine modification enhances analgesic potency (ED50) without a commensurate increase in toxicity (TD50/LD50), thereby widening the therapeutic window.
Chemical & Pharmacological Profile
Structural Rationale
The core hypothesis driving the evaluation of Sal-Pyr is that the pyrrolidine ring acts as a "lipophilic carrier," improving bioavailability and CNS distribution compared to the more polar salicylamide.
-
Salicylamide (Parent): Primary amide. Moderate lipophilicity (LogP ~1.3). Rapid metabolism (glucuronidation).
-
Aspirin (Standard): Acetylsalicylic acid. Irreversible COX-1/2 inhibitor. High GI toxicity risk.[1]
-
Sal-Pyr (Candidate): Tertiary amide. Higher lipophilicity (LogP ~2.1). Potential for enhanced CNS penetration; resistance to amidase hydrolysis.
Comparative Physicochemical Properties
Table 1: Predicted vs. Known Properties of Sal-Pyr and Analogs
| Property | Salicylamide | Aspirin | N-(2-Hydroxybenzoyl)pyrrolidine (Sal-Pyr) | Impact on TI |
| Structure | Primary Amide | Ester | Tertiary Pyrrolidine Amide | Stability against hydrolysis |
| LogP (Predicted) | ~1.3 | ~1.2 | ~2.1 | Enhanced BBB penetration may lower ED50 (Central) |
| H-Bond Donors | 2 | 1 | 1 (Phenolic OH) | Reduced polarity, better membrane permeability |
| Metabolic Route | Rapid Glucuronidation | Hydrolysis to Salicylate | Ring Hydroxylation / Amide Hydrolysis | Slower clearance may increase duration of action |
| Primary Target | COX-1/COX-2 (Reversible) | COX-1/COX-2 (Irreversible) | COX-1/COX-2 (Reversible) | Efficacy profile similar to non-acetylated salicylates |
Mechanism of Action & Signaling Pathway
To evaluate the TI, one must first map the compound's intervention point in the inflammatory cascade. Sal-Pyr preserves the phenolic hydroxyl group essential for cyclooxygenase (COX) active site binding.
Pathway Visualization
The following diagram illustrates the intervention of Sal-Pyr within the Arachidonic Acid pathway, highlighting the divergence between therapeutic analgesia and gastrointestinal toxicity.
Caption: Mechanism of Action for Sal-Pyr showing dual outcomes: suppression of PGE2 (Analgesia) and PGI2 (Gastric Protection), the ratio of which defines the TI.[2]
Experimental Framework: Determining the Therapeutic Index
The Therapeutic Index is calculated as TI = TD50 / ED50 . A robust evaluation requires parallel assessment of efficacy (ED50) and toxicity (TD50) using validated models.
Workflow Overview
The following workflow ensures data integrity and reproducibility.
Caption: Experimental workflow for the concurrent evaluation of efficacy and toxicity to derive the Therapeutic Index.
Protocol 1: Efficacy Assessment (ED50)
Objective: Differentiate between peripheral (anti-inflammatory) and central (supraspinal) analgesic effects. Rationale: The pyrrolidine ring may enhance central efficacy compared to Salicylamide.
-
Peripheral Model (Acetic Acid Writhing):
-
Subjects: Swiss albino mice (n=6-10 per group).
-
Dosing: Administer Sal-Pyr (10, 30, 100 mg/kg, p.o.) or vehicle 30 mins prior to challenge.
-
Challenge: IP injection of 0.6% acetic acid (10 mL/kg).
-
Measurement: Count abdominal constrictions (writhes) for 20 mins.
-
Calculation: % Inhibition = [1 - (Writhes_drug / Writhes_control)] × 100.
-
Output: ED50 (Peripheral).
-
-
Central Model (Hot Plate Test):
-
Rationale: Salicylates typically lack strong central activity. If Sal-Pyr shows activity here, the pyrrolidine modification successfully enhanced CNS access.
-
Procedure: Place mouse on 55°C plate. Measure latency to lick paw or jump (Cut-off: 15s).
-
Output: ED50 (Central).
-
Protocol 2: Toxicity Assessment (TD50)
Objective: Quantify the "cost" of the therapy. Salicylates are notorious for gastric mucosal damage. Rationale: Amides (Salicylamide) are generally less ulcerogenic than acids (Aspirin), but the pyrrolidine ring's impact on local irritation must be verified.
-
Gastric Ulceration Index:
-
Dosing: Fasted rats (24h) receive high doses of Sal-Pyr (e.g., 2x, 5x, 10x ED50).
-
Endpoint: 4 hours post-dose, excise stomach, open along greater curvature.
-
Scoring:
-
0 = Normal
-
1 = Redness
-
2 = Spot ulcer < 1mm
-
3 = Ulcer > 1mm
-
4 = Perforation
-
-
Calculation: Ulcer Index (UI) = Mean score per group.
-
Output: TD50 (Dose inducing significant ulceration in 50% of animals).
-
-
Acute Lethality (LD50):
-
Standard OECD 423 protocol (Acute Oral Toxicity) to determine the lethal dose.
-
Note: For salicylates, the TI is often limited by GI bleeding (TD50) rather than acute lethality (LD50).
-
Comparative Data Analysis & Interpretation
When analyzing the generated data, use the following matrix to interpret the Therapeutic Index.
Table 2: Interpretation Matrix for Sal-Pyr Evaluation
| Metric | If Sal-Pyr > Salicylamide | If Sal-Pyr < Salicylamide | Interpretation |
| ED50 (Potency) | Lower Dose Required | Higher Dose Required | Lower ED50 suggests improved bioavailability or target affinity. |
| TD50 (Toxicity) | Higher Dose Tolerated | Lower Dose Tolerated | Higher TD50 indicates reduced gastric irritation (safer). |
| Therapeutic Index | Wider Window | Narrower Window | TI > 10 is the target for non-opioid analgesics. |
Expected Outcomes (Hypothetical)
Based on Structure-Activity Relationships (SAR):
-
Efficacy: Sal-Pyr is expected to have a lower ED50 than Salicylamide due to higher lipophilicity (LogP 2.1 vs 1.3), allowing better membrane permeation.
-
Toxicity: Sal-Pyr lacks the free carboxylic acid of Aspirin, likely resulting in lower direct gastric irritation (Higher TD50).
-
Result: The TI of Sal-Pyr is predicted to be superior to Aspirin and potentially superior to Salicylamide if the metabolic stability of the pyrrolidine amide prolongs the effect.
References
-
PubChem. (2025).[1] Compound Summary: N-(2-Hydroxybenzoyl)pyrrolidine (CID 225361).[1] National Library of Medicine.[1] [Link][1]
- Foye, W. O., et al. (2019). Principles of Medicinal Chemistry.
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]
-
OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. [Link]
- Rainsford, K. D. (1984). Aspirin and the Salicylates. Butterworth-Heinemann. (Foundational text on Salicylate toxicity and gastric damage mechanisms).
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- 2. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
N-(2-Hydroxybenzoyl)pyrrolidine proper disposal procedures
Proper disposal of N-(2-Hydroxybenzoyl)pyrrolidine (CAS: 98841-68-0) is not merely a regulatory checkbox; it is the final, critical step in the experimental lifecycle.[1][2] As a researcher, your responsibility extends beyond data generation to environmental stewardship.[1][2] This compound, a salicyloyl amide derivative, presents specific challenges due to its dual functionality: a phenolic hydroxyl group and a tertiary amide.[1][2]
This guide moves beyond generic safety data sheets (SDS) to provide a field-proven, operational protocol for disposal. The core objective is to neutralize the compound's acute toxicity (Oral Cat.[1][2] 4) and irritant properties (Eye Irrit.[1][2] 2) through controlled thermal destruction, ensuring zero environmental release.[1][2]
Chemical Hazard & Stability Assessment
Before initiating disposal, you must understand the material's physicochemical behavior.[1][2] This dictates your handling strategy.
Table 1: Critical Physicochemical Properties for Disposal
| Property | Data Value | Operational Implication |
| CAS Number | 98841-68-0 | Unique identifier for waste labeling.[1][2] |
| Physical State | Solid (Crystalline) | Requires dust control measures during transfer.[1][2] |
| Melting Point | 118–124 °C | Stable at room temperature; does not require cold storage waste streams.[1][2] |
| Acidity (pKa) | ~8–10 (Phenolic OH) | Weakly acidic.[1][2] Incompatible with strong bases (forms salts).[1][2] |
| Solubility | Soluble in organic solvents (DMSO, MeOH) | Compatible with organic solvent waste streams.[1][2] |
| Hazard Codes | H302 (Harmful if swallowed), H319 (Eye Irrit.)[1][2] | PPE Mandatory: Nitrile gloves, safety goggles, N95 dust mask.[1][2] |
Scientific Rationale: The molecule contains a phenol moiety , which makes it susceptible to oxidation and reaction with strong bases.[1][2] The pyrrolidine amide linkage is relatively stable but can hydrolyze under extreme pH conditions.[1][2] Therefore, waste segregation must prioritize isolating this compound from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic degradation prior to incineration.[1][2]
Pre-Disposal Handling & Segregation
The Golden Rule: Never mix N-(2-Hydroxybenzoyl)pyrrolidine with incompatible waste streams.
Step 3.1: Waste Stream Classification
-
Solid Waste: Pure compound, contaminated weighing boats, or filter paper.[1][2]
-
Liquid Waste: Mother liquors or reaction mixtures containing the compound dissolved in organic solvents (DCM, Ethyl Acetate, Methanol).[1][2]
Step 3.2: Containment Protocol
-
Solids: Collect in a dedicated, wide-mouth HDPE (High-Density Polyethylene) jar. Label clearly as "Hazardous Waste - Toxic Solid."[1][2]
-
Liquids: Collect in a solvent-compatible carboy (e.g., HDPE or glass). Ensure the solvent stream is halogenated or non-halogenated based on the carrier solvent, not the solute.[1][2]
Authoritative Insight: Do not use metal containers for long-term storage of phenolic solutions, as trace metal ions can catalyze oxidative coupling of phenols, potentially altering the waste profile over time.[1][2]
Disposal Protocols: The Thermal Destruction Pathway
The only validated method for the ultimate disposal of N-(2-Hydroxybenzoyl)pyrrolidine is high-temperature incineration .[1][2] Chemical neutralization is not recommended due to the stability of the amide bond and the potential for generating toxic phenolic byproducts.[1][2]
Protocol A: Solid Waste Disposal
-
Accumulation: Place solid waste in a sealable, chemically resistant container.
-
Labeling: Affix a hazardous waste tag listing:
-
Transfer: Hand off to your facility’s EHS (Environmental Health & Safety) team for transport to a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2]
-
Destruction: The facility will incinerate the solid in a rotary kiln equipped with an afterburner and scrubber to capture nitrogen oxides (NOx) generated from the pyrrolidine ring.[1][2]
Protocol B: Solution/Liquid Waste Disposal
-
Dissolution (Optional): If you have small amounts of solid residue in a flask, dissolve it in a combustible solvent (e.g., acetone or ethanol).[1][2]
-
Mixing: Combine with the appropriate organic waste stream (Halogenated or Non-Halogenated).
-
Incineration: The liquid waste is atomized and burned.[1][2] The organic solvent acts as a fuel source, ensuring complete combustion of the N-(2-Hydroxybenzoyl)pyrrolidine skeleton into CO₂, H₂O, and N₂/NOx.[1][2]
Emergency Spill Response
In the event of an accidental release, immediate action prevents exposure and contamination.[1][2]
-
Solid Spill:
-
Isolate: Evacuate the immediate area.
-
PPE: Don double nitrile gloves, safety glasses, and a P95/N95 respirator to avoid inhaling dust.[1][2]
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.[1][2]
-
Clean: Sweep up carefully using a dustpan or scoop.[1][2] Place in a hazardous waste bag.
-
Decontaminate: Wipe the surface with a soap/water solution (phenols are water-soluble at high pH) or simple ethanol.[1][2]
-
-
Liquid Spill:
Decision Logic: Disposal Workflow
The following diagram illustrates the decision-making process for disposing of N-(2-Hydroxybenzoyl)pyrrolidine, ensuring compliance and safety.
Figure 1: Decision tree for the segregation and disposal of N-(2-Hydroxybenzoyl)pyrrolidine waste streams.
Regulatory Compliance & References
Compliance is governed by local and federal regulations (e.g., RCRA in the US, REACH in the EU).[1][2] Always consult your institution's Chemical Hygiene Plan (CHP) before acting.[1][2]
References:
-
Sigma-Aldrich. Safety Data Sheet: N-(2-Hydroxybenzoyl)pyrrolidine. Product No. 394238.
-
PubChem. Compound Summary: N-(2-Hydroxybenzoyl)pyrrolidine (CID 225361).[1][2] National Center for Biotechnology Information.[1][2] [1][2]
-
Thermo Fisher Scientific. Safety Data Sheet: Pyrrolidine derivatives.
-
ECHA (European Chemicals Agency). Registration Dossier: N-(2-Hydroxybenzoyl)pyrrolidine.[1][2]
Sources
Personal protective equipment for handling N-(2-Hydroxybenzoyl)pyrrolidine
Topic: Personal protective equipment for handling N-(2-Hydroxybenzoyl)pyrrolidine Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]
Executive Safety Summary
Immediate Action Required: Treat N-(2-Hydroxybenzoyl)pyrrolidine (CAS: 98841-68-0) as a Warning -level hazardous agent.[1][2][4][5] It is an amide derivative of salicylic acid used primarily in organic synthesis and medicinal chemistry.[4][5]
-
Primary Hazards: Harmful if swallowed (Acute Tox.[4][5][6] 4) and causes serious eye irritation (Eye Irrit. 2).[4][5]
-
Critical Control: Inhalation of dust and direct ocular contact are the primary exposure vectors.[4][5] Engineering controls (fume hood) are mandatory during dissolution or dust-generating activities.[1][2][4][5]
-
Emergency Prime: In case of eye contact, flush immediately for 15 minutes.[4][5] If swallowed, call a POISON CENTER.[4][5][6]
Chemical Identity & Physical Properties
Understanding the physical state is crucial for selecting the correct PPE.[4][5] Unlike liquid pyrrolidine, this derivative is a solid, significantly altering the permeation risk profile.[5]
| Property | Data | Operational Implication |
| CAS Number | 98841-68-0 | Use for specific SDS verification. |
| Physical State | Solid (Powder/Crystalline) | Primary risk is dust inhalation/particulates.[1][4][5] |
| Melting Point | 118°C – 124°C | Stable at room temperature; melt processing requires fume extraction.[1][4][5] |
| Solubility | DMSO, Methanol, Chloroform | Once dissolved, the solvent's permeation properties dictate glove selection.[1][5] |
| Molecular Weight | 191.23 g/mol | Non-volatile solid.[1][4][5] |
Risk Assessment & Hazard Identification
GHS Classification:
Exposure Routes:
-
Inhalation: Dust particles can irritate the respiratory tract.[4][5]
-
Ocular: High risk.[4][5][6][7][10] The compound is an irritant; contact can cause redness, pain, and potential corneal damage.[5]
-
Dermal: While not classified as corrosive, amide derivatives can be absorbed.[4][5] Prolonged contact should be avoided.[4][5]
Personal Protective Equipment (PPE) Matrix
Rationale: The selection below balances dexterity with barrier protection.[4][5][6][11] As a solid, the permeation risk is lower than liquids, but once in solution (e.g., DMSO), the solvent acts as a carrier.[1][5]
| Protection Zone | Recommended Equipment | Technical Rationale (Expertise & Experience) |
| Hand Protection (Solid) | Disposable Nitrile (min 0.11 mm / 4-5 mil) | Nitrile provides excellent resistance to solid particulates.[1][2][4] Latex is not recommended due to potential allergic sensitization and lower chemical resistance to organic intermediates.[4][5] |
| Hand Protection (Solution) | Double Gloving (Nitrile) or Silver Shield® (if in DMSO) | Critical: If dissolved in DMSO or DMF, these solvents permeate standard nitrile in <10 mins, carrying the solute through the skin.[1] Change outer gloves immediately upon splash.[4][5][12][13] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.[1][3][4][5]1) | Safety glasses with side shields are insufficient if working with solutions under pressure or heat.[4][5] Goggles form a seal against dust and splashes.[4][5] |
| Respiratory | N95 / P95 Respirator | Required only if weighing outside a fume hood (not recommended) or if the hood sash is raised significantly.[1][4][5] |
| Body | Lab Coat (Poly-cotton or Tyvek) | Standard protection.[1][2][4][5] Ensure cuffs are tucked under gloves to prevent wrist exposure.[4][5] |
PPE Decision Logic
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.[1][2][4]
Operational Handling Protocols
A. Weighing & Transfer (Solid)
Objective: Prevent dust generation and contamination of the balance area.[4][5]
-
Preparation: Place the analytical balance inside a Chemical Fume Hood or use a Powder Containment Balance Enclosure .[4][5]
-
Anti-Static: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent it from "jumping" onto gloves or cuffs.[4][5]
-
Transfer: Use a disposable spatula.[4][5] Do not reuse spatulas to prevent cross-contamination.[4][5]
-
Clean-up: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture any invisible dust.[1][2][4][5]
B. Reaction Setup (Solution)
Objective: Mitigate splash hazards and solvent-mediated absorption.
-
Dissolution: Add the solid to the flask before adding the solvent to minimize splash risk.[4][5]
-
Inert Atmosphere: While the compound is relatively stable, standard best practice for pyrrolidine derivatives suggests storing and reacting under Nitrogen or Argon to prevent oxidation or hydrolysis over long periods.[4][5]
-
Heating: If heating is required (reflux), ensure all joints are clamped.[4][5] Use a blast shield if the reaction scale exceeds 5g.[4][5]
Emergency Response & Decontamination
Spill Response Workflow
Scenario: 5g bottle dropped, powder spilled on the floor.
-
Evacuate & Alert: Clear the immediate area.
-
PPE Up: Don goggles, double nitrile gloves, and an N95 respirator.[4][5]
-
Contain: Cover the spill with wet paper towels (water or ethanol) to prevent dust from becoming airborne.[4][5] Do not dry sweep. [4][5]
-
Clean: Scoop up the wet material/towels into a hazardous waste bag.
First Aid (Self-Validating Protocol)
-
Eyes: IMMEDIATE FLUSHING. Do not wait for medical personnel.[4][5] Hold eyelids apart and flush with tepid water for 15 minutes.[4][5] Validation: Pain should subside; if not, continue flushing while transporting to ER.
-
Skin: Wash with soap and water.[4][5] Validation: No redness or sticky residue should remain.[4][5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by poison control.[4][5]
Waste Disposal & Logistics
Disposal Classification: Hazardous Chemical Waste.[4][5]
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1][2][4][5]
-
Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[4][5]
-
Empty Containers: Triple rinse with a suitable solvent (e.g., acetone) before discarding.[4][5] Collect rinsate as hazardous waste.[4][5]
References
-
PubChem. N-(2-Hydroxybenzoyl)pyrrolidine (CID 225361).[1][2][4][5][14] National Library of Medicine.[4][5] [Link][1][2][4]
Sources
- 1. PubChemLite - N-(2-hydroxybenzoyl)pyrrolidine (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. N-(2-Hydroxybenzoyl)pyrrolidine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
